Product packaging for Ecgonine Ethyl Ester(Cat. No.:CAS No. 70939-97-8)

Ecgonine Ethyl Ester

Cat. No.: B1258114
CAS No.: 70939-97-8
M. Wt: 213.27 g/mol
InChI Key: ABDMBNAKYBUEEX-QCLAVDOMSA-N
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Description

Ecgonine Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO3 B1258114 Ecgonine Ethyl Ester CAS No. 70939-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-15-11(14)10-8-5-4-7(12(8)2)6-9(10)13/h7-10,13H,3-6H2,1-2H3/t7-,8+,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDMBNAKYBUEEX-QCLAVDOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70939-97-8
Record name Ethyl ecgonine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R,3S,5S)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ECGONINE ETHYL ESTER
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ecgonine ethyl ester synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed technical guide or experimental protocols for the synthesis of ecgonine (B8798807) ethyl ester. This substance is a direct precursor to cocaine, a controlled substance, and generating information that could facilitate its production is against my safety guidelines.

Providing detailed synthesis pathways for such compounds is restricted to prevent the misuse of information for illicit activities. My purpose is to be helpful and harmless, and that includes protecting against the potential for dangerous misuse of chemical information.

An In-depth Technical Guide to the Chemical Properties of Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonine (B8798807) ethyl ester is a significant metabolite formed in the body when cocaine and ethanol (B145695) are consumed concurrently.[1] Its presence in biological samples serves as a key biomarker for the simultaneous use of these two substances.[1] This technical guide provides a comprehensive overview of the chemical properties of ecgonine ethyl ester, including its physicochemical characteristics, synthesis, and analytical determination. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, computational predictions provide valuable estimates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[1][2][3][4]
Molecular Weight 213.27 g/mol [1][2][4]
IUPAC Name ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1][4]
CAS Number 70939-97-8[1][3][4]
Canonical SMILES CCOC(=O)C1C2CCC(N2C)CC1O[1]
Melting Point No experimentally determined data available.[1]
Boiling Point 320.8 ± 37.0 °C (Predicted)[1][5]
Density 1.152 ± 0.06 g/cm³ (Predicted)[1][5]
pKa 14.17 ± 0.40 (Predicted)
XLogP3 1.2 (Computed)[1][2][4]
Water Solubility log10WS: -1.01 (Calculated)[6]
Solubility in Organic Solvents Slightly soluble in chloroform, ethyl acetate, and methanol.[1][5] Compatible with acetonitrile.[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis and Metabolism

This compound is primarily formed in the liver via a transesterification reaction from cocaine in the presence of ethanol. It can also be synthesized in a laboratory setting.

Metabolic Pathway

The metabolic formation of this compound is a critical indicator of co-ingestion of cocaine and ethanol. This process occurs alongside the formation of another active metabolite, cocaethylene.

Metabolic Pathway of this compound Cocaine Cocaine LiverEnzymes Liver Carboxylesterases Cocaine->LiverEnzymes Ethanol Ethanol Ethanol->LiverEnzymes EcgonineEthylEster This compound LiverEnzymes->EcgonineEthylEster Transesterification Cocaethylene Cocaethylene LiverEnzymes->Cocaethylene Transesterification

Caption: Metabolic formation of this compound from cocaine and ethanol.

Laboratory Synthesis

The synthesis of this compound can be achieved through the esterification of ecgonine with ethanol in the presence of an acid catalyst.

Laboratory Synthesis of this compound Ecgonine Ecgonine AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Ecgonine->AcidCatalyst Ethanol Ethanol Ethanol->AcidCatalyst EcgonineEthylEster This compound AcidCatalyst->EcgonineEthylEster Esterification GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine, Blood) SPE Solid-Phase Extraction (SPE) Sample->SPE Derivatization Derivatization (e.g., Silylation) SPE->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis LC-MSMS Workflow for this compound Analysis cluster_sample_prep_lc Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis Sample_LC Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (for plasma/blood) Sample_LC->Protein_Precipitation SPE_LC Solid-Phase Extraction (SPE) Protein_Precipitation->SPE_LC LC_Injection LC Injection SPE_LC->LC_Injection LC_Separation Liquid Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis_LC Data Analysis and Quantification MSMS_Detection->Data_Analysis_LC

References

An In-depth Technical Guide on the Discovery and History of Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecgonine (B8798807) ethyl ester (EEE) is a significant biomarker in the forensic and clinical analysis of concurrent cocaine and ethanol (B145695) use. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this crucial metabolite. It details the metabolic pathway leading to its formation, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and detection. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and analytical chemistry.

Introduction

The simultaneous consumption of cocaine and ethanol presents a significant public health concern due to the formation of a unique, pharmacologically active metabolite, cocaethylene (B1209957). While cocaethylene has been the primary focus of many studies, its further metabolism leads to the formation of ecgonine ethyl ester (EEE). EEE, a non-active metabolite, serves as a reliable indicator of co-ingestion, offering a longer detection window in certain biological matrices. This guide will delve into the historical context of its discovery, its biochemical formation, and the analytical methodologies developed for its detection and quantification.

Discovery and History

The history of this compound is intrinsically linked to the discovery and study of cocaine and its metabolites.

  • 1885: The parent compound of this compound's metabolic pathway, cocaethylene, was first synthesized.[1]

  • 1979: The side effects of cocaethylene were discovered, leading to increased interest in the metabolic consequences of combined cocaine and ethanol use.[1]

While the precise date of the first identification of this compound as a metabolite of cocaethylene is not prominently documented in readily available literature, its discovery is a direct result of the analytical investigation into the metabolic fate of cocaethylene. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabled the identification and quantification of various cocaine metabolites, including EEE, in biological samples.

A related compound, anhydroecgonine (B8767336) ethyl ester (AEEE) , a transesterification product of smoked cocaine co-abused with ethanol, has also been identified as a significant forensic marker.[2][3][4] The discovery and study of AEEE have further highlighted the importance of analyzing ethylated metabolites in cases of polysubstance use involving cocaine and alcohol.

Metabolic Pathway

The formation of this compound is a multi-step process that begins with the co-ingestion of cocaine and ethanol.

  • Formation of Cocaethylene: In the liver, the presence of ethanol alters the normal metabolic pathway of cocaine. Instead of hydrolysis to benzoylecgonine (B1201016) and ecgonine methyl ester, a portion of the cocaine undergoes transesterification, catalyzed by carboxylesterases, to form cocaethylene.[1]

  • Metabolism of Cocaethylene: Cocaethylene itself is then metabolized, primarily through hydrolysis, to form this compound.

metabolic_pathway cluster_liver Liver (Carboxylesterases) cocaine Cocaine coc_eth cocaine->coc_eth ethanol Ethanol ethanol->coc_eth cocaethylene Cocaethylene coc_eth->cocaethylene Transesterification eee This compound cocaethylene->eee Hydrolysis

Caption: Metabolic pathway of cocaine and ethanol to this compound.

Quantitative Data

The quantification of this compound and related metabolites is crucial for forensic and clinical investigations. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Cocaine Metabolites in Rats
CompoundElimination Half-life (min)Clearance (ml/kg/min)
Cocaine28-33155-158
Norcocaine28-33-
Ecgonine Methyl Ester60-71~39-40
Benzoylecgonine40-44~19-20

Data from a study on the pharmacokinetics of cocaine and its metabolites in rats. While direct pharmacokinetic data for this compound is limited, the data for ecgonine methyl ester provides a valuable comparison.[5]

Table 2: Analytical Detection and Quantification Limits
AnalyteMatrixMethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
CocaineUrineGC-MS-2
CocaethyleneUrineGC-MS-2
Ecgonine Methyl EsterUrineGC-MS-1
BenzoylecgonineUrineGC-MS-1
NorcocaineUrineGC-MS-1
Anhydrothis compoundUrineLC-MS->50 (detected concentration)

This table compiles data from various studies on the analysis of cocaine and its metabolites.[3][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Materials:

  • Ecgonine hydrochloride

  • Anhydrous ethanol

  • Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous sodium carbonate or other suitable base

  • Anhydrous organic solvent (e.g., diethyl ether or chloroform)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of Ecgonine Free Base: Dissolve ecgonine hydrochloride in a minimal amount of water and basify with a saturated solution of sodium carbonate to a pH > 9. Extract the ecgonine free base into an organic solvent like chloroform. Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the ecgonine free base.

  • Esterification: In a round-bottom flask, dissolve the ecgonine free base in a large excess of anhydrous ethanol. Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a base (e.g., sodium carbonate solution).

  • Extraction: Extract the this compound into an organic solvent.

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification (Optional): The crude this compound can be further purified by column chromatography or by forming the hydrochloride salt and recrystallizing it.

synthesis_workflow start Ecgonine Hydrochloride free_base Ecgonine Free Base (Basification & Extraction) start->free_base esterification Esterification (Ethanol, Acid Catalyst, Reflux) free_base->esterification workup Work-up (Neutralization & Extraction) esterification->workup purification Purification (Evaporation, Optional Chromatography/Recrystallization) workup->purification end This compound purification->end

Caption: General workflow for the synthesis of this compound.

Analytical Detection: Solid-Phase Extraction (SPE) and GC-MS Analysis of Urine Samples

The following protocol is a general guideline for the extraction and analysis of this compound and other cocaine metabolites from urine, based on established methods.

Materials:

  • Urine sample

  • Internal standards (deuterated analogs of the analytes)

  • Phosphate (B84403) buffer (pH 6)

  • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/cation exchange)

  • Methanol (B129727), isopropanol, dichloromethane, ethyl acetate

  • Ammonium (B1175870) hydroxide (B78521)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To 1 mL of urine, add the internal standards and 1 mL of phosphate buffer. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol, followed by deionized water, and then the phosphate buffer.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the analytes from the cartridge using a mixture of organic solvents, typically containing a small amount of a basic modifier like ammonium hydroxide (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried residue in a derivatizing agent (e.g., BSTFA + 1% TMCS) and heat to form volatile derivatives of the analytes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column (e.g., 5% phenyl-methylpolysiloxane), and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

analysis_workflow start Urine Sample prep Sample Preparation (Add Internal Standards, Buffer) start->prep spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) prep->spe evap Evaporation (Nitrogen Stream) spe->evap deriv Derivatization (e.g., BSTFA) evap->deriv gcms GC-MS Analysis (Separation & Detection) deriv->gcms end Quantitative Results gcms->end

Caption: Workflow for the analysis of this compound in urine.

Conclusion

This compound is a critical analyte in the toxicological investigation of concurrent cocaine and ethanol use. Its presence in biological samples provides definitive evidence of the co-ingestion of these two substances. This technical guide has provided a comprehensive overview of the historical context, metabolic formation, quantitative data, and analytical methodologies related to this compound. The provided protocols and data serve as a valuable resource for professionals in the fields of forensic science, clinical toxicology, and pharmacology, aiding in the accurate detection and interpretation of this important biomarker. Further research is warranted to establish a more detailed pharmacokinetic profile of this compound in humans to enhance its utility in clinical and forensic settings.

References

Ecgonine Ethyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Cocaine Metabolite Indicative of Concurrent Alcohol Use

Abstract

Ecgonine (B8798807) ethyl ester (EEE) is a minor but forensically significant metabolite of cocaine, formed in the body exclusively when cocaine and ethanol (B145695) are used concurrently. Its presence in biological samples serves as a definitive biomarker for the co-ingestion of these two substances. This technical guide provides a comprehensive overview of ecgonine ethyl ester, intended for researchers, scientists, and drug development professionals. The document details the formation, pharmacokinetics, physiological effects, and analytical methodologies for the detection and quantification of this metabolite. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the elucidation of relevant biochemical pathways.

Introduction

The simultaneous use of cocaine and alcohol is a common pattern of substance abuse, leading to the formation of unique metabolites with their own pharmacological and toxicological profiles. Among these, cocaethylene (B1209957) has been extensively studied. However, another metabolite, this compound (EEE), also arises from this co-ingestion and provides a valuable indicator in clinical and forensic toxicology. EEE is formed through a transesterification process in the liver, where ethanol acts as a substrate in the metabolism of cocaine. While not considered psychoactive itself, its detection provides crucial information about recent drug use patterns.[1] This guide aims to consolidate the current scientific knowledge on EEE, presenting it in a structured and accessible format for the scientific community.

Formation of this compound

The formation of this compound is an enzymatic process that occurs primarily in the liver. It is a direct consequence of the presence of ethanol during the metabolism of cocaine.

Enzymatic Transesterification

Human carboxylesterases, particularly human carboxylesterase-1 (hCE1), are the primary enzymes responsible for the metabolism of cocaine.[2][3] In the absence of ethanol, cocaine is primarily hydrolyzed to benzoylecgonine (B1201016) and ecgonine methyl ester. However, when ethanol is present, it can compete with water as a nucleophile in a transesterification reaction catalyzed by hCE1. This results in the formation of cocaethylene and, to a lesser extent, this compound. The formation of EEE is specifically catalyzed by the hydrolysis of the benzoyl group of cocaethylene by human carboxylesterase-2 (hCE2).

The logical relationship for the formation of these metabolites is illustrated in the following diagram.

Cocaine Cocaine hCE1 hCE1 Cocaine->hCE1 Cocaine->hCE1 hCE2 hCE2 Cocaine->hCE2 Ethanol Ethanol Ethanol->hCE1 Cocaethylene Cocaethylene hCE1->Cocaethylene Transesterification Benzoylecgonine Benzoylecgonine hCE1->Benzoylecgonine Hydrolysis Cocaethylene->hCE2 Ecgonine_Ethyl_Ester Ecgonine_Ethyl_Ester hCE2->Ecgonine_Ethyl_Ester Hydrolysis Ecgonine_Methyl_Ester Ecgonine_Methyl_Ester hCE2->Ecgonine_Methyl_Ester Hydrolysis Water Water Water->hCE1 Water->hCE2 Water->hCE2

Formation pathway of this compound.

Pharmacokinetics

Limited quantitative pharmacokinetic data is available specifically for this compound in humans. However, data from related compounds and animal studies provide some insights.

Pharmacokinetic Parameters of Related Cocaine Metabolites

The following table summarizes key pharmacokinetic parameters for cocaine and its major metabolites. While specific data for EEE is scarce, the data for ecgonine methyl ester (EME) can provide a useful reference point due to their structural similarity.

CompoundElimination Half-Life (t½)Clearance (CL)Volume of Distribution (Vd)Notes
Cocaine 28-33 min (rat)155-158 mL/kg/min (rat)2.6 ± 0.82 L/kg (dog)Clearance is decreased by ~20% with ethanol co-administration.
Ecgonine Methyl Ester (EME) 4.2 hours (human, urinary excretion)~1/4 of cocaine clearance (rat)-Persists in urine longer than benzoylecgonine.
Benzoylecgonine (BZE) 5.1 hours (human, urinary excretion)~1/8 of cocaine clearance (rat)-Major urinary metabolite.
Cocaethylene (CE) 2.5-6 hours (human)0.79 ± 0.16 L/min (dog)2.7 ± 0.47 L/kg (dog)Clearance is decreased by ~20% with ethanol co-administration.

Data compiled from multiple sources.[1][2][4][5]

Physiological Effects and Toxicology

The direct physiological and toxicological effects of this compound have not been extensively studied, with most research focusing on its role as a biomarker.

Neurological Effects

While cocaine and cocaethylene are known to be potent inhibitors of dopamine (B1211576) and serotonin (B10506) transporters, the activity of EEE at these sites is not well characterized. Studies on the closely related metabolite, ecgonine methyl ester (EME), suggest it is largely inactive as a central nervous system stimulant.[6] However, some research indicates that EME may have cognitive-enhancing effects and can reverse scopolamine-induced cognitive impairment in rats, suggesting an interaction with acetylcholine (B1216132) receptors.[7] Further investigation is needed to determine if EEE shares these properties.

Comparative Toxicity

Direct comparative toxicity studies between this compound and cocaethylene are limited. However, studies comparing cocaine and its primary metabolites have generally found benzoylecgonine and ecgonine methyl ester to be less toxic than the parent compound or cocaethylene.[6][8] Cocaethylene has been shown to be more potent in producing lethality than cocaine.[8] Given the structural similarities, it is plausible that EEE has a lower toxicity profile than cocaethylene, but this requires experimental verification.

Analytical Methodologies

The detection and quantification of this compound in biological matrices are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Protocol: GC-MS Analysis of EEE in Urine

This protocol outlines a general procedure for the solid-phase extraction (SPE) and GC-MS analysis of EEE and other cocaine metabolites in urine.

5.1.1. Sample Preparation and Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add deuterated internal standards for each analyte.

  • Perform solid-phase extraction using a mixed-mode cation-exchange cartridge.

  • Wash the cartridge sequentially with deionized water, 0.1 M HCl, and methanol.

  • Elute the analytes with a mixture of chloroform:isopropanol (80:20, v/v) containing 2% ammonium (B1175870) hydroxide.[7]

  • Evaporate the eluate to dryness under a stream of nitrogen.

5.1.2. Derivatization

  • Reconstitute the dried extract in an appropriate solvent.

  • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 20 minutes to form trimethylsilyl (B98337) derivatives.

5.1.3. GC-MS Parameters

ParameterValue
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 70°C, ramp to 290°C at 20°C/min, hold for 2 min
Mass Spectrometer Electron ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

The following diagram illustrates the general workflow for GC-MS analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standards Urine_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection MS_Detection MS Detection GC_Injection->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for GC-MS analysis of EEE in urine.
Experimental Protocol: LC-MS/MS Analysis of EEE in Blood

This protocol provides a general procedure for the analysis of EEE in blood using LC-MS/MS.

5.2.1. Sample Preparation

  • To 100 µL of whole blood, add an equal volume of an internal standard solution.

  • Perform protein precipitation by adding acetonitrile, vortex, and centrifuge.

  • Alternatively, use solid-phase extraction for cleaner extracts.

5.2.2. LC-MS/MS Parameters

ParameterValue
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI) in positive ion mode
MS/MS Acquisition Multiple Reaction Monitoring (MRM)

5.2.3. MRM Transitions

Specific MRM transitions for EEE should be optimized, but would typically involve the precursor ion [M+H]+ and characteristic product ions.

Postmortem Toxicology

This compound is a stable metabolite and its detection in postmortem samples can provide evidence of cocaine and alcohol use prior to death.

Postmortem Concentrations

The concentrations of EEE in postmortem cases can vary widely depending on the doses of cocaine and ethanol ingested, the time of ingestion before death, and postmortem interval. In one fatal overdose case, anhydroecgonine (B8767336) ethyl ester (AEEE), a related metabolite, was detected in urine at a concentration of at least 50 ng/mL.[9][10] In another case of fatal cocaine overdose, the peripheral blood concentrations of cocaine, benzoylecgonine, and ecgonine methyl ester were 5.0, 10.4, and 4.1 mg/L, respectively.[11] While specific quantitative data for EEE across a large number of postmortem cases is limited, its presence is a strong indicator of co-ingestion.

Stability in Postmortem Samples

Studies on the stability of cocaine and its metabolites in postmortem specimens have shown that EEE is relatively stable, especially when samples are stored at -20°C.[6] Ecgonine methyl ester, a similar compound, has been shown to be stable in refrigerated and frozen postmortem urine for up to 6 months.[6][12] This stability makes EEE a reliable marker in forensic investigations.

Conclusion

This compound is a crucial, albeit minor, metabolite for identifying the concurrent use of cocaine and alcohol. Its formation via enzymatic transesterification in the liver is a direct result of this co-ingestion. While more research is needed to fully elucidate its pharmacokinetic profile and physiological effects, its utility as a stable and specific biomarker in clinical and forensic toxicology is well-established. The analytical methods detailed in this guide provide a robust framework for the accurate detection and quantification of this compound, aiding in the comprehensive toxicological assessment of cocaine and alcohol co-abuse. Further research into the specific toxicity and pharmacology of EEE will enhance its significance in understanding the complex interactions of polydrug use.

References

The Pharmacology of Ecgonine Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecgonine (B8798807) ethyl ester (EEE), more commonly known as cocaethylene (B1209957), is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. This unique psychoactive substance exhibits a complex pharmacological profile, contributing significantly to the enhanced euphoria and, more critically, the increased toxicity observed with combined cocaine and alcohol use. This technical guide provides an in-depth exploration of the pharmacology of cocaethylene, focusing on its pharmacokinetics, pharmacodynamics, metabolism, and toxicological effects. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts in the fields of addiction and toxicology.

Introduction

The simultaneous use of cocaine and alcohol is a common pattern of substance abuse, leading to the formation of cocaethylene through a transesterification process in the liver.[1] Unlike the primary, largely inactive metabolites of cocaine, benzoylecgonine (B1201016) and ecgonine methyl ester, cocaethylene is a potent psychoactive compound with a distinct pharmacological profile.[1][2] It is structurally similar to cocaine, being the ethyl ester of benzoylecgonine, whereas cocaine is the methyl ester.[1] First synthesized in 1885, its formation and side effects in the context of combined cocaine and alcohol use were discovered much later.[1] Understanding the pharmacology of cocaethylene is crucial for developing effective treatments for addiction and for managing the acute and chronic toxicity associated with this drug combination.

Pharmacodynamics

The primary mechanism of action of cocaethylene, similar to cocaine, is the inhibition of monoamine reuptake transporters.[1][3] However, there are notable differences in its affinity and potency for these transporters compared to its parent compound.

Monoamine Transporter Inhibition

Cocaethylene functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It exhibits a high affinity for the dopamine (B1211576) transporter (DAT), equipotent to cocaine in its ability to inhibit dopamine reuptake.[4][5][6] This blockade of dopamine reuptake in the synaptic cleft is believed to be a major contributor to the enhanced euphoric effects reported by users of combined cocaine and alcohol.[4][6] While potent at the DAT, cocaethylene has a lower affinity for the serotonin (B10506) and norepinephrine (B1679862) transporters compared to cocaine.[1] This altered selectivity may contribute to its unique psychoactive profile.

Downstream Signaling of Dopamine Transporter Inhibition

The inhibition of the dopamine transporter by cocaethylene leads to an accumulation of dopamine in the synaptic cleft, prolonging its action on postsynaptic dopamine receptors. This sustained dopaminergic stimulation triggers a cascade of intracellular signaling events. While the specific signaling cascade for cocaethylene is not fully elucidated, it is expected to be similar to that of other dopamine reuptake inhibitors. Key signaling pathways implicated in dopamine transporter regulation and the effects of its inhibition include those involving Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2.[7][8] These kinases can modulate the activity and trafficking of the dopamine transporter itself, contributing to the complex neuroadaptations seen with chronic exposure.

DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron CE Cocaethylene DAT Dopamine Transporter (DAT) CE->DAT Inhibits PKA PKA DAT->PKA PKC PKC DAT->PKC CaMKII CaMKII DAT->CaMKII Signaling_Outcomes Neuroadaptation (e.g., changes in gene expression, receptor density) PKA->Signaling_Outcomes ERK ERK1/2 PKC->ERK PKC->Signaling_Outcomes ERK->Signaling_Outcomes CaMKII->Signaling_Outcomes

Caption: Downstream signaling cascade following dopamine transporter (DAT) inhibition by cocaethylene.

Pharmacokinetics

The pharmacokinetic profile of cocaethylene is characterized by a longer duration of action compared to cocaine, which contributes to its prolonged psychoactive effects and increased toxicity.[9][10]

Formation and Metabolism

Cocaethylene is formed in the liver when cocaine and ethanol are present simultaneously.[1] Hepatic carboxylesterases, which normally hydrolyze cocaine into inactive metabolites, catalyze a transesterification reaction with ethanol to produce cocaethylene.[1][11] Studies have shown that a significant portion of a cocaine dose can be converted to cocaethylene in the presence of ethanol.[12] The metabolic fate of cocaethylene itself involves hydrolysis by carboxylesterases, with benzoylecgonine being a major metabolite.[11][13] The clearance of cocaethylene can be decreased by the presence of ethanol.[11]

Metabolism Cocaine Cocaine Liver_Carboxylesterases Hepatic Carboxylesterases Cocaine->Liver_Carboxylesterases Hydrolysis (Normal) Cocaine->Liver_Carboxylesterases Transesterification Ethanol Ethanol Ethanol->Liver_Carboxylesterases Transesterification Cocaethylene Cocaethylene (Ecgonine Ethyl Ester) Cocaethylene->Liver_Carboxylesterases Hydrolysis Benzoylecgonine Benzoylecgonine (Inactive) Ecgonine_Methyl_Ester Ecgonine Methyl Ester (Inactive) Liver_Carboxylesterases->Cocaethylene Liver_Carboxylesterases->Benzoylecgonine Liver_Carboxylesterases->Ecgonine_Methyl_Ester Cardiotoxicity_Pathway cluster_receptor Receptor Level cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects CE Cocaethylene Adrenergic_Receptors Adrenergic Receptors CE->Adrenergic_Receptors Stimulates Na_Channels Cardiac Na+ Channels CE->Na_Channels Blocks K_Channels Cardiac K+ Channels CE->K_Channels Blocks PKC PKC Activation Adrenergic_Receptors->PKC Ca_Homeostasis Disrupted Ca2+ Homeostasis Adrenergic_Receptors->Ca_Homeostasis Arrhythmias Arrhythmias Na_Channels->Arrhythmias K_Channels->Arrhythmias Nox2 Nox2 Oxidase Activation PKC->Nox2 ROS Increased ROS (Oxidative Stress) Nox2->ROS MAPK MAPK Activation ROS->MAPK Ca_Homeostasis->Arrhythmias Decreased_Contractility Decreased Contractility Ca_Homeostasis->Decreased_Contractility Myocyte_Damage Myocyte Damage MAPK->Myocyte_Damage InVivo_Cardiotoxicity_Workflow start Start anesthetize Anesthetize Dog start->anesthetize instrument Surgical Instrumentation (Catheters, ECG) anesthetize->instrument stabilize Stabilization Period instrument->stabilize administer Administer Cocaethylene (IV) stabilize->administer monitor Continuous Hemodynamic and ECG Monitoring administer->monitor collect_blood Collect Blood Samples administer->collect_blood analyze Data and Sample Analysis monitor->analyze collect_blood->analyze end End analyze->end

References

An In-depth Technical Guide on the Stability and Degradation of Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation of ecgonine (B8798807) ethyl ester (EEE). EEE is a significant metabolite formed in the body when cocaine and ethanol (B145695) are used concurrently. Its detection in biological samples is a key indicator of simultaneous use of these substances. This document delves into the chemical properties, metabolic pathways, stability in various matrices, and analytical methodologies pertinent to EEE.

Introduction to Ecgonine Ethyl Ester

This compound (EEE) is the ethyl ester of benzoylecgonine (B1201016) and a structural analog of cocaine, which is the methyl ester of benzoylecgonine. It is formed in the liver through a transesterification process when both cocaine and ethanol are present. The hepatic enzyme carboxylesterase, which normally hydrolyzes cocaine into its inactive metabolites, benzoylecgonine and ecgonine methyl ester, catalyzes the formation of cocaethylene (B1209957) in the presence of ethanol. Cocaethylene is then metabolized to EEE.

Metabolic Pathway and Formation

The formation of this compound is intricately linked to the metabolism of cocaine and the co-ingestion of ethanol. The metabolic signaling pathway begins with the consumption of cocaine and ethanol.

Cocaine Cocaine Liver Liver (Carboxylesterase) Cocaine->Liver Ethanol Ethanol Ethanol->Liver Cocaethylene Cocaethylene Liver->Cocaethylene Transesterification EEE This compound (EEE) Cocaethylene->EEE Hydrolysis Benzoylecgonine Benzoylecgonine Cocaethylene->Benzoylecgonine Hydrolysis Ecgonine Ecgonine EEE->Ecgonine Hydrolysis Benzoylecgonine->Ecgonine Hydrolysis

In vivo formation of this compound.

Stability of this compound and Related Compounds

Direct quantitative data on the stability of isolated this compound is limited in the scientific literature. However, its stability can be inferred from studies on its precursor, cocaethylene, and its structural analog, ecgonine methyl ester (EME).

3.1. Stability in Biological Matrices

Studies on the stability of cocaine and its metabolites in biological samples provide valuable insights. In postmortem specimens, cocaethylene has been found to be more stable than cocaine.[1][2] This suggests that EEE may also exhibit greater stability than the primary cocaine metabolites. The stability of these compounds is highly dependent on storage temperature and the presence of preservatives.

CompoundMatrixStorage Temperature (°C)PreservativeStability Findings
CocaethyleneBlood20-25NoneDegraded more slowly than cocaine over 5 days.[1][2]
Ecgonine Methyl Ester (EME)Urine4None19 of 25 specimens showed similar stability to frozen samples over 6 months.[1]
Ecgonine Methyl Ester (EME)Urine-20None22 of 25 specimens were within 20% of the initial concentration after 6 months.[1]

3.2. Chemical Degradation: Hydrolysis

The primary degradation pathway for this compound, like other tropane (B1204802) alkaloid esters, is hydrolysis. The ethyl ester bond in EEE is susceptible to cleavage, yielding ecgonine and ethanol. This reaction can be catalyzed by acids, bases, or enzymes (esterases).

Degradation Products

The principal degradation product of this compound is ecgonine, formed through the hydrolysis of the ethyl ester linkage.

cluster_hydrolysis Hydrolysis EEE This compound Ecgonine Ecgonine EEE->Ecgonine Water H₂O Ethanol Ethanol

Hydrolysis of this compound.

Experimental Protocols

5.1. Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products and pathways for EEE.

Start EEE Solution in Methanol/Water Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C in solution) Start->Thermal Photochemical Photochemical Degradation (e.g., UV light, 254 nm) Start->Photochemical Analysis LC-MS/MS or GC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis Characterization Characterize Degradation Products Analysis->Characterization

Workflow for a Forced Degradation Study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a methanol/water mixture.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the EEE solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Treat the EEE solution with a base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat the EEE solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the EEE solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the EEE solution to UV light (e.g., 254 nm).

  • Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as LC-MS/MS or GC-MS, to separate and quantify EEE and its degradation products.[3]

  • Characterization: Identify the structure of the degradation products using mass spectrometry and other spectroscopic techniques.

5.2. Analytical Method for Quantification

A validated analytical method is crucial for stability studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the simultaneous determination of cocaine and its metabolites, including EEE.[3]

Sample Preparation (for biological matrices):

  • Solid-Phase Extraction (SPE): A common technique to extract and concentrate analytes from complex matrices like urine or blood.

  • Derivatization: For GC-MS analysis, derivatization (e.g., with PFPA/PFPOH) is often necessary to improve the volatility and chromatographic properties of the analytes.

Instrumentation:

  • GC-MS: Provides excellent separation and sensitive detection. Selected Ion Monitoring (SIM) mode is often used for quantification.[3]

  • LC-MS/MS: Offers high specificity and sensitivity, often with simpler sample preparation compared to GC-MS.

Conclusion

The stability of this compound is a critical factor in forensic toxicology and clinical chemistry. While direct quantitative data on its degradation kinetics are sparse, its stability profile can be inferred from related tropane alkaloids. The primary degradation pathway is hydrolysis of the ethyl ester to form ecgonine. Further research is needed to establish a detailed pH-rate profile and to investigate other potential degradation pathways under various stress conditions. The experimental protocols and analytical methodologies described in this guide provide a framework for conducting such stability studies, which are essential for the accurate interpretation of EEE concentrations in biological samples and for ensuring the integrity of forensic evidence.

References

An In-depth Technical Guide on the Natural Occurrence of Ecgonine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document addresses the natural occurrence of ecgonine (B8798807) methyl ester . The initial request specified "ecgonine ethyl ester"; however, a thorough review of the scientific literature indicates that ecgonine methyl ester is the prominent, naturally occurring tropane (B1204802) alkaloid in the leaves of Erythroxylum coca (coca plant) and a direct precursor to cocaine biosynthesis. This compound is not reported as a natural constituent of the coca plant but can be a transesterification product when cocaine is consumed with ethanol. Therefore, this guide focuses on the naturally occurring methyl ester to align with the core topic of natural plant constituents.

This technical guide provides a comprehensive overview of the natural occurrence of ecgonine methyl ester, its biosynthetic context, and methods for its quantification. It is intended for researchers, scientists, and professionals in drug development and forensic analysis.

Natural Occurrence and Quantitative Data

Ecgonine methyl ester is a significant tropane alkaloid found in the leaves of Erythroxylum coca.[1] It serves as the penultimate precursor in the biosynthesis of cocaine.[1] Its concentration can vary depending on the geographical origin of the coca leaves and the analytical methods used for quantification.

The following table summarizes quantitative data on the occurrence of ecgonine methyl ester in coca leaf products.

Sample TypeGeographical OriginEcgonine Methyl Ester ConcentrationCocaine Concentration (for comparison)Analytical MethodReference
Coca Tea Bag (1.09 g leaf avg.)Peru1.15 mg per bag5.11 mg per bagSolid-Phase Extraction, Gas Chromatography/Mass Spectrometry (SPE-GC/MS)Jenkins et al., 1996
Coca Tea Bag (0.82 g leaf avg.)Bolivia2.93 mg per bag4.86 mg per bagSolid-Phase Extraction, Gas Chromatography/Mass Spectrometry (SPE-GC/MS)Jenkins et al., 1996
Coca Leaf (dry weight)Not Specified0.18%0.56%Not SpecifiedPenny et al., 2009[2]

Biosynthesis of Cocaine from Ecgonine Methyl Ester

Ecgonine methyl ester is the immediate precursor to cocaine. The final step in the cocaine biosynthetic pathway involves the benzoylation of ecgonine methyl ester. This reaction is catalyzed by the enzyme cocaine synthase, a BAHD acyltransferase, which utilizes benzoyl-CoA as the acyl donor.[1]

Cocaine_Biosynthesis EME Ecgonine Methyl Ester COC Cocaine EME->COC Cocaine Synthase (BAHD Acyltransferase) BCOA Benzoyl-CoA BCOA->COC COA CoA

Final step in cocaine biosynthesis.

Experimental Protocols

The quantification of ecgonine methyl ester from plant material typically involves extraction, purification, and analysis by chromatographic methods coupled with mass spectrometry. The following is a generalized protocol based on methodologies cited in the literature.

Objective: To extract, identify, and quantify ecgonine methyl ester from coca leaf material.

Materials:

  • Coca leaf material (e.g., from tea bags)

  • Methanol (B129727) (reagent grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Internal standards (e.g., deuterated ecgonine methyl ester)

  • Derivatization agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Sample Preparation and Extraction:

    • Accurately weigh approximately 1 gram of dried coca leaf material.

    • Perform an exhaustive extraction using methanol. This can be achieved through methods like Soxhlet extraction or mechanical agitation. For instance, agitate the leaf material with a known volume of methanol for a specified period.

    • Spike the sample with a known concentration of an internal standard (e.g., d3-ecgonine methyl ester) prior to extraction to account for procedural losses.

    • Centrifuge the mixture and collect the methanol supernatant.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the methanol extract onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove interfering substances.

    • Elute the alkaloids, including ecgonine methyl ester, with a suitable elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (for GC-MS analysis):

    • Reconstitute the dried extract in a derivatization agent like BSTFA.

    • Heat the sample (e.g., at 70°C for 20 minutes) to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives. Derivatization improves the volatility and chromatographic properties of the analyte.

  • Analysis by Gas Chromatography/Mass Spectrometry (GC/MS):

    • GC Conditions:

      • Injector: Splitless mode.

      • Column: A suitable capillary column for alkaloid analysis (e.g., 5% phenyl-methylpolysiloxane).

      • Temperature Program: An optimized temperature gradient to separate cocaine, ecgonine methyl ester, and other related alkaloids.

    • MS Conditions:

      • Ionization: Electron Ionization (EI).

      • Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for ecgonine methyl ester and its internal standard. A full scan mode can be used for initial identification.

Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis start Coca Leaf Sample extraction Methanolic Extraction (Soxhlet or Agitation) start->extraction spe Solid-Phase Extraction (SPE) extraction->spe evaporation Evaporation to Dryness spe->evaporation derivatization Derivatization (e.g., with BSTFA) evaporation->derivatization gcms GC/MS Analysis (SIM Mode) derivatization->gcms end end gcms->end Quantification

Workflow for Ecgonine Methyl Ester Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ecgonine (B8798807) Ethyl Ester

This technical guide provides a comprehensive overview of ecgonine ethyl ester, a significant metabolite indicating concurrent cocaine and ethanol (B145695) use. It covers its chemical identity, properties, synthesis, metabolic pathway, and analytical detection methods, tailored for a scientific audience.

Chemical Identity and Structure

This compound is a metabolite formed in the body when both cocaine and ethanol have been consumed.[1] It is structurally related to ecgonine methyl ester, with an ethyl group in place of the methyl group.[1]

Chemical Structure:

Caption: 2D structure of this compound.

Identifier Information:

  • CAS Number: 70939-97-8[1][2][3][4][5]

  • Molecular Formula: C₁₁H₁₉NO₃[1][2][3][4][5]

  • IUPAC Name: ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1][6]

  • Synonyms: Ethyl ecgonine, Ethylecgonine[1][4]

Physicochemical and Pharmacokinetic Properties

The properties of this compound are crucial for its detection and understanding its behavior in biological systems. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight 213.27 g/mol [1][2][3]
Melting Point 81.16 °C[3]
Boiling Point 320.8 °C (Predicted)[3][4]
Density 1.152 g/cm³[3][4]
Flash Point 147.8 °C[3][4]
pKa 14.17 ± 0.40 (Predicted)[4]
LogP 0.33100 (Predicted)[4]
Hydrogen Bond Donor Count 1[1][4]
Hydrogen Bond Acceptor Count 4[1][4]

Table 2: Mass Spectrometry Data (Predicted)

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺ 214.14377149.5
[M+Na]⁺ 236.12571155.8
[M-H]⁻ 212.12921149.3
[M+NH₄]⁺ 231.17031170.0
[M+K]⁺ 252.09965154.0
Data sourced from PubChemLite.[7]

Synthesis and Metabolic Formation

This compound is not typically synthesized for therapeutic purposes but is prepared as a reference standard for analytical and forensic applications.

Chemical Synthesis

Experimental Protocol: Esterification of Ecgonine

A primary method for synthesizing this compound is the direct esterification of ecgonine with ethanol.[8]

  • Reactants: Ecgonine is reacted with an excess of ethanol.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack.

  • Conditions: The reaction mixture is heated to its boiling point under reflux. The reflux apparatus allows for prolonged heating without the loss of volatile reactants and solvent.

  • Mechanism: The alcohol (ethanol) acts as a nucleophile, attacking the protonated carboxyl group of ecgonine. A water molecule is eliminated, and the ester is formed.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted using an organic solvent and purified, typically by chromatography, to yield pure this compound.

synthesis_workflow start Reactants: Ecgonine + Ethanol catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst reflux Heat under Reflux catalyst->reflux reaction Esterification Reaction reflux->reaction neutralize Neutralization & Workup reaction->neutralize extract Solvent Extraction neutralize->extract purify Purification (Chromatography) extract->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Metabolic Pathway

This compound is a human metabolite formed exclusively when cocaine and ethanol are co-ingested.[1] Cocaine is primarily metabolized by two pathways: hydrolysis by plasma and liver cholinesterases to form ecgonine methyl ester, and spontaneous hydrolysis to form benzoylecgonine.[9] In the presence of ethanol, a portion of the cocaine undergoes a transesterification reaction catalyzed by liver carboxylesterases, resulting in the formation of cocaethylene (B1209957) and this compound.[1] The presence of this compound in biological fluids is therefore a specific biomarker for concurrent alcohol and cocaine use.[1][8]

metabolism_pathway cluster_reactants Co-ingestion cluster_body Metabolism in Liver cluster_products Specific Metabolites Cocaine Cocaine Enzyme Liver Carboxylesterases Cocaine->Enzyme Ethanol Ethanol Ethanol->Enzyme Cocaethylene Cocaethylene Enzyme->Cocaethylene Transesterification EEE This compound Enzyme->EEE Transesterification

Caption: Metabolic pathway to this compound.

Analytical Methods

The detection and quantification of this compound in biological matrices like urine and blood are critical in forensic toxicology. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common, highly specific, and sensitive method.[10][11]

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

This protocol provides a generalized workflow for the quantitative analysis of this compound and other cocaine metabolites.

  • Sample Preparation:

    • Obtain a human urine specimen.

    • Perform an initial centrifugation step to remove particulate matter.[10]

    • Spike the sample with a known concentration of a deuterated internal standard (e.g., ecgonine-d₃ methyl ester) to correct for matrix effects and variations in extraction efficiency.

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) and then water/buffer.

    • Load the pre-treated urine sample onto the cartridge. The analytes will bind to the sorbent.

    • Wash the cartridge with a solvent (e.g., water, dilute acid) to remove interfering substances.

    • Elute the analytes of interest (including this compound) with a suitable elution solvent, often a mixture of an organic solvent and a base (e.g., dichloromethane-isopropanol-ammonium hydroxide).

  • Analysis (LC-MS/MS):

    • Chromatography: Inject the extracted sample into an HPLC system. Separation is typically achieved on a C18 or HILIC column with a gradient mobile phase (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer).[12]

    • Ionization: The column effluent is directed to an electrospray ionization (ESI) source, operating in positive ion mode.

    • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (this compound) and the internal standard to ensure specificity and accurate quantification.[12]

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

analytical_workflow cluster_prep 1. Sample Preparation cluster_extract 2. Solid-Phase Extraction (SPE) cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Spike Spike Internal Std. Centrifuge->Spike Load Load Sample Spike->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute HPLC HPLC Separation Elute->HPLC ESI ESI (+ mode) HPLC->ESI MSMS MS/MS (MRM) ESI->MSMS Calibrate Calibration Curve MSMS->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Applications in Research and Toxicology

The primary application of this compound is as a definitive biomarker.

  • Forensic Toxicology: Its presence in biological samples is used in forensic and clinical settings to confirm the simultaneous consumption of cocaine and alcohol.[1]

  • Pharmacokinetic Research: Studying the formation and elimination of this compound helps to better understand the complex pharmacokinetics of cocaine when co-administered with ethanol.[1] This research is vital for assessing the increased risks, such as enhanced cardiovascular toxicity, associated with combined use.[1]

References

The Effects of Ecgonine Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecgonine (B8798807) ethyl ester, more commonly known as cocaethylene (B1209957), is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. This technical guide provides a comprehensive overview of the current understanding of cocaethylene's effects, with a focus on its pharmacology, toxicology, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways. While research has established cocaethylene's significant impact on the central nervous and cardiovascular systems, this guide highlights its distinct pharmacological profile compared to cocaine, including its heightened cardiotoxicity, which underscores the public health implications of combined cocaine and alcohol use.

Introduction

The simultaneous consumption of cocaine and ethanol is a common pattern of substance abuse, leading to the formation of a unique and potent psychoactive substance, cocaethylene.[1] First synthesized in 1885, its formation in the human body was later discovered to be a result of the transesterification of cocaine in the presence of ethanol, a reaction catalyzed by hepatic carboxylesterases.[1][2] Cocaethylene exhibits a complex pharmacological profile, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Notably, it displays a higher affinity for the dopamine (B1211576) transporter than cocaine, while having a lower affinity for the serotonin (B10506) and norepinephrine (B1679862) transporters.[1] This distinct interaction with monoamine transporters contributes to its unique psychoactive effects and heightened toxicity, particularly its cardiotoxic and neurotoxic properties. This guide synthesizes the current scientific literature on cocaethylene to provide a detailed technical resource for the scientific community.

Pharmacology

Mechanism of Action

Cocaethylene's primary mechanism of action is the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.[1] This blockade of reuptake potentiates and prolongs the action of these neurotransmitters, resulting in stimulant, euphoriant, and sympathomimetic effects.[1]

Binding Affinities

While several sources state that cocaethylene is equipotent or has a higher affinity for the dopamine transporter (DAT) compared to cocaine, specific K_i_ or IC50 values are not consistently reported across the literature in a comparative manner. One study demonstrated that cocaethylene was equipotent to cocaine in inhibiting [3H]mazindol binding to the dopamine transporter in human striatal membranes.[3] Another source indicates it has a lower affinity for the serotonin and norepinephrine transporters.[1]

Table 1: Monoamine Transporter Binding Affinities (Qualitative Comparison)

CompoundDopamine Transporter (DAT) AffinitySerotonin Transporter (SERT) AffinityNorepinephrine Transporter (NET) Affinity
Cocaethylene Higher than or equipotent to cocaine[1][3]Lower than cocaine[1]Lower than cocaine[1]
Cocaine HighHighHigh
Signaling Pathways

The primary signaling pathway affected by cocaethylene is the dopaminergic system. By blocking the dopamine transporter, cocaethylene increases dopamine levels in the nucleus accumbens, a key brain region involved in reward and reinforcement. This sustained activation of dopamine receptors is believed to mediate the euphoric and addictive properties of the substance.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cocaethylene Cocaethylene DAT Dopamine Transporter (DAT) Cocaethylene->DAT Blocks Dopamine_v Dopamine Vesicles Dopamine_s Dopamine Dopamine_v->Dopamine_s Release Dopamine_s->DAT Dopamine_R Dopamine Receptors Dopamine_s->Dopamine_R Binds Signal_Transduction Signal Transduction Cascade Dopamine_R->Signal_Transduction Cellular_Response Cellular Response (e.g., Euphoria, Reinforcement) Signal_Transduction->Cellular_Response

Figure 1: Mechanism of Cocaethylene at the Dopaminergic Synapse.

Toxicology

The concurrent use of cocaine and ethanol, leading to the formation of cocaethylene, is associated with significantly increased toxicity compared to either substance alone. This is particularly evident in its effects on the cardiovascular and central nervous systems.

Cardiotoxicity

Cocaethylene is demonstrably more cardiotoxic than cocaine. Studies have shown that it has a more potent direct negative inotropic action on cardiomyocytes.[4] The combination of cocaine and ethanol is associated with an 18 to 25-fold increase in the risk of immediate death compared to cocaine alone.[1]

Table 2: Quantitative Cardiotoxic Effects of Cocaethylene in Animal Models

ParameterSpeciesDoseEffectReference
Peak Intracellular Ca2+Rat CardiomyocytesK0.5 = 90.0 µMReduction[4]
Cardiac OutputDog-45% decrease[5]
dP/dt_max_Dog-56% decrease[5]
SVO2Dog-23% decrease[5]

K0.5: Concentration for half-maximal effect; dP/dt_max_: Maximum rate of pressure rise in the ventricle; SVO2: Mixed venous oxygen saturation.

The cardiotoxic effects of cocaethylene are thought to be mediated, in part, through the induction of apoptosis. Cocaine and its metabolites have been shown to increase the expression of pro-apoptotic factors such as Fas ligand (FasL) and tumor necrosis factor-alpha (TNFα) in cardiac tissue.

cluster_pathways Apoptotic Pathways Cocaethylene Cocaethylene Cardiomyocyte Cardiomyocyte Cocaethylene->Cardiomyocyte FasL_TNFa ↑ FasL / TNFα Expression Cardiomyocyte->FasL_TNFa Caspase_Activation Caspase Cascade Activation FasL_TNFa->Caspase_Activation Apoptosis Cardiomyocyte Apoptosis Caspase_Activation->Apoptosis

Figure 2: Cocaethylene-Induced Cardiotoxicity Signaling.

Neurotoxicity

Cocaethylene also exhibits neurotoxic effects, although this is a less extensively studied area compared to its cardiotoxicity. The increased and prolonged dopaminergic stimulation can contribute to neuroadaptive changes in the brain, potentially exacerbating the neurotoxic effects associated with chronic cocaine use.

Pharmacokinetics

Cocaethylene has a longer plasma half-life than cocaine, contributing to a prolonged duration of action and increased toxicity.

Table 3: Pharmacokinetic Parameters of Cocaethylene

ParameterSpeciesRoute of AdministrationValueReference
Conversion from CocaineHumanIntravenous (with ethanol)17 ± 6%[6]
Half-life (t1/2)Human-Longer than cocaine[7]
ClearanceDogIntravenousNot dose-dependent (1-5 mg/kg)[8]

Experimental Protocols

In Vitro Dopamine Transporter Binding Assay

This protocol outlines a method for determining the binding affinity of cocaethylene for the dopamine transporter (DAT).

Objective: To determine the inhibitory constant (K_i_) of cocaethylene for the dopamine transporter.

Materials:

  • Cell lines expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Radioligand: [3H]WIN 35,428 or [3H]mazindol.[3]

  • Cocaethylene hydrochloride.

  • Cocaine hydrochloride (for comparison).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • 96-well plates.

  • Cell harvester.

Procedure:

  • Cell Preparation: Culture and harvest HEK293-hDAT cells. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of cocaethylene or cocaine.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of drug that inhibits 50% of specific binding) for cocaethylene and cocaine. Calculate the K_i_ value using the Cheng-Prusoff equation.

Start Start Cell_Prep Prepare hDAT-expressing cell membranes Start->Cell_Prep Assay_Setup Set up 96-well plate with buffer, membranes, and cocaethylene Cell_Prep->Assay_Setup Radioligand Add [3H]WIN 35,428 Assay_Setup->Radioligand Incubate Incubate to equilibrium Radioligand->Incubate Harvest Filter to separate bound and free radioligand Incubate->Harvest Wash Wash filters Harvest->Wash Count Measure radioactivity Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

Figure 3: In Vitro Dopamine Transporter Binding Assay Workflow.

Locomotor Activity Assessment

This protocol describes a method to evaluate the stimulant effects of cocaethylene on locomotor activity in rodents.[9]

Objective: To measure the effect of cocaethylene on horizontal and vertical movement in an open field.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.[9]

  • Open field apparatus equipped with photobeam sensors or a video tracking system.

  • Cocaethylene hydrochloride solution.

  • Saline solution (vehicle control).

  • Syringes for intraperitoneal (i.p.) injection.

Procedure:

  • Habituation: Place the animals in the open field for a period (e.g., 30-60 minutes) on one or more days prior to the test day to acclimate them to the environment.

  • Drug Administration: On the test day, administer a specific dose of cocaethylene or saline (i.p.).

  • Data Collection: Immediately place the animal in the open field and record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the cocaethylene-treated group to the saline control group.

Conditioned Place Preference (CPP)

This protocol outlines the procedure for assessing the rewarding properties of cocaethylene using a CPP paradigm.[10]

Objective: To determine if cocaethylene produces a conditioned place preference, indicating its rewarding effects.

Materials:

  • Male Sprague-Dawley rats.[10]

  • Conditioned place preference apparatus with two distinct compartments.

  • Cocaethylene hydrochloride solution.

  • Saline solution (vehicle control).

  • Syringes for i.p. injection.

Procedure:

  • Pre-conditioning Phase (Baseline): On day 1, place each rat in the CPP apparatus with free access to both compartments for a set time (e.g., 15 minutes) to determine baseline preference for each compartment.

  • Conditioning Phase: Over several days, administer cocaethylene and confine the rat to one compartment (e.g., the initially non-preferred compartment). On alternate days, administer saline and confine the rat to the other compartment.[10]

  • Post-conditioning Phase (Test): On the test day, place the rat in the apparatus with free access to both compartments in a drug-free state and record the time spent in each compartment.

  • Data Analysis: Compare the time spent in the drug-paired compartment during the pre-conditioning and post-conditioning phases. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Synthesis and Analysis

Synthesis

Cocaethylene for research purposes is typically synthesized from cocaine. The process involves the transesterification of the methyl ester of cocaine to an ethyl ester in the presence of ethanol, often catalyzed by an acid or base. Alternatively, it can be formed from ecgonine through esterification with ethanol followed by benzoylation.

Analytical Methods

The quantification of cocaethylene in biological matrices is crucial for both research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the detection and quantification of cocaethylene in blood, urine, and tissue samples.[11] These methods offer high sensitivity and specificity, allowing for the accurate determination of cocaethylene concentrations.

Conclusion

Ecgonine ethyl ester, or cocaethylene, is a significant psychoactive metabolite with a distinct pharmacological and toxicological profile. Its formation from the co-ingestion of cocaine and ethanol presents a serious public health concern due to its enhanced cardiotoxicity and prolonged duration of action. For researchers and drug development professionals, a thorough understanding of cocaethylene's effects is critical for developing effective prevention and treatment strategies for individuals who use both cocaine and alcohol. This technical guide provides a foundational overview of the current knowledge, highlighting the need for further research to fully elucidate the quantitative aspects of its pharmacology and the intricate signaling pathways involved in its toxicity.

References

Methodological & Application

Application Note: Quantitative Analysis of Ecgonine Ethyl Ester in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of ecgonine (B8798807) ethyl ester (cocaethylene), an active metabolite of cocaine formed in the presence of ethanol (B145695), in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation involving solid-phase extraction (SPE), chemical derivatization to enhance analyte volatility and chromatographic performance, and instrumental analysis by GC-MS in selected ion monitoring (SIM) mode for high sensitivity and specificity. This protocol is designed to be a valuable resource for toxicology studies, forensic analysis, and in the clinical monitoring of cocaine and alcohol co-abuse.

Introduction

Ecgonine ethyl ester, commonly known as cocaethylene (B1209957), is a pharmacologically active metabolite that is formed in the liver when cocaine and ethanol are consumed concurrently. Its presence in biological specimens is a definitive indicator of simultaneous cocaine and alcohol use. Accurate and sensitive quantification of cocaethylene is crucial for forensic investigations, clinical toxicology, and in understanding the pharmacokinetic and pharmacodynamic interactions of this drug combination. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accepted technique for the definitive identification and quantification of cocaethylene and other cocaine metabolites in complex biological matrices such as blood and urine.[1] This application note details a comprehensive GC-MS method, including sample extraction, derivatization, and analysis, to ensure reliable and reproducible results.

Experimental Protocol

This protocol is a synthesis of established methodologies for the analysis of cocaine and its metabolites.[2][3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to isolate cocaethylene and other metabolites from the biological matrix, removing endogenous interferences.

  • Materials:

  • Procedure:

    • To 1 mL of the biological sample (e.g., urine, blood), add the internal standard (Cocaethylene-d3).

    • Add 2 mL of phosphate buffer and vortex.

    • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of phosphate buffer. Do not allow the cartridge to dry.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a solution of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with 2 mL of an elution solvent, typically a mixture of dichloromethane and isopropanol with a small amount of ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

Derivatization is a critical step to improve the chromatographic properties of polar metabolites like this compound, enhancing their volatility and thermal stability for GC analysis.[5]

  • Materials:

  • Procedure:

    • To the dried extract, add 50 µL of PFPA and 25 µL of PFPOH.

    • Cap the vial and heat at 70°C for 20 minutes.

    • After cooling, evaporate the derivatizing agents to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[2][3]

GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A capillary column suitable for drug analysis, such as a 5% phenylmethylsilicone column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 20°C/min.

    • Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Data Presentation

Table 1: Selected Ion Monitoring (SIM) Parameters for Derivatized Cocaethylene

AnalyteDerivativeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
CocaethylenePFP31819694
Cocaethylene-d3 (IS)PFP32119997

Table 2: Summary of Quantitative Data for Cocaethylene Analysis

ParameterValueReference
Linearity Range15 - 2000 ng/mL[6]
Correlation Coefficient (r²)> 0.99[6][7]
Limit of Detection (LOD)0.03 ng/mg (hair)[7]
Limit of Quantification (LOQ)15 ng/mL (urine)[6]
Intra-day Precision (%CV)< 12%[7]
Inter-day Precision (%CV)< 12%[7]
Accuracy (%RE)< 17%[7]
Recovery83.0 - 91.5%[6]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Urine/Blood) Add_IS Add Internal Standard (Cocaethylene-d3) Sample->Add_IS Buffer Add Phosphate Buffer Add_IS->Buffer Load_Sample Load Sample onto SPE Cartridge Buffer->Load_Sample SPE_Condition Condition SPE Cartridge SPE_Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analytes Wash->Elute Evaporate1 Evaporate to Dryness Elute->Evaporate1 Add_Reagents Add PFPA & PFPOH Evaporate1->Add_Reagents Heat Heat at 70°C Add_Reagents->Heat Evaporate2 Evaporate Reagents Heat->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for this compound GC-MS analysis.

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The protocol, encompassing solid-phase extraction for sample clean-up and derivatization for enhanced analytical performance, is suitable for routine use in forensic and clinical laboratories. Adherence to this detailed protocol will enable researchers and scientists to obtain accurate and reproducible data, contributing to a better understanding of the toxicological and pharmacological implications of combined cocaine and alcohol use.

References

Application Notes and Protocols for the LC-MS/MS Detection of Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust and sensitive detection of ecgonine (B8798807) ethyl ester (EEE), a metabolite of cocaethylene. Cocaethylene is formed in the body when cocaine and ethanol (B145695) are consumed concurrently. The presence of EEE can serve as a specific biomarker for the simultaneous use of these substances.

These application notes and protocols are designed to guide researchers, scientists, and drug development professionals in establishing a reliable analytical method for the quantification of EEE in biological matrices.

Introduction

Ecgonine ethyl ester (EEE) is a hydrolysis product of cocaethylene. Its detection in biological samples, such as urine and blood, provides definitive evidence of co-ingestion of cocaine and ethanol. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of drug metabolites. This document outlines the key experimental parameters for sample preparation, chromatographic separation, and mass spectrometric detection of EEE.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices. A mixed-mode cation exchange SPE protocol is recommended for the extraction of EEE and other cocaine metabolites.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C, Bond Elut Certify)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Ammonium hydroxide (B78521)

  • Formic acid

  • Internal Standard (IS): this compound-d5 (or a suitable analog)

  • Biological matrix (e.g., urine, blood plasma)

Protocol:

  • Sample Pre-treatment:

    • To 1 mL of the biological sample (e.g., urine), add the internal standard solution.

    • Acidify the sample with formic acid to a pH of approximately 6.

    • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • A final wash with 2 mL of methanol can be performed to remove any remaining neutral interferences.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v) or another suitable basic organic solvent mixture.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase chromatographic separation is typically employed for the analysis of EEE.

LC Parameters:

ParameterRecommended Conditions
Column C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. A typical run time is 5-10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS)

Electrospray ionization in the positive ion mode (ESI+) is used for the detection of EEE. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

MS Parameters:

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Nebulizer Gas Nitrogen
Collision Gas Argon

MRM Transitions for this compound:

The protonated molecule of this compound ([M+H]⁺) has a mass-to-charge ratio (m/z) of 214. The following MRM transitions are recommended for quantification and confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound214.1182.115 - 25Quantifier
This compound214.182.125 - 35Qualifier

Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound and related metabolites from various studies.

Table 1: Quantitative Data for this compound and Related Metabolites

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
Ecgonine Methyl EsterUrine10 - 20010< 18.180.0 - 122.9[1]
Ecgonine Methyl EsterWhole Blood20 - 100020< 18.180.0 - 122.9[1]
Ecgonine Methyl EsterPlasma1 - 2001< 13.087.0 - 113.0
This compoundMeconiumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Detailed quantitative data specifically for this compound is limited in the public literature. The data for ecgonine methyl ester, a close structural analog, is provided for reference. It is crucial to perform a full method validation for EEE in the specific biological matrix of interest.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow sample Biological Sample (Urine, Blood, etc.) is_addition Internal Standard Spiking sample->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition & Processing lcms->data quant Quantification & Reporting data->quant

Caption: General workflow for EEE analysis.

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound in the collision cell of the mass spectrometer is crucial for its specific detection. The primary fragmentation involves the neutral loss of methanol, analogous to the fragmentation of its methyl ester counterpart.

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor [EEE + H]⁺ m/z 214.1 product1 [M+H - C₂H₅OH]⁺ m/z 168.1 precursor->product1 Neutral Loss of Ethanol product2 Tropinium Ion m/z 82.1 precursor->product2 Further Fragmentation

Caption: Proposed fragmentation of EEE.

References

Application Notes and Protocols for the Solid-Phase Extraction of Cocaine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the solid-phase extraction (SPE) of cocaine and its primary metabolites, with a focus on ecgonine (B8798807) methyl ester (EME), from various biological matrices. While the user specified "ecgonine ethyl ester," this is not a commonly analyzed metabolite. The methods described herein are applicable to the more frequently studied cocaine metabolites such as benzoylecgonine (B1201016) (BE), cocaethylene (B1209957), and EME. Solid-phase extraction is a robust and selective sample preparation technique crucial for isolating these analytes from complex biological samples prior to downstream analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]

The selection of the appropriate SPE sorbent and protocol is critical and depends on the specific analytes of interest and the sample matrix. Mixed-mode SPE cartridges, which combine hydrophobic and ion-exchange functionalities, are particularly effective for extracting cocaine and its metabolites.[1][2]

Data Presentation

The following table summarizes the quantitative data from various studies on the solid-phase extraction of cocaine and its metabolites from different biological matrices.

AnalyteMatrixSPE CartridgeRecovery (%)LOQ (ng/mL)Analytical MethodReference
Ecgonine Methyl EsterMeconiumBond Elut Certify58.1 - 99.7-GC-MS[1]
Ecgonine Methyl EsterWhole BloodBond Elut Certify95.6 - 124.0-GC-MS[1]
Ecgonine Methyl EsterPlasmaBond Elut Certify86.9 - 128.9-GC-MS[1]
Ecgonine Methyl EsterUrine-85-HPLC[5]
Ecgonine Methyl EsterWastewaterOASIS HLB72.520LC-MS/MS[3][4]
Ecgonine Methyl EsterUrineOnline SPE-0.5HPLC-MS/MS[6][7]
CocaineMeconiumBond Elut Certify58.1 - 99.7-GC-MS[1]
CocaineWhole BloodBond Elut Certify95.6 - 124.0-GC-MS[1]
CocainePlasmaBond Elut Certify86.9 - 128.9-GC-MS[1]
CocaineUrineOasis MCX µElution>83-UPLC-MS/MS[8]
CocaineWastewaterOASIS HLB95.71-4LC-MS/MS[3][4]
BenzoylecgonineMeconiumBond Elut Certify58.1 - 99.7-GC-MS[1]
BenzoylecgonineWhole BloodBond Elut Certify95.6 - 124.0-GC-MS[1]
BenzoylecgoninePlasmaBond Elut Certify86.9 - 128.9-GC-MS[1]
BenzoylecgonineUrineOasis MCX µElution>83-UPLC-MS/MS[8]
BenzoylecgonineWastewaterOASIS HLB91.80.5-2LC-MS/MS[3][4]
CocaethyleneMeconiumBond Elut Certify58.1 - 99.7-GC-MS[1]
CocaethyleneWhole BloodBond Elut Certify95.6 - 124.0-GC-MS[1]
CocaethylenePlasmaBond Elut Certify86.9 - 128.9-GC-MS[1]
CocaethyleneUrineOasis MCX µElution>83-UPLC-MS/MS[8]

Experimental Protocols

This section provides a generalized solid-phase extraction protocol for the isolation of cocaine and its metabolites from biological fluids. This protocol is based on the use of a mixed-mode cation exchange SPE column.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Bond Elut Certify, Oasis MCX)

  • Biological Sample (e.g., Urine, Blood, Plasma)

  • Internal Standards (e.g., deuterated analogs of the analytes)

  • Methanol (B129727)

  • Deionized Water

  • Buffer (e.g., Phosphate (B84403) buffer, pH 6)

  • Elution Solvent (e.g., Methylene chloride:isopropanol:ammonium hydroxide; 78:20:2 v/v/v)

  • Nitrogen Evaporator

  • Centrifuge

  • Vortex Mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen biological samples at room temperature.

    • Centrifuge the samples to pellet any particulate matter.

    • To 1 mL of the supernatant, add the internal standard solution.

    • Add 2 mL of buffer (e.g., phosphate buffer, pH 6) and vortex mix.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of buffer. Ensure the sorbent bed does not go dry between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 2 mL of a mild organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

    • Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the analytes of interest with 2-3 mL of the elution solvent. The basic pH of the elution solvent neutralizes the ionized analytes, releasing them from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.

    • Vortex mix and transfer to an autosampler vial for analysis.

Visualizations

The following diagram illustrates the general workflow for the solid-phase extraction of cocaine metabolites from a biological sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Pretreat Add Internal Standard & Buffer Sample->Pretreat Condition 1. Condition Cartridge (Methanol, Water, Buffer) Load 2. Load Sample Pretreat->Load Condition->Load Wash 3. Wash Cartridge (Water, Mild Organic) Load->Wash Elute 4. Elute Analytes (Basic Organic Solvent) Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of Cocaine Metabolites.

References

Application Notes and Protocols for the Quantification of Ecgonine Ethyl Ester in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonine (B8798807) ethyl ester (EEE) is a metabolite of cocaine that is formed when cocaine and ethanol (B145695) are co-ingested. Its presence in urine can be an indicator of concurrent use of these substances. The quantification of EEE in urine samples is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of EEE in urine, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. While validated methods for the quantification of major cocaine metabolites such as benzoylecgonine (B1201016) (BE) and ecgonine methyl ester (EME) are abundant, specific and detailed validated protocols solely for EEE are less common. Therefore, this document presents a comprehensive protocol adapted from established methods for other cocaine metabolites, which can be validated for the quantification of EEE.

Experimental Workflow Overview

The overall workflow for the quantification of ecgonine ethyl ester in urine samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection & Storage internal_std Addition of Internal Standard urine_sample->internal_std Spiking spe Solid-Phase Extraction (SPE) internal_std->spe Loading elution Elution spe->elution Washing & evaporation Evaporation & Reconstitution elution->evaporation Concentration lcmsms LC-MS/MS Analysis evaporation->lcmsms Injection data_processing Data Processing & Quantification lcmsms->data_processing Detection

Caption: General workflow for the quantification of this compound in urine.

Sample Handling and Stability

Proper collection and storage of urine samples are critical to ensure the stability of cocaine metabolites.

  • Collection: Urine samples should be collected in clean, sterile containers.

  • Storage: For short-term storage (up to 72 hours), samples should be kept refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or lower.[1][2] Studies on other cocaine metabolites have shown that they are generally stable under these conditions, especially when the urine pH is acidic.[1][2] It is recommended to adjust the urine pH to around 4-5 to enhance the stability of ester-containing metabolites like EEE.[2] Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.[3][4][5] A mixed-mode cation-exchange polymer-based SPE cartridge is recommended for the extraction of EEE and other cocaine metabolites.

Materials:

  • Mixed-mode cation-exchange SPE cartridges (e.g., Strata-X-C)

  • Urine samples

  • Internal Standard (IS): this compound-d3 (EEE-d3) or a structurally similar deuterated compound.

  • Methanol (B129727)

  • Deionized water

  • Ammonium hydroxide

  • Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v)

  • Phosphate (B84403) buffer (pH 6.0)

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 3000 rpm for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add the internal standard (e.g., EEE-d3) to a final concentration of 50 ng/mL.

    • Add 1 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 2 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash with 2 mL of methanol to remove non-polar interferences.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes with 2 mL of the elution solvent (Dichloromethane/Isopropanol/Ammonium Hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis and transfer to an autosampler vial.

Analytical Method: LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: 5-95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The precursor and product ions for EEE and its deuterated internal standard need to be determined by infusing a standard solution. The following are hypothetical MRM transitions based on the structure of EEE (C11H19NO3, MW: 213.27).[6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (EEE)214.1124.115
96.125
This compound-d3 (EEE-d3)217.1127.115
99.125

Note: These MRM transitions are predictive and must be optimized experimentally.

Quantitative Data

As specific validated quantitative data for this compound is limited in the literature, the following tables summarize data for closely related cocaine metabolites to provide an expected range of performance for a validated method.

Table 1: Method Validation Parameters for Cocaine Metabolites in Urine by LC-MS/MS

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Ecgonine40 - 4001640[4]
Ecgonine Methyl Ester10 - 2000.21[4]
Benzoylecgonine5 - 1000.52[4]
Cocaethylene5 - 1000.21[4]

Table 2: Precision and Accuracy Data for Cocaine Metabolites in Urine

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Ecgonine50< 15< 1585-115[3]
Ecgonine Methyl Ester10< 10< 1090-110[8]
Benzoylecgonine10< 10< 1090-110[8]

Table 3: Recovery Data for Cocaine Metabolites from Urine using SPE

AnalyteRecovery (%)Reference
Ecgonine~85[3]
Ecgonine Methyl Ester>80[9]
Benzoylecgonine>85[9]
Cocaethylene~80[9]

Signaling Pathways and Logical Relationships

The formation of this compound is a result of the metabolic interaction between cocaine and ethanol.

Cocaine and Ethanol Metabolism cocaine Cocaine cocaethylene Cocaethylene cocaine->cocaethylene Transesterification eme Ecgonine Methyl Ester (EME) cocaine->eme Hydrolysis be Benzoylecgonine (BE) cocaine->be Hydrolysis ethanol Ethanol ethanol->cocaethylene Transesterification eee This compound (EEE) cocaethylene->eee Hydrolysis ecgonine Ecgonine eme->ecgonine Hydrolysis be->ecgonine Hydrolysis

Caption: Metabolic pathways of cocaine in the presence of ethanol.

Conclusion

The protocol described provides a robust framework for the quantification of this compound in urine samples. While based on well-established methods for other cocaine metabolites, it is imperative that any laboratory implementing this protocol for EEE performs a full method validation. This validation should include the determination of specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery, using certified reference standards for this compound. Proper sample handling and storage are also essential for reliable and accurate results.

References

Application Note: Analysis of Ecgonine Ethyl Ester in Hair Follicles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ecgonine (B8798807) ethyl ester (EEE) is a metabolite that can be formed in the body after concurrent consumption of cocaine and ethanol.[1][2] Its presence in hair can serve as a biomarker for the simultaneous use of these substances. The analysis of hair provides a long-term window of detection, making it a valuable matrix in forensic and clinical toxicology.[3] This application note outlines the methodologies for the sensitive and specific detection and quantification of EEE in human hair samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway

The concomitant use of cocaine and alcohol leads to the hepatic transesterification of cocaine to form cocaethylene (B1209957) (COCE).[1][2] Cocaethylene can then be further metabolized to norcocaethylene (B1195793) (NorCE) and ecgonine ethyl ester (EEE).[1][2]

Cocaine Cocaine Cocaethylene Cocaethylene (COCE) Cocaine->Cocaethylene Hepatic Transesterification Ethanol Ethanol Ethanol->Cocaethylene EEE This compound (EEE) Cocaethylene->EEE Metabolism NorCE Norcocaethylene (NorCE) Cocaethylene->NorCE Metabolism

Metabolic formation of this compound.

Experimental Protocols

1. Sample Preparation

Hair samples require a rigorous preparation process to ensure the removal of external contaminants and the efficient extraction of the analyte of interest.

a. Decontamination

A standardized decontamination procedure is crucial to avoid false positives resulting from environmental contamination.[4] There is no single universally accepted protocol, but a common approach involves sequential washes with organic solvents and aqueous solutions.[1]

  • Protocol:

    • Wash approximately 20-50 mg of hair with 5 mL of methylene (B1212753) chloride for 2 minutes.[5]

    • Follow with a wash using 5 mL of distilled water for 2 minutes.[5]

    • Perform a final rinse with 5 mL of methylene chloride for 2 minutes.[5]

    • Alternatively, a wash with dichloromethane (B109758) can be used.[2] Some protocols also suggest using acetone (B3395972) and hexane.[1]

    • Dry the hair sample completely after the washing steps.

b. Pulverization and Digestion/Extraction

To release the analytes from the keratin (B1170402) matrix, the hair must be pulverized and then subjected to digestion or extraction.

  • Protocol Options:

    • Acid Hydrolysis: Incubate approximately 50 mg of pulverized hair overnight at 56°C in 1 mL of 0.1 M HCl with an appropriate deuterated internal standard.[5]

    • Enzymatic Digestion: Digest the hair sample using proteinase K.[4]

    • Solvent Extraction:

      • Pulverize the decontaminated hair in a ball mill.[5]

      • Incubate the pulverized hair in a suitable solvent. Methanol, isopropanol, and buffer extractions have been compared for efficiency.[6]

      • Techniques such as ultrasonication or heating can be employed to enhance extraction efficiency.[6]

c. Solid-Phase Extraction (SPE) - for LC-MS/MS

For cleaner extracts, especially for LC-MS/MS analysis, a solid-phase extraction step is often employed.

  • Protocol:

    • Condition a Strata-X-C SPE cartridge.

    • Load the hair extract.

    • Wash the cartridge to remove interferences.

    • Elute the analyte of interest.

2. Analytical Methods

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of cocaine and its metabolites in hair.[3] Derivatization is often necessary to improve the chromatographic properties of the analytes.

  • Derivatization:

    • Use a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • GC-MS Parameters (Example):

    • Column: HP-5 MS capillary column (30 m x 0.25 mm i.d.).[5]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[5]

    • Injector Temperature: 260°C.[5]

    • Oven Temperature Program: Initial temperature of 60°C, ramped to 290°C at 30°C/min, and held for 5 minutes.[5]

    • MS Detection: Electron ionization (EI) at 70 eV, with the ion source at 250°C.[5] Monitor specific ions for EEE and its internal standard.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often does not require a derivatization step, simplifying sample preparation.[4]

  • LC-MS/MS Parameters (Example):

    • System: SCIEX QTRAP® 6500+ LC-MS/MS system.[7]

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for EEE.

Data Presentation

The following tables summarize quantitative data for cocaine and its metabolites, including ecgonine methyl ester (EME), which can provide an indication of the expected analytical performance for EEE. Data specifically for EEE is limited in the reviewed literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Hair

AnalyteMethodLOD (ng/mg)LOQ (ng/mg)Reference
CocaineGC-CI-MS/MS0.0050.05[4]
CocaethyleneGC-CI-MS/MS0.0050.05[4]
Ecgonine Methyl EsterGC-CI-MS/MS0.0250.05[4]
Anhydroecgonine Methyl EsterGC-CI-MS/MS0.0500.10[4]
Cocaine & MetabolitesGC-MS/MS0.010.05[8]

Table 2: Concentration Ranges of Cocaine and Metabolites in Hair

AnalyteConcentration Range (ng/mg)User GroupReference
Cocaine0.6 - 4.1Cocaine Users[1][2]
Cocaethylene0.05 - 0.4Cocaine Users[1][2]
Anhydroecgonine Methyl Ester0.2 - 2.4Cocaine Smokers[5]
Cocaine0.5 - 3Light Users[3]
Cocaine3.1 - 10Moderate Users[3]
Cocaine10.1 - 40Heavy Users[3]

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Hair Sample (20-50 mg) Decon Decontamination (Organic & Aqueous Washes) Sample->Decon Pulverize Pulverization Decon->Pulverize Extract Extraction / Digestion (Acid, Enzyme, or Solvent) Pulverize->Extract Deriv Derivatization (for GC-MS) Extract->Deriv SPE Solid-Phase Extraction (for LC-MS/MS) Extract->SPE GCMS GC-MS Analysis Deriv->GCMS Quant Quantification GCMS->Quant LCMS LC-MS/MS Analysis LCMS->Quant SPE->LCMS Report Reporting Quant->Report

Workflow for EEE analysis in hair.

References

Application Notes and Protocols for the Oral Fluid Testing of Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonine (B8798807) Ethyl Ester (EEE) is a metabolite formed in the body when both cocaine and ethanol (B145695) are consumed. Its presence in biological samples is a specific indicator of concurrent use of these substances. Oral fluid is an increasingly utilized matrix for drug testing due to its non-invasive collection and the ability to detect recent drug use. These application notes provide a comprehensive protocol for the analysis of EEE in oral fluid, from sample collection to final quantification. The methodologies described are based on established analytical techniques for related compounds and provide a strong foundation for researchers developing and validating their own assays.

Metabolic Pathway of Ecgonine Ethyl Ester Formation

The primary metabolic pathway for cocaine involves hydrolysis by carboxylesterases to form benzoylecgonine (B1201016) and ecgonine methyl ester. However, in the presence of ethanol, a portion of the cocaine undergoes transesterification in the liver, resulting in the formation of cocaethylene. Cocaethylene is further metabolized, including through hydrolysis, to form this compound.[1][2][3][4]

Cocaine Cocaine Cocaethylene Cocaethylene Cocaine->Cocaethylene Transesterification Ethanol Ethanol Ethanol->Cocaethylene Ecgonine_Ethyl_Ester Ecgonine_Ethyl_Ester Cocaethylene->Ecgonine_Ethyl_Ester Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->Cocaethylene Hydrolysis Hydrolysis Hydrolysis->Ecgonine_Ethyl_Ester cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect_OF Oral Fluid Collection Store Sample Storage (2-8°C or -20°C) Collect_OF->Store Centrifuge Centrifugation Store->Centrifuge Add_IS Add Internal Standard Centrifuge->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporate Evaporation Extraction->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS GC_MS GC-MS Analysis (with Derivatization) Reconstitute->GC_MS Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: Ecgonine Ethyl Ester as a Specific Biomarker for the Traditional Chewing of Coca Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The traditional practice of chewing coca leaves (Erythroxylum coca) is prevalent in several Andean regions of South America for cultural, medicinal, and nutritional purposes.[1] This form of consumption results in a mild stimulating effect, distinct from the intense euphoria associated with the abuse of purified cocaine.[1] In forensic and clinical toxicology, distinguishing between the legal, traditional use of coca leaves and the illicit consumption of cocaine hydrochloride or its derivatives is a significant challenge. While biomarkers like hygrine (B30402) and cuscohygrine (B30406) have been proposed to identify coca leaf consumers, as they are typically removed during illicit cocaine production, there is a need for additional specific indicators.[2][3][4][5][6]

This application note proposes the use of Ecgonine (B8798807) Ethyl Ester (EEE) as a novel and potentially specific biomarker for coca leaf chewing. It is hypothesized that EEE is formed in the oral cavity of chewers through a unique two-step process: the enzymatic hydrolysis of cocaine to ecgonine, followed by the ethyl esterification of ecgonine with ethanol (B145695) naturally present from the fermentation of vegetative matter within the chewed coca quid. The presence of EEE would therefore be indicative of this specific mode of consumption, as it is not a known metabolite of cocaine insufflation, injection, or smoking.

Metabolic Formation Pathway

During the process of chewing coca leaves, several biochemical reactions occur in the oral cavity. The primary psychoactive alkaloid in the coca leaf is cocaine. Salivary enzymes and the alkaline environment, often created by adding lime or ash, facilitate the hydrolysis of cocaine.[7] This process yields ecgonine and benzoic acid. It is hypothesized that minor fermentation of the coca leaf quid in the mouth can produce small amounts of ethanol. This ethanol can then react with the newly formed ecgonine, in a process potentially catalyzed by oral esterases, to form Ecgonine Ethyl Ester (EEE).

This pathway is distinct from the formation of cocaethylene, which is a well-known metabolite formed in the liver when cocaine and ethanol are consumed concurrently. The proposed formation of EEE is localized to the oral cavity during the act of chewing, making it a potentially unique marker for this practice.

cluster_oral_cavity Oral Cavity Environment cluster_fermentation Minor Fermentation CocaLeaf Coca Leaf Quid Cocaine Cocaine CocaLeaf->Cocaine Chewing Ecgonine Ecgonine Cocaine->Ecgonine Salivary Hydrolysis EEE This compound (Biomarker) Ecgonine->EEE Ethanol Ethanol Ethanol->EEE Esterification PlantMatter Plant Matter PlantMatter->Ethanol

Caption: Proposed metabolic pathway for the formation of this compound during coca leaf chewing.

Protocol: Quantification of this compound in Oral Fluid by LC-MS/MS

Scope

This protocol details a method for the simultaneous quantification of this compound (EEE), ecgonine, ecgonine methyl ester (EME), and cocaine in human oral fluid samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers aiming to differentiate coca leaf chewers from users of illicit cocaine.

Materials and Reagents
  • Standards: this compound (EEE), Ecgonine, Ecgonine Methyl Ester (EME), Cocaine, and their deuterated internal standards (e.g., EEE-d3, Ecgonine-d3, EME-d3, Cocaine-d3).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Reagents: Formic acid, Ammonium formate, Ultrapure water.

  • Equipment:

    • LC-MS/MS system (e.g., Agilent, Sciex, Waters)

    • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

    • SPE manifold

    • Centrifuge

    • Vortex mixer

    • Autosampler vials

Sample Preparation (Solid Phase Extraction)
  • Sample Collection: Collect 1 mL of oral fluid using a standardized collection device.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (containing EEE-d3, Ecgonine-d3, EME-d3, Cocaine-d3 at 100 ng/mL) to each 1 mL oral fluid sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Wash with 2 mL of Methanol.

    • Wash with 2 mL of Ultrapure water.

    • Equilibrate with 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Sample Loading: Load the pre-treated oral fluid sample onto the SPE cartridge.

  • Washing:

    • Wash with 2 mL of Ultrapure water.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of Methanol.

  • Elution: Elute the analytes with 2 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (95% A, 5% B).

LC-MS/MS Conditions
  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Ramp to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B (re-equilibration).

  • MS System:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      This compound 214.1 111.1
      EEE-d3 (IS) 217.1 114.1
      Ecgonine 186.1 82.1
      Cocaine 304.2 182.1

      | EME | 200.1 | 182.1 |

Data Presentation

The following table summarizes hypothetical, yet plausible, concentrations of key analytes in oral fluid collected 30 minutes post-consumption. These values are for illustrative purposes and actual concentrations may vary.

AnalyteCoca Leaf Chewer (ng/mL)Cocaine Insufflation User (ng/mL)Rationale for Difference
This compound 5 - 25 Not Detected Proposed as a unique product of the chewing process.
Cocaine50 - 200200 - 1500Higher local concentration in the oral cavity after insufflation.
Ecgonine20 - 805 - 30Significant oral hydrolysis occurs during chewing.
Ecgonine Methyl Ester15 - 6010 - 50A common metabolite in both user groups.[8][9]
Cuscohygrine10 - 50Not DetectedAlkaloid present in leaves but removed from illicit cocaine.[2][5]
Experimental Workflow and Logic

The analytical workflow is designed to reliably isolate and quantify the proposed biomarker from a complex biological matrix. The logic relies on the physicochemical properties of EEE, which are expected to be similar to other cocaine alkaloids, allowing for established extraction and detection techniques to be adapted.

cluster_workflow Analytical Workflow cluster_interpretation Interpretation Logic Sample Oral Fluid Collection Spike Spike with Internal Standards Sample->Spike SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Spike->SPE Elute Elution SPE->Elute Dry Evaporation & Reconstitution Elute->Dry Analysis LC-MS/MS Analysis (MRM Mode) Dry->Analysis Quant Data Processing & Quantification Analysis->Quant Result Result Interpretation Quant->Result EEE_Detected EEE Detected? Result->EEE_Detected Evaluate Cocaine_Detected Cocaine/EME Detected? EEE_Detected->Cocaine_Detected No Chewer Coca Chewer EEE_Detected->Chewer Yes Cocaine_User Cocaine User Cocaine_Detected->Cocaine_User Yes Negative Negative Cocaine_Detected->Negative No

Caption: Workflow for the analysis and interpretation of this compound in oral fluid.

References

Forensic Application of Ecgonine Ethyl Ester (EEE) Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonine (B8798807) ethyl ester (EEE) is a minor metabolite of cocaine formed in the body when cocaine and ethanol (B145695) are consumed concurrently. Its detection in biological specimens serves as a specific biomarker for the co-ingestion of these two substances. From a forensic toxicology perspective, the presence of EEE can be crucial in determining the circumstances surrounding a death, impairment, or drug use history. This document provides detailed application notes and protocols for the forensic analysis of EEE.

The simultaneous use of cocaine and alcohol is a common practice among drug users, and this combination is associated with increased cardiotoxicity and a higher risk of sudden death compared to cocaine use alone. The formation of cocaethylene (B1209957) (CE), a pharmacologically active metabolite, is a known consequence of this co-consumption. EEE, while not psychoactive, provides additional evidence of this dangerous combination. The analysis of EEE, alongside cocaine and its other metabolites, offers a more complete picture of a subject's substance use.

Data Presentation: Quantitative Analysis of Ecgonine Ethyl Ester

The following tables summarize the quantitative data from various validated analytical methods for the detection of this compound and related compounds in biological matrices. These values are essential for establishing the sensitivity, reliability, and linear range of the analytical methods.

Table 1: Method Validation Parameters for EEE and Related Analytes in Urine

AnalyteMethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Precision (%CV)Accuracy (%)Recovery (%)
Ecgonine Methyl Ester (EME)LC-MS/MS7.5 - 10000.55, 10, or 15< 1097 - 113-
Benzoylecgonine (BZE)LC-MS/MS7.5 - 10002.05, 10, or 15< 1097 - 113-
Cocaine (COC)LC-MS/MS7.5 - 10000.55, 10, or 15< 1097 - 113-
Benzoylecgonine (BZE)GC-MS-50-4.8 - 5.7-81
Ecgonine Methyl Ester (EME)GC-MS-50-8.4 - 4.4-75.3
EcgonineUHPLC-QTOF-MS40 - 4001640< 18.180.0 - 122.99.3 - 12.8
Ecgonine Methyl Ester (EME)UHPLC-QTOF-MS10 - 2000.810< 18.180.0 - 122.941.0 - 114.3

Data compiled from multiple sources.[1][2][3]

Table 2: Method Validation Parameters for EEE and Related Analytes in Blood/Plasma

AnalyteMethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Precision (%CV)Accuracy (%)Recovery (%)
This compound (EEE) & other metabolitesGC-MS0.78 - 32000.78 - 12.5---26 - 84
EcgonineUHPLC-QTOF-MS40 - 20001640< 18.180.0 - 122.99.3 - 12.8
Ecgonine Methyl Ester (EME)UHPLC-QTOF-MS20 - 10000.820< 18.180.0 - 122.941.0 - 114.3
Cocaine & 9 metabolitesLC-MS/MS~1.9-3.2 to ~190-320~0.6-1.0~1.9-3.2Within FDA/EMA guidelinesWithin FDA/EMA guidelines> 66.7

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of EEE and Other Cocaine Metabolites from Urine

This protocol describes a general procedure for the extraction of EEE and other cocaine metabolites from urine samples using a mixed-mode solid-phase extraction column.

Materials:

Procedure:

  • Sample Preparation: To 1 mL of urine, add 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.

  • Column Conditioning: Condition the SPE column by washing with 2 mL of MeOH, followed by 2 mL of H₂O.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE column at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the column with 2 mL of 0.1 M HCl.

    • Wash the column with 2 mL of MeOH.

  • Drying: Dry the column completely under a full vacuum for at least 5 minutes.

  • Elution: Elute the analytes from the column with 2 mL of 5% ammonium hydroxide in MeOH.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 60°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of EEE

This protocol outlines a method for the analysis of EEE and other cocaine metabolites using GC-MS following derivatization.

Materials:

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Ethyl acetate (B1210297)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Derivatization:

    • To the dried extract from the SPE protocol, add 30 µL of ethyl acetate and 50 µL of the silylating agent (e.g., BSTFA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 0.5 min.

        • Ramp 1: 3°C/min to 200°C.

        • Ramp 2: 4°C/min to 320°C, hold for 10 min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of EEE

This protocol provides a method for the sensitive and specific quantification of EEE and other cocaine metabolites using LC-MS/MS.

Materials:

  • LC-MS/MS system with a C18 reversed-phase column (e.g., Atlantis T3)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

Procedure:

  • Sample Preparation: Reconstitute the dried extract from the SPE protocol in 100 µL of the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Injection: Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: Atlantis T3 (100Å, 3 µm, 2.1 mm x 150 mm)

      • Flow Rate: 0.2 mL/min

      • Gradient Elution:

        • 0-5 min: 0% B

        • 6 min: 20% B

        • 16 min: 40% B

        • 18-22 min: 90% B

        • 23-28 min: 0% B (re-equilibration)

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Specific MRM transitions for each analyte and internal standard should be optimized.

Mandatory Visualizations

metabolic_pathway cocaine Cocaine bze Benzoylecgonine (Inactive) cocaine->bze Hydrolysis eme Ecgonine Methyl Ester (Inactive) cocaine->eme Hydrolysis liver_enzymes Hepatic Carboxylesterases cocaine->liver_enzymes ethanol Ethanol ethanol->liver_enzymes cocaethylene Cocaethylene (Active) eee This compound (Inactive) liver_enzymes->cocaethylene Transesterification liver_enzymes->eee Transesterification

Caption: Metabolic pathway of cocaine in the presence of ethanol.

experimental_workflow sample Biological Sample (Urine, Blood) spe Solid-Phase Extraction (SPE) sample->spe derivatization Derivatization (for GC-MS) spe->derivatization Optional analysis Instrumental Analysis (GC-MS or LC-MS/MS) spe->analysis derivatization->analysis data Data Acquisition and Processing analysis->data report Forensic Report data->report

Caption: General experimental workflow for EEE analysis.

forensic_interpretation eee_detection Detection of this compound (EEE) coconsumption Indicates Co-consumption of Cocaine and Ethanol eee_detection->coconsumption context Corroborates other evidence (e.g., presence of cocaine, cocaethylene, ethanol) coconsumption->context interpretation Strengthens interpretation of cause/manner of death or impairment context->interpretation stability Consideration of postmortem stability and potential for artifactual formation interpretation->stability Important Caveat

Caption: Logical relationship for the forensic interpretation of EEE.

References

Application Notes and Protocols for the Development of an Ecgonine Ethyl Ester (EEE) Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ecgonine (B8798807) ethyl ester (EEE), a metabolite of cocaine, is formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. Its presence can be an indicator of simultaneous use of these substances. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific detection and quantification of EEE in biological samples.

The development of a sensitive and specific immunoassay for EEE is crucial for forensic toxicology and clinical monitoring. This protocol outlines the necessary steps, from hapten synthesis and immunogen preparation to the final immunoassay validation.

Principle of the Competitive ELISA

The immunoassay for ecgonine ethyl ester (EEE) is designed as a competitive ELISA. In this format, free EEE in a sample competes with a labeled EEE conjugate (EEE-HRP) for a limited number of binding sites on a specific anti-EEE antibody that is coated onto a microplate. The amount of labeled EEE-HRP that binds to the antibody is inversely proportional to the concentration of free EEE in the sample. A substrate is then added, which reacts with the bound enzyme to produce a colorimetric signal. The intensity of the color is measured, and the concentration of EEE in the sample is determined by comparing the signal to a standard curve.

Materials and Reagents

  • This compound (EEE) standard

  • Carrier proteins: Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate-Buffered Saline (PBS)

  • Carbonate-Bicarbonate buffer

  • Tween 20

  • Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Sulfuric acid (for stop solution)

  • 96-well microplates

  • Microplate reader

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

A critical step in developing an immunoassay for a small molecule like EEE is the synthesis of a hapten and its conjugation to a carrier protein to make it immunogenic.

3.1.1. Synthesis of EEE-Carboxylate Hapten

A plausible strategy for synthesizing an EEE hapten involves modifying the benzoyl group to introduce a linker with a terminal carboxyl group. This approach preserves the ethyl ester and tropane (B1204802) ring structures, which are key epitopes for generating specific antibodies.

Protocol:

  • Protection of the tropane nitrogen: The secondary amine on the tropane ring of EEE is first protected to prevent side reactions.

  • Modification of the benzoyl group: The para-position of the benzoyl ring is functionalized to introduce a linker arm with a terminal carboxylate group. This can be achieved through various organic synthesis routes.

  • Deprotection: The protecting group on the tropane nitrogen is removed to yield the final EEE-carboxylate hapten.

  • Purification: The synthesized hapten is purified using column chromatography or HPLC.

  • Characterization: The structure of the purified hapten is confirmed using NMR and mass spectrometry.

3.1.2. Conjugation of EEE Hapten to Carrier Proteins

The EEE-carboxylate hapten is then covalently linked to carrier proteins (KLH for immunization and BSA for the assay coating antigen) using a carbodiimide (B86325) crosslinker like EDC.

Protocol:

  • Dissolve the EEE-carboxylate hapten and NHS in DMF.

  • Add EDC to the solution and stir for 1 hour at room temperature to activate the carboxyl group of the hapten.

  • Dissolve the carrier protein (KLH or BSA) in PBS.

  • Slowly add the activated hapten solution to the protein solution and stir overnight at 4°C.

  • Dialyze the conjugate against PBS for 48 hours with several buffer changes to remove unconjugated hapten and crosslinker.

  • Determine the conjugation efficiency by spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the EEE-KLH immunogen. For high specificity and reproducibility, monoclonal antibodies are preferred.

Protocol (General Overview):

  • Immunization: Immunize mice or rabbits with the EEE-KLH conjugate emulsified in an adjuvant. Administer several booster injections over a period of weeks.

  • Titer Determination: Collect serum samples and determine the antibody titer using an indirect ELISA with plates coated with EEE-BSA.

  • Hybridoma Production (for monoclonal antibodies):

    • Fuse spleen cells from the immunized animal with myeloma cells.

    • Select for hybridoma cells using HAT medium.

    • Screen the hybridoma supernatants for the presence of anti-EEE antibodies using an indirect ELISA.

  • Cloning and Antibody Purification:

    • Clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.

    • Expand the selected clones and purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.

Development of the Competitive ELISA
3.3.1. Preparation of EEE-HRP Conjugate

The EEE-carboxylate hapten is conjugated to Horseradish Peroxidase (HRP) using the same EDC/NHS chemistry described in section 3.1.2.

3.3.2. ELISA Protocol
  • Coating: Coat the wells of a 96-well microplate with the anti-EEE antibody (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the EEE standard or sample and 50 µL of the EEE-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Assay Performance Characteristics

The following table summarizes the expected performance characteristics of the developed EEE immunoassay. This data should be generated during assay validation.

ParameterTarget Value
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantitation (LOQ) < 5 ng/mL
Assay Range 5 - 100 ng/mL
IC50 (50% Inhibitory Concentration) 15 - 25 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Cross-Reactivity

The specificity of the anti-EEE antibody should be determined by testing its cross-reactivity with other related cocaine metabolites.

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
This compound (EEE)25100%
Benzoylecgonine (BE)1000< 1%
Ecgonine Methyl Ester (EME)1000< 1%
Cocaine1000< 1%
Cocaethylene1000< 5%
Ecgonine1000< 0.1%

Note: The % Cross-Reactivity is calculated as: (IC50 of EEE / IC50 of cross-reactant) x 100.

Visualizations

Signaling Pathway and Experimental Workflows

Immunoassay_Development_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_elisa Competitive ELISA EEE This compound (EEE) Hapten EEE-Carboxylate Hapten EEE->Hapten Chemical Synthesis Immunogen EEE-KLH Immunogen Hapten->Immunogen EDC/NHS conjugation CoatingAg EEE-BSA Coating Antigen Hapten->CoatingAg EDC/NHS conjugation Immunization Immunization with EEE-KLH Immunogen->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Purification Antibody Purification Hybridoma->Purification AntiEEE_Ab Anti-EEE Monoclonal Antibody Purification->AntiEEE_Ab Plate Anti-EEE Ab Coated Plate Competition Competitive Binding Sample Sample/Standard (Free EEE) Sample->Competition EEE_HRP EEE-HRP Conjugate EEE_HRP->Competition Detection Substrate Addition & Signal Detection Competition->Detection Result Quantification Detection->Result

Caption: Workflow for the development of an EEE immunoassay.

Competitive_ELISA_Principle cluster_low_eee Low [EEE] in Sample cluster_high_eee High [EEE] in Sample Ab1 Anti-EEE Antibody EEE_HRP1 EEE-HRP Ab1->EEE_HRP1 Binding Substrate1 Substrate EEE_HRP1->Substrate1 Enzymatic Reaction Signal1 High Signal Substrate1->Signal1 Ab2 Anti-EEE Antibody Free_EEE Free EEE Ab2->Free_EEE Binding EEE_HRP2 EEE-HRP Substrate2 Substrate EEE_HRP2->Substrate2 Enzymatic Reaction (less bound) Signal2 Low Signal Substrate2->Signal2

Caption: Principle of the competitive ELISA for EEE detection.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the development and validation of a specific and sensitive immunoassay for this compound. This assay will be a valuable tool for researchers in the fields of toxicology, pharmacology, and forensic science, enabling the accurate detection and quantification of EEE in various biological matrices. Further optimization and validation will be necessary to adapt this assay for specific applications and sample types.

Preparation of Ecgonine Ethyl Ester Reference Standard: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis, purification, and analytical characterization of ecgonine (B8798807) ethyl ester, a significant metabolite of cocaine. The synthesis is achieved through the transesterification of ecgonine methyl ester. Purification is conducted using column chromatography, and the identity and purity of the reference standard are confirmed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Quantitative NMR (qNMR). This document is intended to guide researchers in the preparation of a high-purity ecgonine ethyl ester reference standard for use in analytical and forensic applications.

Introduction

This compound is a metabolite of cocaine formed in the body when cocaine and ethanol (B145695) are consumed concurrently. Its presence in biological samples can be an indicator of simultaneous use of these substances. Accurate detection and quantification of this compound are crucial in forensic toxicology and clinical research. The availability of a well-characterized, high-purity reference standard is essential for the validation of analytical methods and ensuring the accuracy of experimental results. This application note outlines a comprehensive procedure for the preparation and certification of an this compound reference standard.

Synthesis of this compound

The synthesis of this compound can be effectively carried out via the transesterification of its methyl ester precursor. This method involves the exchange of the methyl group of the ester with an ethyl group from ethanol in the presence of a base catalyst.

Synthesis of Ecgonine Methyl Ester Free Base from Hydrochloride Salt

The commercially available ecgonine methyl ester hydrochloride is first converted to its free base form to ensure its solubility in the subsequent transesterification reaction.

Experimental Protocol:

  • In a separatory funnel, dissolve 5.0 g of ecgonine methyl ester hydrochloride in 5 mL of deionized water.

  • Add 20 mL of a cold, saturated potassium carbonate solution to the separatory funnel.

  • Extract the aqueous mixture four times with 50 mL portions of chloroform (B151607).

  • Combine the organic extracts and dry over anhydrous sodium carbonate.

  • Evaporate the solvent under reduced pressure to yield ecgonine methyl ester as a colorless oil. A yield of approximately 4.0 g (93%) can be expected.[1]

Transesterification of Ecgonine Methyl Ester to this compound

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by cautiously dissolving 0.5 g of sodium metal in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • To this solution, add 4.0 g of the previously prepared ecgonine methyl ester free base.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in a minimal amount of deionized water and extract with three 30 mL portions of chloroform.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude this compound.

Purification of this compound

The crude product is purified by column chromatography to remove unreacted starting material and byproducts.

Experimental Protocol:

  • Prepare a silica (B1680970) gel slurry in the chosen eluent (e.g., a mixture of ethyl acetate (B1210297) and methanol) and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Analytical Characterization and Quality Control

The identity, purity, and concentration of the prepared this compound reference standard must be rigorously determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is employed to determine the purity of the synthesized standard.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase and create a series of dilutions for calibration.

  • Analysis: Inject the standards and the sample to determine the purity by calculating the area percentage of the main peak.

Table 1: HPLC-UV Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98-102%
Precision (% RSD)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the confirmation of the molecular weight and structure of the this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve a small amount of the standard in methanol (B129727) or ethyl acetate.

Table 2: GC-MS Data for this compound

ParameterValue
Retention Time (min)~10.5
Molecular Ion [M]⁺ (m/z)213
Major Fragment Ions (m/z)182, 168, 122, 94, 82
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the detailed chemical structure of the this compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Analysis: Acquire ¹H and ¹³C NMR spectra and assign the signals to the corresponding atoms in the molecule.

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1.25t7.1-OCH₂CH
1.5-2.2mTropane ring protons
2.35s-NCH
2.8-3.5mTropane ring protons
4.15q7.1-OCH ₂CH₃
4.2-4.4mH-3
¹³C NMR Chemical Shift (δ, ppm) Assignment
14.2-OCH₂C H₃
25-35Tropane ring carbons
40-45-NC H₃
50-65Tropane ring carbons
60.5-OC H₂CH₃
65-70C-3
173-175C =O
Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the purity of the reference standard with high accuracy and precision, traceable to SI units.

Experimental Protocol:

  • Accurately weigh a specific amount of the this compound reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions (i.e., with a long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis EME_HCl Ecgonine Methyl Ester HCl Free_Base Ecgonine Methyl Ester (Free Base) EME_HCl->Free_Base K₂CO₃, H₂O/CHCl₃ EEE_Crude Crude this compound Free_Base->EEE_Crude NaOEt, EtOH, Reflux Purified_EEE Purified this compound EEE_Crude->Purified_EEE Column Chromatography HPLC HPLC-UV Purified_EEE->HPLC Purity GCMS GC-MS Purified_EEE->GCMS Identity NMR ¹H & ¹³C NMR Purified_EEE->NMR Structure qNMR qNMR Purified_EEE->qNMR Absolute Purity Cert_Std Certified Reference Standard

Caption: Workflow for the preparation of this compound reference standard.

Analytical_Workflow cluster_identity Identity & Structure Confirmation cluster_purity Purity Assessment start Purified this compound GCMS GC-MS (Molecular Weight & Fragmentation) start->GCMS NMR ¹H & ¹³C NMR (Chemical Structure) start->NMR HPLC HPLC-UV (Chromatographic Purity) start->HPLC qNMR qNMR (Absolute Purity) start->qNMR end Certified Reference Standard

Caption: Analytical workflow for the certification of this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and characterization of an this compound reference standard. Adherence to these protocols will enable researchers to produce a high-purity standard suitable for the development and validation of analytical methods for the detection and quantification of this important cocaine metabolite. The use of multiple, orthogonal analytical techniques ensures a thorough characterization and accurate assignment of purity for the reference material.

References

Troubleshooting & Optimization

improving peak resolution for ecgonine ethyl ester in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of ecgonine (B8798807) ethyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ecgonine ethyl ester and why is its chromatographic analysis important?

A1: this compound is a metabolite of cocaine.[1] It is structurally similar to ecgonine methyl ester, another major cocaine metabolite.[1] Its detection in biological fluids like blood and urine is significant in toxicology and drug testing to confirm cocaine use.[1] Accurate chromatographic analysis is crucial for quantifying its presence and ensuring reliable results in forensic and clinical settings.

Q2: What are the common challenges when analyzing this compound with chromatography?

A2: this compound, like other cocaine metabolites, is a hydrophilic and basic compound.[2] This chemical nature presents several challenges in reversed-phase chromatography, including:

  • Poor Peak Shape: The basic functional groups can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[3][4][5]

  • Insufficient Retention: Its hydrophilicity can result in poor retention on typical C18 stationary phases, requiring highly aqueous mobile phases that may not be optimal for mass spectrometry detection.[2]

  • Co-elution: It often needs to be separated from a complex mixture of other structurally similar cocaine metabolites, making resolution a key challenge.[6][7]

Q3: What are the primary factors that affect peak resolution in HPLC?

A3: Peak resolution is determined by three main factors as described by the resolution equation: column efficiency (N), selectivity (α), and retention factor (k).[8] To improve resolution, one can:

  • Increase Column Efficiency: Use columns with smaller particles or longer lengths to generate sharper peaks.[8]

  • Increase Selectivity: Change the mobile phase composition (e.g., organic modifier, pH) or the stationary phase chemistry to increase the separation between peaks.[8]

  • Optimize Retention Factor: Adjust the mobile phase strength to ensure analytes are retained on the column long enough for a separation to occur, ideally with a k value between 2 and 10.[8]

Troubleshooting Guide

Issue 1: Peak Tailing

Q: Why is my this compound peak tailing and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound.[3] It can compromise resolution and quantification.[3] The primary causes are secondary interactions with the stationary phase.

Potential Causes & Solutions:

  • Silanol Interactions: The basic amine group on this compound can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with 0.1% formic acid) protonates the silanol groups, neutralizing them and minimizing unwanted ionic interactions.[3][9]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically converts many residual silanols into less reactive groups, improving peak shape for basic analytes.[3][4]

    • Solution 3: Add a Competing Base: Introduce a competing base, like triethylamine (B128534) (TEA), into the mobile phase. This agent will preferentially interact with the active silanol sites, masking them from the analyte.

  • Column Degradation or Contamination: Over time, the column's stationary phase can degrade, or the inlet frit can become blocked, leading to poor peak shape.[3][4]

    • Solution: Column Washing/Regeneration: If performance has degraded, attempt to regenerate the column. A rigorous washing protocol can remove strongly retained contaminants. If this fails, the column may need to be replaced.[3]

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., from overly long or wide tubing) can cause peak broadening and tailing.[3]

    • Solution: System Optimization: Inspect all tubing and connections between the injector and detector. Ensure they are as short and narrow as possible to minimize dead volume.

Issue 2: Peak Fronting

Q: My this compound peak is fronting. What is the cause and how do I resolve it?

A: Peak fronting, where the first half of the peak is broader than the second, is often indicative of sample overload or solvent mismatch issues.[10][11]

Potential Causes & Solutions:

  • Sample Overload: Injecting too much analyte can saturate a localized section of the column, causing some molecules to travel faster than they should, which leads to fronting.[10][11]

    • Solution 1: Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.[10]

    • Solution 2: Reduce Injection Volume: Inject a smaller volume of the sample.[10]

    • Solution 3: Use a Higher Capacity Column: If dilution is not possible, consider using a column with a larger internal diameter or a thicker stationary phase film to increase sample capacity.[10]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[10][12]

    • Solution: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, keep the injection volume as small as possible.[13]

Issue 3: Poor Resolution / Co-elution

Q: I am struggling to separate the this compound peak from an adjacent peak. What steps can I take to improve resolution?

A: Improving the resolution between two closely eluting peaks requires modifying the chromatography system to enhance the separation (selectivity) or increase the peak sharpness (efficiency).[8][14]

Potential Causes & Solutions:

  • Suboptimal Mobile Phase: The mobile phase composition is a powerful tool for adjusting selectivity.[8]

    • Solution 1: Adjust Organic Modifier Percentage: Systematically change the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol). A shallower gradient or a lower isocratic percentage will increase retention times and may improve separation.[8][15]

    • Solution 2: Change Organic Modifier Type: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter elution order and improve selectivity due to different solvent properties.

    • Solution 3: Modify Mobile Phase pH: Adjusting the pH can change the ionization state of the analytes and thus their interaction with the stationary phase, which can significantly impact resolution.

  • Inappropriate Stationary Phase: The column chemistry is a critical factor in determining selectivity.[8]

    • Solution: Change Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is the most effective way to alter selectivity. For this compound, a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 phase and has been used successfully for cocaine and its metabolites.[2][16]

  • Insufficient Column Efficiency: Broad peaks can overlap even if their retention times are different.

    • Solution 1: Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will increase efficiency and lead to sharper peaks, which can resolve minor overlaps.[8]

    • Solution 2: Lower the Flow Rate: Reducing the flow rate can sometimes improve efficiency and resolution, although it will increase the analysis time.[14]

    • Solution 3: Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially altered selectivity.[14]

Quantitative Data Summary

The following table summarizes validation parameters from published methods for the analysis of cocaine and its metabolites, including compounds structurally related to this compound. These values can serve as a benchmark for method development.

AnalyteMethodMatrixLinearity Range (ng/mL)LLOQ/LOD (ng/mL)Reference
Ecgonine Methyl Ester (EME)LC-MS/MSHuman Plasma1 - 200LLOQ: 1[17]
CocaineLC-MS/MSHuman Plasma0.01 - 5 and 5 - 1000LLOQ: 0.01[17]
EME, BZE, CocaineFast HPLC-MS/MSHuman Urine7.5 - 1000LOD: 0.5 (EME), 2.0 (BZE), 0.5 (COC)[16]
Cocaine & MetabolitesGC-EI-MSHuman UrineVariesLLOQ: 2.5 - 10[6]
EME, BE, Cocaine, CELC-MS/MSDried Blood SpotsNot SpecifiedLOQ: 2 (EME/BE), 5 (COC/CE)[18]
EME & other metabolitesUHPLC-QTOF-MSHuman Urine10 - 200LLOQ: 1 - 40[19]

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; BZE: Benzoylecgonine; CE: Cocaethylene.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Biological Matrices

This protocol is a generalized procedure based on common methods for analyzing cocaine metabolites.[7][16][20]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a mixed-mode SPE cartridge by sequentially passing methanol and then ultrapure water through it.

  • Equilibrate the cartridge with a buffer solution (e.g., phosphate (B84403) buffer, pH 6).

  • Load 1 mL of the biological sample (e.g., urine, plasma), which has been pre-treated with an internal standard (e.g., deuterated analog).

  • Wash the cartridge with water and then a mild organic solvent (e.g., ethyl acetate) to remove interferences.

  • Elute the analytes with a mixture of a volatile organic solvent and a base (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection.

2. Chromatographic Conditions

  • Column: A reversed-phase C18 or Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[21]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[21]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp linearly from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Tandem Quadrupole)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing pure standards. For this compound (m/z 214 [M+H]⁺), characteristic product ions would be monitored.[1]

  • Gas Temperatures & Pressures: Optimize nebulizer, curtain, and collision gas pressures according to the specific instrument manufacturer's guidelines.[20]

Protocol 2: Column Regeneration for Reversed-Phase Columns

This protocol is designed to remove strongly retained contaminants from a C18 or similar column.[3]

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the detector cell.

  • Reverse Column Direction: Reverse the column's flow direction to flush contaminants away from the inlet frit.

  • Systematic Solvent Wash: Wash the column with a sequence of solvents, using at least 10-20 column volumes for each step. A typical sequence is:

    • Step 1: Mobile Phase (without buffer): Flush with your mobile phase composition but without any salts or buffers (e.g., water/acetonitrile).

    • Step 2: 100% Acetonitrile: To remove organic contaminants.

    • Step 3: 100% Isopropanol: A stronger solvent to remove more stubborn organic residues.

    • Step 4: 100% Methylene Chloride (if compatible): Check manufacturer's specifications before using.

    • Step 5: 100% Isopropanol: To flush out the previous solvent.

    • Step 6: 100% Acetonitrile: To prepare for re-equilibration.

  • Re-equilibrate: Return the column to its normal flow direction, connect it back to the detector, and re-equilibrate with your mobile phase until a stable baseline is achieved.

Visualizations

Troubleshooting_Peak_Tailing cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Peak Tailing Observed for this compound cause1 Secondary Silanol Interactions start->cause1 cause2 Column Contamination or Degradation start->cause2 cause3 Extra-Column Dead Volume start->cause3 solution1a Lower Mobile Phase pH (e.g., to pH 2-3) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2a Perform Column Wash & Regeneration cause2->solution2a solution3a Check & Shorten Tubing/ Connections cause3->solution3a end_node Symmetrical Peak Achieved solution1a->end_node solution1b->end_node solution2b Replace Column solution2a->solution2b If unsuccessful solution2b->end_node solution3a->end_node

Caption: Troubleshooting workflow for addressing peak tailing.

Poor_Resolution_Causes cluster_efficiency Low Efficiency (N) cluster_selectivity Poor Selectivity (α) cluster_retention Bad Retention (k) center_node Poor Peak Resolution efficiency_cause3 Broad Peaks center_node->efficiency_cause3 selectivity_cause3 Co-elution center_node->selectivity_cause3 retention_cause2 Analyte Not Retained center_node->retention_cause2 efficiency_cause1 Large Particle Size efficiency_cause2 Suboptimal Flow Rate efficiency_cause3->efficiency_cause1 efficiency_cause3->efficiency_cause2 selectivity_cause1 Inappropriate Mobile Phase selectivity_cause2 Unsuitable Stationary Phase selectivity_cause3->selectivity_cause1 selectivity_cause3->selectivity_cause2 retention_cause1 Mobile Phase Too Strong retention_cause2->retention_cause1

Caption: Key factors contributing to poor chromatographic resolution.

Experimental_Workflow sample 1. Biological Sample (e.g., Urine, Plasma) spe 2. Solid-Phase Extraction (SPE) (Clean-up & Concentration) sample->spe reconstitution 3. Evaporation & Reconstitution spe->reconstitution injection 4. HPLC Injection reconstitution->injection separation 5. Chromatographic Separation (e.g., C18 or PFP Column) injection->separation detection 6. MS/MS Detection (ESI+, MRM Mode) separation->detection data_analysis 7. Data Analysis (Integration & Quantification) detection->data_analysis

Caption: General experimental workflow for LC-MS/MS analysis.

References

reducing matrix effects in ecgonine ethyl ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of ecgonine (B8798807) ethyl ester (EEE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of ecgonine ethyl ester (EEE)?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as EEE, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In electrospray ionization (ESI), which is commonly used in LC-MS/MS, matrix effects can arise from competition for charge or space at the droplet surface, or from changes in the physical properties of the droplet that hinder analyte ionization.[4][5]

Q2: What are the common sources of matrix effects in biological samples for EEE analysis?

A: Common sources of matrix effects include endogenous components of the biological matrix, such as phospholipids (B1166683), salts, and other small molecules.[2][6] Exogenous substances introduced during sample collection or preparation, like detergents or plasticizers, can also contribute.[4] For EEE, which is a metabolite of cocaine formed in the presence of ethanol, the complexity of the biological matrix (e.g., plasma, urine, hair) can significantly influence the extent of matrix effects.[7]

Q3: How can I assess the presence and magnitude of matrix effects in my EEE assay?

A: The presence of matrix effects should be evaluated during method validation as recommended by regulatory bodies like the FDA.[8][9] A common approach is to compare the response of EEE in a neat solution to its response in a post-extraction spiked blank matrix sample. The matrix factor (MF) is calculated by dividing the peak area of the analyte in the presence of the matrix by the peak area of the analyte in the neat solution.[10] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[10] This evaluation should be performed using at least six different lots of the biological matrix to account for inter-subject variability.[8][9]

Q4: What is the most effective strategy to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][10] A SIL-IS, such as this compound-d3, has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects.[10] By calculating the peak area ratio of the analyte to the SIL-IS, variability due to matrix effects can be effectively normalized.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your EEE quantification experiments.

Issue 1: Poor reproducibility and high variability in EEE quantification.

This is a common sign of significant and variable matrix effects.[1]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous sample cleanup technique like solid-phase extraction (SPE). Phospholipid removal SPE plates or mixed-mode cation exchange SPE can be particularly effective at removing interfering components from biological matrices.[12][13]

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS like EEE-d3 is highly recommended. This will help compensate for variations in matrix effects between samples.[6][10]

    • Optimize Chromatography: Modify your chromatographic method to achieve better separation of EEE from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[4]

Issue 2: Low EEE signal intensity and poor sensitivity (Ion Suppression).

This indicates that components in your sample matrix are suppressing the ionization of EEE.[6]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: As with poor reproducibility, enhancing your sample preparation is a crucial first step. Solid-phase extraction (SPE), especially techniques targeting phospholipid removal, can significantly reduce ion suppression.[12][14]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[5] However, this will also dilute your analyte, so this approach is only feasible if your EEE concentration is high enough to remain above the limit of quantification after dilution.

    • Switch Ionization Technique: If your instrument allows, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI). APCI is often less susceptible to matrix effects than ESI.[5][15]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol is based on FDA guidelines for bioanalytical method validation.[8][9][10]

  • Objective: To quantify the matrix effect on EEE analysis in a specific biological matrix.

  • Materials:

    • Blank biological matrix from at least six different sources.

    • EEE certified reference standard.

    • EEE-d3 stable isotope-labeled internal standard.

    • LC-MS/MS system.

  • Procedure:

    • Prepare two sets of samples:

      • Set A (Neat Solution): Prepare a solution of EEE and EEE-d3 in a clean solvent (e.g., methanol (B129727)/water) at a known concentration (e.g., a mid-range QC).

      • Set B (Post-extraction Spike): Process blank matrix samples from each of the six sources through your entire sample preparation procedure. After the final step, spike the extracted matrix with EEE and EEE-d3 to the same concentration as in Set A.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) for each matrix source:

      • MF = (Peak Area of EEE in Set B) / (Peak Area of EEE in Set A)

    • Calculate the IS-normalized MF:

      • IS-normalized MF = (Peak Area Ratio of EEE/EEE-d3 in Set B) / (Peak Area Ratio of EEE/EEE-d3 in Set A)

  • Acceptance Criteria: The precision of the IS-normalized MF across the six lots of matrix should not be greater than 15%.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for using a mixed-mode cation exchange SPE for the extraction of basic compounds like EEE from plasma.

  • Objective: To clean up plasma samples and remove phospholipids prior to LC-MS/MS analysis of EEE.

  • Materials:

    • Mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE cartridges or plates.

    • Plasma samples.

    • Methanol, Acetonitrile.

    • Acidic solution (e.g., 2% formic acid in water).

    • Basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Procedure:

    • Sample Pre-treatment: Acidify the plasma sample by adding an equal volume of 2% formic acid.

    • Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE sorbent.

    • Washing:

      • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

      • Wash with 1 mL of methanol to remove non-polar interferences, including phospholipids.

    • Elution: Elute the EEE with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from studies on cocaine and its metabolites, which can serve as a reference for expected performance in EEE analysis.

Table 1: Extraction Recovery and Matrix Effects of Cocaine and its Metabolites using Mixed-Mode Cation Exchange SPE in Urine [16]

AnalyteAverage Recovery (%)Recovery %RSDAverage Matrix Effect (%)Matrix Effect %RSD
Cocaine956.9-161.2
Benzoylecgonine10513.831.1
Cocaethylene835.2-161.0

Table 2: Extraction Recovery and Matrix Effects of Cocaine and its Metabolites using SPE in Whole Blood [17]

AnalyteConcentrationAverage Recovery (%)Average Matrix Effect (%)
CocaineLow81.379.5
Medium88.583.7
High87.280.1
Ecgonine Methyl EsterLow89.285.3
Medium92.188.3
High91.584.7
BenzoylecgonineLow96.2104.1
Medium113.982.3
High96.778.4

Visualizations

Workflow_for_Matrix_Effect_Evaluation cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Prepare EEE + IS in clean solvent C1 LC-MS/MS Analysis A1->C1 Analyze B1 Process blank matrix (6 different lots) B2 Spike with EEE + IS post-extraction B1->B2 B2->C1 Analyze D1 Calculate Matrix Factor: MF = Peak Area(Set B) / Peak Area(Set A) C1->D1 SPE_Workflow_for_EEE_Quantification A Sample Pre-treatment (Acidify Plasma) B SPE Column Conditioning (Methanol, then Water) A->B C Load Sample B->C D Wash 1 (Aqueous Acidic Solution) C->D E Wash 2 (Methanol for Phospholipid Removal) D->E F Elute EEE (Basic Organic Solvent) E->F G Evaporate and Reconstitute F->G H LC-MS/MS Analysis G->H Troubleshooting_Logic_for_Matrix_Effects Start Inconsistent or Inaccurate EEE Quantification Results Q1 Are you using a Stable Isotope-Labeled Internal Standard? Start->Q1 Sol1 Implement SIL-IS (e.g., EEE-d3) Q1->Sol1 No Q2 What is your sample preparation method? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Switch to SPE, preferably with phospholipid removal Q2->Sol2 Protein Precipitation Q3 Is EEE peak well-separated from matrix interferences? Q2->Q3 SPE A2_PPT Protein Precipitation A2_SPE SPE Sol2->Q3 Sol3 Optimize LC method (gradient, column, etc.) Q3->Sol3 No End Improved EEE Quantification Q3->End Yes A3_Yes Yes A3_No No Sol3->End

References

Technical Support Center: Ecgonine Ethyl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ecgonine (B8798807) ethyl ester (EEE) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to sample degradation and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: My ecgonine ethyl ester (EEE) concentration is unexpectedly low or undetectable. What are the likely causes?

A1: Low or undetectable EEE concentrations are typically due to sample degradation. The primary cause is hydrolysis, where the ester group of EEE is cleaved. This can be influenced by several factors:

  • pH: EEE is susceptible to hydrolysis, especially under alkaline conditions. The rate of hydrolysis increases with increasing pH.[1][2]

  • Temperature: Higher storage temperatures accelerate the rate of chemical and enzymatic degradation.[1][2]

  • Enzymatic Activity: Esterase enzymes present in biological samples (like plasma or blood) can actively break down EEE.[1][2][3]

  • Improper Storage: Storing samples at room temperature or even refrigeration without proper preservatives can lead to significant loss of EEE over time.[4][5][6]

Q2: What is the main degradation product of this compound?

A2: The primary degradation product of this compound (EEE) via hydrolysis is ecgonine .[7][8][9] This occurs when both the ethyl ester and the benzoyl ester linkages of the parent compound, cocaethylene (B1209957) (a molecule formed from concurrent cocaine and ethanol (B145695) use), are cleaved.[7][10] EEE itself is a metabolite of cocaethylene.[7]

Q3: How can I prevent or minimize EEE sample degradation?

A3: To ensure sample integrity, the following steps are crucial:

  • Immediate Freezing: Freeze biological samples at or below -20°C as soon as possible after collection.[6][11]

  • pH Control: Adjust the pH of the sample to a slightly acidic level (around pH 5) to inhibit base-catalyzed hydrolysis.[1][2][5]

  • Use of Preservatives: For blood or plasma, use collection tubes containing a preservative like sodium fluoride (B91410) (NaF), which inhibits enzymatic activity.[1][2]

  • Minimize Thaw Cycles: Avoid repeated freezing and thawing of samples, as this can accelerate degradation. Aliquot samples into smaller volumes for individual experiments.

Q4: During my analysis (e.g., GC-MS), I see unexpected peaks. What could they be?

A4: Unexpected peaks could be other metabolites or thermal degradation products. Besides ecgonine, if the analysis is for a general cocaine profile, you might detect benzoylecgonine (B1201016) (BE) or ecgonine methyl ester (EME), which are primary metabolites of cocaine.[10][12] If using Gas Chromatography (GC), high injection port temperatures can cause thermal degradation of tropane (B1204802) alkaloids, leading to artifactual peaks.[13]

Troubleshooting Guides

Issue 1: Inconsistent or Low Analyte Recovery

If you are experiencing poor recovery of EEE from your samples, consult the following table for potential causes and solutions.

Potential CauseRecommended Solution
Incomplete Extraction Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. EEE's polarity requires careful selection of solvents.[8][14]
Degradation During Sample Preparation Keep samples on ice throughout the preparation process. Minimize the time between thawing and analysis. Ensure any evaporation steps are done at low temperatures (e.g., <40°C) under a stream of nitrogen.[7]
Adsorption to Container Surfaces Use silanized glass vials to prevent the analyte from adsorbing to the container walls, especially for urine samples.[5]
Matrix Effects in LC-MS/MS Matrix components can suppress or enhance the ionization of EEE. Use a deuterated internal standard (if available) and perform matrix effect studies. Consider a more rigorous sample cleanup procedure.[15]
Issue 2: Chromatographic Problems (Peak Tailing, Broadening)

Poor peak shape can compromise resolution and quantification.

Potential CauseRecommended Solution
Active Sites on GC Liner/Column The amine group in EEE can interact with active sites. Use a deactivated GC liner and a high-quality, well-maintained column specifically designed for amine-containing compounds.
Improper pH of LC Mobile Phase For LC-MS, ensure the mobile phase pH is appropriate to maintain EEE in a consistent ionic state, which is crucial for good peak shape on reverse-phase columns.
Co-elution with Interfering Compounds Adjust the chromatographic gradient (LC) or temperature ramp (GC) to improve separation from matrix components.[7]
Derivatization Issues (for GC-MS) If using derivatization to improve volatility, incomplete reactions can lead to split or tailing peaks. Ensure derivatizing agents are fresh and reaction conditions (time, temperature) are optimized.[7]

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage
  • Collection: For blood samples, use vacuum tubes containing sodium fluoride (e.g., 2% w/v) as a preservative.[1][2]

  • pH Adjustment: If possible, adjust the pH of plasma or urine samples to ~5.0 using an appropriate buffer or acid to minimize hydrolysis.[1][2][5]

  • Aliquoting: Immediately after collection and processing, divide the sample into smaller, single-use aliquots to avoid freeze-thaw cycles.

  • Storage: Store all aliquots in a freezer at -20°C or, for long-term storage, at -80°C.[5][6][11]

  • Transportation: If samples need to be transported, they should be shipped frozen on dry ice.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Urine

This is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Thaw the urine sample and centrifuge at 2000 x g for 10 minutes to remove particulates.

  • Internal Standard: Add a deuterated internal standard to the supernatant.

  • pH Adjustment: Adjust the sample pH to ~6.0 with a phosphate (B84403) buffer.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol, deionized water, and the phosphate buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol) to remove interferences.

  • Elution: Elute the analyte with a basic organic solvent mixture, such as dichloromethane:isopropanol:ammonium hydroxide (B78521) (e.g., 80:20:2 v/v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in the mobile phase for LC-MS or a suitable solvent for GC-MS analysis.[14]

Data Summaries

Table 1: Stability of Cocaine and Metabolites Under Various Storage Conditions

This table summarizes the general stability trends observed for cocaine-related compounds, which are analogous to EEE.

CompoundMatrixStorage ConditionStability Finding
CocaineUnpreserved Plasma20°CComplete degradation observed within 2 days.[6]
CocainePreserved Plasma (NaF)4°CStable for a longer duration, but degradation is still significant over weeks.[2]
EMEUrine-20°CMost samples (88%) remained within 20% of the initial concentration after 6 months.[11]
EMEUrine4°CStability is reduced compared to freezing; 76% of samples were within 20% of initial concentration after 6 months.[11]
Cocaine & MetabolitesDried Blood SpotsRoom TemperatureReliable measurements can be made for up to 14 days.[16]
Table 2: Example Mass Spectrometry Transitions for Cocaine Metabolites

For researchers using LC-MS/MS, these are common MRM (Multiple Reaction Monitoring) transitions. EEE would have a distinct transition that would need to be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ecgonine Methyl Ester (EME)200.182.0, 97.0, 166.0
Benzoylecgonine (BE)290.0168.0
Cocaine (COC)304.2182.0
Cocaethylene (CE)318.2196.0
Note: These values are for positive ion mode electrospray ionization and may vary based on instrumentation and source conditions.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues with EEE sample analysis.

G cluster_0 Problem Identification cluster_1 Investigation & Solution Start Low or Inconsistent EEE Results CheckStorage Review Sample Storage (Temp, pH, Preservative) Start->CheckStorage CheckPrep Review Sample Preparation Protocol Start->CheckPrep CheckInstrument Review Instrument Performance Start->CheckInstrument StorageIssue Improper Storage Identified CheckStorage->StorageIssue Non-compliant? PrepIssue Potential Prep Issue (e.g., Extraction Loss) CheckPrep->PrepIssue Suspected? InstrumentIssue Potential Instrument Issue (e.g., Peak Shape) CheckInstrument->InstrumentIssue Problem found? ImplementHandling Implement Correct Handling Protocol (See Protocol 1) StorageIssue->ImplementHandling OptimizePrep Optimize Extraction (See Protocol 2) PrepIssue->OptimizePrep TroubleshootInstrument Troubleshoot LC/GC-MS (See Guide) InstrumentIssue->TroubleshootInstrument End Re-analyze Samples ImplementHandling->End OptimizePrep->End TroubleshootInstrument->End

Caption: Workflow for troubleshooting low this compound results.

Degradation Pathway

This diagram illustrates the primary hydrolytic degradation pathway relevant to this compound.

G cluster_legend Legend CE Cocaethylene (Cocaine + Ethanol Adduct) EEE This compound (EEE) CE->EEE  Hydrolysis  (Loss of Benzoyl Group) ECG Ecgonine EEE->ECG  Hydrolysis  (Loss of Ethyl Group) BE Benzoylecgonine (Cocaine Metabolite) BE->ECG  Hydrolysis  (Loss of Methyl Group) Key1 Analyte of Interest Key2 Related Compounds Key3 Final Degradation Product

Caption: Hydrolytic degradation pathway of cocaethylene to ecgonine.

References

Technical Support Center: Optimizing MS/MS Transitions for Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ecgonine (B8798807) ethyl ester (EEE) using tandem mass spectrometry (MS/MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for ecgonine ethyl ester in positive electrospray ionization (ESI+)?

A1: For this compound (Molecular Weight: 213.28 g/mol ), the most common precursor ion in positive ESI mode is the protonated molecule, [M+H]⁺, at m/z 214.2. During collision-induced dissociation (CID), this precursor ion fragments into several characteristic product ions. The selection of the most abundant and specific product ions is crucial for developing a sensitive and selective Multiple Reaction Monitoring (MRM) method. While specific transitions can vary slightly between instrument platforms, common product ions are derived from the fragmentation of the ester and tropane (B1204802) ring structures.

Q2: How do I optimize the collision energy (CE) for my selected transitions?

A2: Collision energy is a critical parameter that directly influences the abundance of product ions. The optimal CE is the voltage that produces the highest intensity for a specific product ion. A standard approach involves performing a CE optimization experiment where a standard solution of this compound is infused into the mass spectrometer. The intensity of the target product ions is monitored as the collision energy is ramped over a range (e.g., 5 to 50 eV). The CE value that yields the maximum signal intensity for each transition should be used for the final analytical method.

Q3: My signal intensity for this compound is low. What are the common causes and solutions?

A3: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: Ensure the mobile phase pH is appropriate for promoting the formation of the [M+H]⁺ ion. Acidic conditions, often achieved by adding 0.1% formic acid, are typically used.

  • Poor Fragmentation: The selected precursor/product ion pair may not be the most efficient. Re-evaluate the fragmentation spectrum to identify more intense product ions and optimize the collision energy for them.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., urine, plasma) can suppress the ionization of this compound.[1] To mitigate this, improve chromatographic separation to isolate the analyte from interfering matrix components or enhance the sample cleanup procedure (e.g., using Solid-Phase Extraction).

  • Analyte Degradation: this compound can be susceptible to degradation. Ensure proper sample storage and handling conditions.[2]

Q4: I am observing significant matrix effects. How can I minimize them?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[1] Strategies to minimize them include:

  • Effective Sample Preparation: Use a robust sample extraction method, such as Solid-Phase Extraction (SPE), to remove interfering substances.[3][4]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. Hydrophilic Interaction Chromatography (HILIC) has been used successfully for polar cocaine metabolites.[5]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Peak Detected 1. Incorrect MRM transition selected.2. Insufficient analyte concentration.3. Instrument parameters (e.g., source temperature, gas flows) are not optimal.4. Analyte degradation in the sample or autosampler.1. Verify the precursor (m/z 214.2) and product ions by performing a full scan or product ion scan on a standard.2. Analyze a higher concentration standard to confirm method functionality.3. Tune the mass spectrometer source parameters using an this compound standard.4. Check sample stability and ensure proper storage conditions (e.g., -20 °C).[6]
Poor Peak Shape 1. Incompatible mobile phase with the analytical column.2. Column degradation or contamination.3. Sample solvent is too strong, causing breakthrough.1. Ensure the mobile phase composition is suitable for the column chemistry (e.g., reversed-phase, HILIC).2. Flush the column or replace it if necessary.3. Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences are not being chromatographically resolved.3. Insufficiently selective MRM transition.1. Use fresh, high-purity solvents and flush the LC system.2. Improve chromatographic resolution by adjusting the gradient or trying a different column.3. Select a more specific, lower-abundance product ion that has less interference.
Inconsistent Results 1. Inconsistent sample preparation/extraction.2. Instability of the analyte during the analytical run.3. Fluctuations in mass spectrometer performance.1. Ensure the sample preparation protocol is followed precisely for all samples. Use of an internal standard is critical.[1][7]2. Evaluate the stability of the processed samples in the autosampler over time.3. Perform system suitability tests before and during the analytical batch to monitor instrument performance.

Quantitative Data: MS/MS Parameters

Optimizing MS/MS parameters is crucial for achieving the desired sensitivity and selectivity. The following table summarizes typical starting parameters for this compound analysis. These values should be empirically optimized on your specific instrument.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Putative Fragment IdentityTypical Collision Energy (eV)Role
This compound 214.2182.2[M+H - CH₃OH]⁺15 - 25Quantifier
This compound 214.297.1Tropane ring fragment20 - 35Qualifier
This compound 214.2112.1Further fragmentation25 - 40Qualifier
This compound-d3 217.2185.2[M+H - CH₃OH]⁺15 - 25Internal Standard

Note: The optimal collision energy is instrument-dependent and should be determined experimentally.

Experimental Protocols

Protocol 1: Collision Energy Optimization

This protocol describes the process of determining the optimal collision energy for a specific MRM transition using direct infusion.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Configure the MS Method:

    • Set the instrument to positive ESI mode.

    • Create a method to monitor the desired MRM transition (e.g., 214.2 → 182.2).

    • Instead of a single collision energy value, set up a ramping experiment. Define a CE range (e.g., from 5 eV to 50 eV) with a step size of 2-5 eV.

  • Acquire Data: Start the infusion and data acquisition. The instrument will measure the product ion intensity at each collision energy step.

  • Analyze Results: Plot the product ion intensity as a function of collision energy. The CE value that corresponds to the peak of the curve is the optimal collision energy for that transition.

  • Repeat: Repeat this process for all quantifier and qualifier transitions for both the analyte and the internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a general procedure for extracting this compound from urine.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., this compound-d3). Add 1 mL of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6) and vortex.[4]

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of the buffer solution.[4]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence might include 3 mL of deionized water, followed by 3 mL of 0.5 M acetic acid, and finally 3 mL of methanol.[4]

  • Elution: Elute the analyte from the cartridge using 3 mL of a freshly prepared elution solvent, such as a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v).[4]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

MSMS_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_validation Method Application Standard Prepare Analyte Standard Infuse Infuse Standard into MS Standard->Infuse ISTD Prepare Internal Standard (ISTD) SamplePrep Optimize Sample Preparation (SPE) ISTD->SamplePrep Precursor Identify Precursor Ion ([M+H]⁺ = 214.2) Infuse->Precursor Product Identify Product Ions (Product Ion Scan) Precursor->Product OptimizeCE Optimize Collision Energy (CE) Product->OptimizeCE LC_Method Develop LC Method OptimizeCE->LC_Method LC_Method->SamplePrep Validation Method Validation (Linearity, Accuracy) SamplePrep->Validation

Caption: Workflow for MS/MS Method Development and Optimization.

Troubleshooting_Logic Start Problem: Low or No Signal CheckStd Infuse High Conc. Standard Start->CheckStd SignalOK Signal Observed? CheckStd->SignalOK CheckSample Issue is Sample-Related (Extraction, Matrix Effects) SignalOK->CheckSample Yes CheckMS Issue is Instrument-Related SignalOK->CheckMS No OptimizeLC Improve LC Separation or Sample Cleanup CheckSample->OptimizeLC TuneMS Check MS Tuning & Source Parameters CheckMS->TuneMS CheckTrans Verify MRM Transitions TuneMS->CheckTrans Fragmentation_EEE Parent This compound [M+H]⁺ m/z 214.2 Fragment1 [M+H - CH₃OH]⁺ m/z 182.2 (Quantifier) Parent->Fragment1 Fragment2 Tropane Ring Fragment m/z 97.1 (Qualifier) Parent->Fragment2 NeutralLoss Neutral Loss of Methanol Parent->NeutralLoss NeutralLoss->Fragment1

References

challenges in ecgonine ethyl ester extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of ecgonine (B8798807) ethyl ester and related compounds from complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of ecgonine ethyl ester, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Recovery of this compound High Polarity and Water Solubility: Ecgonine and its esters are highly polar, leading to poor partitioning into organic solvents during Liquid-Liquid Extraction (LLE).[1][2]- Use a more polar extraction solvent or a mixture of solvents. For LLE, consider solvents like chloroform-isopropanol mixtures. - Optimize the pH of the aqueous phase. Adjusting the pH can suppress the ionization of the analytes, improving their extraction into an organic solvent. - Employ Solid-Phase Extraction (SPE). SPE with a suitable sorbent (e.g., mixed-mode cation exchange) can provide better retention and elution of polar compounds.[3][4][5] - Derivatization: Chemical derivatization can decrease the polarity of the analytes, improving their extractability and chromatographic behavior.[1][4][6]
Incomplete Elution from SPE Cartridge: The chosen elution solvent may not be strong enough to desorb the analytes completely from the SPE sorbent.- Increase the polarity or strength of the elution solvent. A multi-step elution with solvents of increasing polarity might be necessary. - Adjust the pH of the elution solvent. For ion-exchange SPE, modifying the pH of the elution solvent is crucial for disrupting the ionic interactions between the analyte and the sorbent.
Analyte Degradation: this compound can be susceptible to hydrolysis, especially under non-optimal pH conditions or due to enzymatic activity in the matrix.[7]- Ensure proper sample storage. Store samples at low temperatures (-20°C is preferable to 4°C) to minimize degradation.[7] - Use preservatives. For biological samples like blood, preservatives such as sodium fluoride (B91410) can inhibit enzymatic activity.[7] - Control pH during extraction. Maintain a pH that ensures the stability of the ester functional group.
High Matrix Effects in MS-based Analysis Co-elution of Interfering Substances: Components of the biological matrix (e.g., lipids, proteins, salts) can co-elute with the analytes and cause ion suppression or enhancement in the mass spectrometer.[8][9]- Improve sample cleanup. Incorporate additional cleanup steps, such as protein precipitation or a more selective SPE protocol.[1][10] - Optimize chromatographic separation. Use a high-resolution chromatography method (e.g., UHPLC) to separate the analytes from matrix components.[9] - Use a matrix-matched calibration curve. Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects. - Employ isotopically labeled internal standards. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[4]
Poor Chromatographic Peak Shape Analyte-Column Interactions: The polar nature of this compound can lead to interactions with the stationary phase, resulting in tailing peaks.- Use a suitable HPLC/GC column. For HPLC, a HILIC column can be effective for polar compounds.[8] For GC, derivatization is often necessary to improve peak shape and volatility.[4] - Optimize the mobile phase. Adjust the pH, ionic strength, or organic modifier content of the mobile phase to improve peak symmetry.
Injector Port Artifacts (GC-MS): In gas chromatography, the high temperature of the injection port can cause degradation or transformation of the analyte, especially in the presence of residual matrix components.[11]- Optimize injector temperature. Use the lowest possible temperature that still allows for efficient volatilization of the analyte. - Ensure thorough sample cleanup. A cleaner sample extract will minimize the presence of non-volatile residues in the injector. - Consider derivatization. Derivatization can improve the thermal stability of the analyte.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from biological matrices?

A1: The primary challenges stem from the physicochemical properties of this compound and the complexity of the matrices. These include:

  • High Polarity and Water Solubility: This makes it difficult to efficiently extract the analyte from aqueous biological fluids into organic solvents using traditional LLE methods, often resulting in low recovery.[1][2][6]

  • Matrix Effects: Biological matrices such as blood, urine, and meconium contain numerous endogenous substances that can interfere with the analysis, particularly in mass spectrometry-based methods, leading to ion suppression or enhancement.[8][9]

  • Analyte Stability: this compound is an ester and can be prone to chemical or enzymatic hydrolysis, leading to its degradation during sample collection, storage, and extraction.[12][7]

  • Low Concentrations: In many contexts, such as forensic analysis or pharmacokinetic studies, the concentration of this compound can be very low, requiring highly sensitive and efficient extraction and analytical methods.

Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE have been successfully used for the extraction of this compound, and the choice depends on the specific requirements of the assay.

  • LLE can be simpler and less expensive to set up. However, it may suffer from lower recovery for polar analytes like this compound and can result in less clean extracts. A single-step LLE has been used for the extraction of cocaine and its metabolites from plasma.[8]

  • SPE generally offers higher selectivity, cleaner extracts, and better recovery for polar compounds.[2][3][4] Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange mechanisms, are particularly effective for isolating this compound and related compounds from complex matrices.[3][5] SPE is often the preferred method for achieving low limits of detection.

Q3: Why is derivatization sometimes necessary for the analysis of this compound?

A3: Derivatization is a chemical modification of the analyte that is often employed, particularly for GC-MS analysis, to:

  • Increase Volatility: this compound, due to its polarity, may not be sufficiently volatile for GC analysis. Derivatization converts it into a less polar and more volatile compound.

  • Improve Thermal Stability: The derivatized analyte is often more stable at the high temperatures used in the GC injection port and column, preventing on-column degradation.[11]

  • Enhance Chromatographic Properties: Derivatization can lead to better peak shapes and improved separation from other components.[4][6]

  • Improve Mass Spectrometric Detection: Derivatization can produce characteristic fragment ions in the mass spectrometer, aiding in identification and quantification.

Q4: How can I minimize the degradation of this compound during sample handling and storage?

A4: To ensure the stability of this compound, the following precautions are recommended:

  • Temperature Control: Store samples at low temperatures. Freezing at -20°C is more effective for long-term stability than refrigeration at 4°C.

  • Use of Preservatives: For blood samples, the addition of a preservative like sodium fluoride can inhibit enzymatic activity that may lead to the hydrolysis of the ester.[7]

  • pH Control: Maintain a pH that ensures the stability of the ester linkage. Extreme pH values should be avoided during storage and extraction.

  • Minimize Storage Time: Analyze samples as soon as possible after collection to reduce the potential for degradation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and related compounds.

Table 1: Recovery of Ecgonine Analogs using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)Reference
Ecgonine Methyl EsterUrineModified Solid-Phase Extraction85[6]
EcgonineWhole BloodSolid-Phase Extraction9.3 - 12.8[9]
Ecgonine & MetabolitesUrineSolid-Phase Extraction84 - 103[2]
Ecgonine Methyl EsterMeconiumSolid-Phase Extraction58.1 - 99.7[3]
Ecgonine Methyl EsterBloodSolid-Phase Extraction95.6 - 124.0[3]
Ecgonine Methyl EsterPlasmaSolid-Phase Extraction86.9 - 128.9[3]
Cocaine & MetabolitesHairSolid-Phase Extraction>80[13]

Table 2: Limits of Quantification (LOQ) for Ecgonine Analogs in Various Matrices

AnalyteMatrixAnalytical MethodLOQ (ng/mL)Reference
Ecgonine Methyl EsterUrineGC-MS2.5 - 10[2][14]
Ecgonine Methyl EsterPlasmaLC-MS/MS-
CocaineUrineLC-MS/MS0.09[10]
Benzoylecgonine (B1201016)UrineLC-MS/MS0.4[10]
Ecgonine Methyl EsterUrineLC-MS/MS1.1[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound and Metabolites from Urine

This protocol is a generalized procedure based on common SPE methods for cocaine and its metabolites.[2][4][14]

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate internal standard (e.g., deuterated analogs).

    • Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and vortex.

    • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge sequentially with 2 mL of methanol (B129727), 2 mL of deionized water, and 1 mL of the buffer used for sample pre-treatment. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase or a suitable solvent for injection into the analytical instrument.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound and Metabolites from Plasma

This protocol is a generalized procedure based on common LLE methods.[8]

  • Sample Pre-treatment:

    • To 0.5 mL of plasma, add an appropriate internal standard.

    • Add 0.5 mL of a buffer to adjust the pH (e.g., carbonate buffer, pH 9).

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., chloroform:isopropanol, 9:1 v/v).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Separation:

    • Carefully transfer the organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Urine/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Buffer Add Buffer & Centrifuge Add_IS->Buffer Load Load Sample Buffer->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Logic Start Low Analyte Recovery Check_Method Extraction Method? Start->Check_Method LLE LLE Check_Method->LLE LLE SPE SPE Check_Method->SPE SPE Optimize_LLE Optimize pH & Solvent Polarity LLE->Optimize_LLE Optimize_SPE Optimize Elution Solvent SPE->Optimize_SPE Check_Stability Analyte Degradation? Optimize_LLE->Check_Stability Optimize_SPE->Check_Stability Improve_Storage Improve Storage Conditions Check_Stability->Improve_Storage Yes Final_Check Re-evaluate Recovery Check_Stability->Final_Check No Improve_Storage->Final_Check

Caption: Troubleshooting Logic for Low Recovery of this compound.

References

minimizing ion suppression for ecgonine ethyl ester analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of ecgonine (B8798807) ethyl ester (EEE) and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of ecgonine ethyl ester?

A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, decrease the ionization efficiency of the analyte in the mass spectrometer's ion source.[1] This can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification of this compound.[1] In complex biological matrices such as plasma, urine, or hair, endogenous compounds like salts, lipids, and proteins can co-elute with EEE and interfere with its ionization.

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Common causes include:

  • Co-eluting matrix components: Endogenous substances from the biological sample that are not removed during sample preparation can compete with this compound for ionization.

  • Poor chromatographic separation: Inadequate separation of EEE from matrix components can lead to them entering the ion source at the same time.

  • High concentrations of non-volatile salts: Mobile phase additives or salts from the sample can crystallize at the ESI probe tip, reducing nebulization efficiency and suppressing the analyte signal.[2]

  • Sample preparation technique: Inefficient sample cleanup can leave behind significant amounts of interfering substances.

Q3: How can I detect and assess the extent of ion suppression in my assay?

A3: A common method to assess ion suppression is the post-extraction addition technique. This involves comparing the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a pure solvent.[1] A lower signal in the matrix sample indicates ion suppression. The matrix factor (MF) can be calculated as:

MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Guides

Problem: Low signal intensity or poor sensitivity for this compound.

Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. For instance, switch from protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column (e.g., HILIC) to improve the separation of EEE from matrix interferences.[3] 3. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for EEE will co-elute and experience similar ion suppression, allowing for more accurate quantification.
Suboptimal MS Parameters 1. Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature to maximize EEE signal. 2. Optimize MRM Transitions: Ensure that the precursor and product ion masses and collision energies are optimized for maximum sensitivity.

Problem: High variability in quantitative results.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Implement Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 2. Thoroughly Validate Sample Preparation: Ensure the sample preparation method is robust and provides consistent recovery and matrix effect across different sample lots.
Analyte Degradation 1. Ensure Proper Sample Handling and Storage: this compound can be prone to hydrolysis. Store samples at appropriate low temperatures and consider the use of preservatives if necessary.[4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from urine.

  • Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes.

  • Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% acetonitrile (B52724) in water solution to remove polar interferences.

  • Elution: Elute the this compound and other analytes with 2 mL of a freshly prepared mixture of dichloromethane (B109758) and isopropanol (B130326) (80:20 v/v) containing 2% ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic and mass spectrometric analysis of this compound.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for more polar metabolites.[3][5]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.[6]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).[4][5]

    • MRM Transitions: These should be optimized for your specific instrument. A common precursor ion for this compound would be its protonated molecular ion [M+H]+.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the effectiveness of different methods in mitigating ion suppression.

Table 1: Matrix Effect and Recovery Data from a Validated LC-ESI-MS/MS Method [5]

AnalyteMatrix Factor RangeRecovery
Cocaine0.817 - 1.10> 85%
Ecgonine Methyl Ester0.817 - 1.10> 85%

Table 2: Ionization Suppression in Different Biological Matrices [6]

MatrixIonization Suppression Range
Blood-4.6% to -14.4%
Urine-4.6% to -14.4%
Oral Fluid-4.6% to -14.4%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Urine, Plasma) pretreatment Pre-treatment (Centrifugation) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low Signal Intensity? check_ms Check MS Parameters (Source, MRM) start->check_ms Yes no_issue Signal is Acceptable start->no_issue No optimize_prep Optimize Sample Prep (SPE, LLE) check_ms->optimize_prep optimize_lc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_lc use_is Use Isotope-Labeled Internal Standard optimize_lc->use_is end Improved Signal use_is->end

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Enhancing Ecgonine Ethyl Ester (EEE) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the sensitivity of ecgonine (B8798807) ethyl ester (EEE) detection methods. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for EEE detection?

A1: The main challenges in sensitive EEE detection are related to its physicochemical properties and the complexity of biological matrices. EEE is a polar compound, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and low extraction efficiency from aqueous samples. Additionally, matrix effects from endogenous components in samples like urine and blood can cause ion suppression or enhancement in mass spectrometry (MS), leading to inaccurate quantification. For gas chromatography-mass spectrometry (GC-MS), the low volatility of EEE necessitates a derivatization step to improve its chromatographic behavior, which can introduce variability.

Q2: Which analytical technique is more sensitive for EEE detection: GC-MS or LC-MS/MS?

A2: Generally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the analysis of EEE and other polar cocaine metabolites.[1] This is because LC-MS/MS can analyze EEE directly without the need for derivatization, which is often required for GC-MS analysis.[2] The derivatization process for GC-MS can be a source of analytical variability and may not always proceed to completion, potentially impacting sensitivity and accuracy.[3] However, with appropriate derivatization and optimization, GC-MS can also achieve low detection limits.[4]

Q3: How can I improve the extraction recovery of EEE from biological samples?

A3: Solid-phase extraction (SPE) is a highly effective technique for extracting EEE and other cocaine metabolites from complex matrices like urine, blood, and plasma.[5][6] Using a mixed-mode SPE cartridge, which combines both reversed-phase and ion-exchange retention mechanisms, can significantly improve the recovery of polar analytes like EEE.[7] Optimizing the pH of the sample and the wash and elution solvents is crucial for maximizing recovery. For instance, a common strategy involves loading the sample at a slightly acidic pH to retain the protonated amine of EEE on a cation-exchange sorbent, followed by washing steps to remove interferences, and finally eluting with a basic organic solvent.

Q4: What are common derivatization agents for GC-MS analysis of EEE and other polar cocaine metabolites?

A4: To enhance volatility and improve chromatographic peak shape for GC-MS analysis, EEE and other polar metabolites are often derivatized. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and acylating reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) in combination with a fluorinated alcohol like pentafluoropropanol (B8783277) (PFP).[4][8] The choice of derivatizing agent can impact the sensitivity and fragmentation pattern in the mass spectrometer.

Troubleshooting Guides

Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Poor Extraction Recovery 1. Optimize SPE Protocol: Ensure the SPE sorbent is appropriate for a polar, basic compound like EEE. Consider a mixed-mode cation exchange sorbent.[7] 2. Adjust pH: Verify the pH of the sample, wash, and elution solutions to ensure optimal retention and elution. 3. Evaluate Liquid-Liquid Extraction (LLE): As an alternative, explore LLE with different organic solvents and pH conditions.
Ion Suppression (LC-MS/MS) 1. Improve Sample Cleanup: Enhance the SPE wash steps to remove interfering matrix components.[9] 2. Modify Chromatography: Adjust the LC gradient to separate EEE from co-eluting matrix components. The use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column can improve retention of polar compounds.[10] 3. Dilute Sample: A simple dilution of the extract can sometimes mitigate matrix effects, though this may impact the limit of detection.
Inefficient Derivatization (GC-MS) 1. Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing temperature, time, and reagent concentration.[3] 2. Check Reagent Quality: Use fresh, high-quality derivatizing agents, as they can degrade over time. 3. Change Derivatizing Agent: Experiment with different derivatizing agents (e.g., silylating vs. acylating agents) to see which provides a better response.[4][8]
Suboptimal MS Parameters 1. Tune Mass Spectrometer: Ensure the instrument is properly tuned and calibrated. 2. Optimize Ionization Source: Adjust parameters such as spray voltage, gas flows, and temperature for optimal EEE ionization. 3. Select Appropriate Precursor/Product Ions: For MS/MS, ensure the selected transitions are specific and provide the best signal-to-noise ratio.
Poor Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Inappropriate LC Column 1. Consider HILIC: For better retention of the polar EEE molecule, a HILIC column can be beneficial.[10] 2. Use a Shorter Column/Smaller Particles: This can improve peak efficiency and resolution. 3. Check Column Health: Ensure the column is not clogged or degraded.
Suboptimal Mobile Phase 1. Adjust pH: The pH of the mobile phase can significantly affect the peak shape of basic compounds like EEE. 2. Optimize Gradient: A shallower gradient around the elution time of EEE can improve resolution from nearby peaks.
Active Sites in GC System 1. Deactivate Inlet Liner: Use a fresh, deactivated inlet liner. 2. Condition GC Column: Properly condition the column according to the manufacturer's instructions to passivate active sites.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for EEE and related cocaine metabolites from various studies. These values can serve as a benchmark for evaluating the sensitivity of your own methods.

Table 1: LC-MS/MS Detection Limits

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Reference
Ecgonine Ethyl Ester (EEE)Whole Blood--[9]
Ecgonine Methyl Ester (EME)Urine0.2 - 161 - 40[11]
Ecgonine Methyl Ester (EME)Whole Blood0.2 - 161 - 40[11]
Ecgonine Methyl Ester (EME)Plasma-5.0[12]
CocainePlasma-0.01[10]
BenzoylecgonineUrine-7[13]

Table 2: GC-MS Detection Limits

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Reference
Ethyl ecgonine (EEE)Blood/Urine0.5 - 4.0-[14]
Ecgonine Methyl Ester (EME)Meconium, Blood, Plasma--[6]
Ecgonine Methyl Ester (EME)Urine50-[8]
BenzoylecgonineUrine50-[8]
CocaineMeconium, Blood, Plasma--[6]

Experimental Protocols

Detailed Methodology 1: Mixed-Mode Solid-Phase Extraction for EEE and Other Cocaine Metabolites

This protocol is adapted from methods for the extraction of cocaine and its polar metabolites and is suitable for EEE.[15]

  • Sample Pre-treatment: To 1 mL of sample (urine, plasma, or whole blood), add an appropriate internal standard. Dilute with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0).

  • SPE Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol (B129727) followed by 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

    • Wash with 1 mL of 1 M acetic acid.

    • Wash with 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).

Detailed Methodology 2: Derivatization for GC-MS Analysis

This protocol is a general procedure for the derivatization of polar cocaine metabolites.[4]

  • Sample Preparation: Start with the dried extract from the SPE protocol.

  • Reagent Addition: Add 50 µL of a derivatizing agent such as MTBSTFA with 1% TBDMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Urine, Blood, Plasma) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., pH adjustment) Add_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash (remove interferences) Load->Wash Elute Elute EEE Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Derivatize Derivatization Evaporate->Derivatize LC_MS LC-MS/MS Analysis Reconstitute->LC_MS GC_MS GC-MS Analysis Derivatize->GC_MS

Caption: General experimental workflow for EEE analysis.

Troubleshooting_Low_Sensitivity cluster_extraction_solutions Extraction Troubleshooting cluster_ms_solutions MS Troubleshooting cluster_deriv_solutions Derivatization Troubleshooting Start Low EEE Signal Sensitivity Issue Check_Extraction Evaluate Extraction Recovery? Start->Check_Extraction Check_MS Evaluate MS Performance? Check_Extraction->Check_MS OK Optimize_SPE Optimize SPE Protocol (pH, solvents) Check_Extraction->Optimize_SPE Low Check_Deriv Evaluate Derivatization (GC-MS)? Check_MS->Check_Deriv OK Improve_Cleanup Improve Sample Cleanup (reduce matrix effects) Check_MS->Improve_Cleanup Poor Optimize_Reaction Optimize Reaction (time, temp) Check_Deriv->Optimize_Reaction Poor Solution Improved Sensitivity Check_Deriv->Solution OK / NA Change_Method Try Alternative Method (e.g., LLE) Optimize_SPE->Change_Method Optimize_SPE->Solution Change_Method->Solution Modify_Chroma Modify Chromatography (e.g., HILIC) Improve_Cleanup->Modify_Chroma Improve_Cleanup->Solution Tune_MS Tune & Optimize MS Parameters Modify_Chroma->Tune_MS Modify_Chroma->Solution Tune_MS->Solution Change_Reagent Change Derivatizing Reagent Optimize_Reaction->Change_Reagent Optimize_Reaction->Solution Change_Reagent->Solution

References

Technical Support Center: Resolving Isomeric Interference with Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isomeric interference during the analysis of ecgonine (B8798807) ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is isomeric interference in the context of ecgonine ethyl ester analysis?

A1: Isomeric interference refers to the difficulty in distinguishing between this compound and its isomers during analytical testing. Isomers are molecules that have the same chemical formula but different structural arrangements. In forensic and clinical settings, natural cocaine is (-)-cocaine. However, other diastereoisomers, such as (+)-cocaine, (-)-pseudococaine, and (+)-pseudococaine, can be present as impurities or artifacts. These compounds can produce metabolites that are isomeric to the metabolites of (-)-cocaine, such as this compound. Because these isomers are often chemically very similar, they can be difficult to separate and individually quantify using standard analytical techniques like chromatography, leading to potentially inaccurate results.

Q2: Why is it critical to resolve this compound from its isomers?

A2: The accurate quantification of specific isomers is crucial for several reasons. In forensic toxicology, it can be important to distinguish between the consumption of illicit cocaine and other sources. In clinical research, understanding the metabolic profile of cocaine requires the specific measurement of its various metabolites. Failure to resolve isomeric interference can lead to the overestimation of this compound, potentially resulting in incorrect interpretations of data.

Q3: What are the most common analytical techniques used for the analysis of this compound and its isomers?

A3: The most common analytical methods are chromatography-based, coupled with mass spectrometry.[1] These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the detection of cocaine and its metabolites. Derivatization is often required for polar metabolites like ecgonine methyl ester.[2][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly important for the analysis of cocaine metabolites due to its high sensitivity and specificity, especially for identifying and quantitating multiple analytes with varying chemical properties.[1][5][6]

  • High-Performance Liquid Chromatography (HPLC): Often used for the separation of cocaine diastereoisomers.[7][8]

Q4: Can mass spectrometry alone differentiate between these isomers?

A4: Not always. Standard mass spectrometry techniques may not differentiate between enantiomers (mirror-image isomers) as they often produce identical mass spectra.[9] While diastereomers may sometimes be distinguished by their fragmentation patterns in MS/MS, co-elution during chromatography remains a significant challenge. Therefore, a combination of effective chromatographic separation and mass spectrometric detection is typically required for unequivocal identification and quantification.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomeric Peaks

If you are observing poor separation between this compound and its isomers, consider the following solutions.

Solution 1.1: Optimize Chromatographic Method

Small adjustments to your GC or LC parameters can significantly impact resolution.

Table 1: General Optimization Parameters for Chromatography

ParameterRecommendation for LC MethodsRecommendation for GC Methods
Column Use a chiral stationary phase column for enantiomeric separation. C18 columns are versatile for general reversed-phase separations.[10]Consider a chiral capillary column for separating enantiomers.
Mobile Phase / Carrier Gas For LC, adjust the solvent gradient, pH, and ionic strength of the mobile phase.For GC, optimize the temperature program (ramp rate) and carrier gas flow rate.
Flow Rate Lower the flow rate to increase the interaction time with the stationary phase, which can improve resolution.Adjust the carrier gas flow to an optimal velocity for the column dimensions.
Injection Volume Reduce the injection volume to prevent band broadening on the column.Use a split injection to introduce a smaller, more focused band of sample.

Solution 1.2: Select a Specialized Column

For challenging separations, a specialized chromatography column may be necessary. Chiral columns are specifically designed to separate enantiomers.

Issue 2: Co-eluting Peaks with Similar Mass Spectra

When isomers co-elute, it is impossible to quantify them accurately based on chromatographic peaks alone.

Solution 2.1: Employ Tandem Mass Spectrometry (MS/MS)

Even if isomers have similar parent ion masses, their fragmentation patterns upon collision-induced dissociation (CID) may differ.

  • Action: Develop an MS/MS method to monitor for unique product ions for each isomer.

  • Procedure: Infuse pure standards of each isomer (if available) to identify characteristic parent-daughter ion transitions. Incorporate these transitions into your analytical method.

Table 2: Key Mass Spectral Information for Cocaine Metabolites

CompoundIonization ModePrecursor Ion (m/z)Key Product Ions (m/z)
Ecgonine Methyl EsterESI+20082, 96, 182[11]
Benzoylecgonine (B1201016)ESI+290168
CocaineESI+304182
NorcocaineESI+290168

Note: The fragmentation of this compound would be expected to yield a characteristic ion at m/z 82, similar to other ecgonine derivatives.

Solution 2.2: Utilize High-Resolution Mass Spectrometry (HRMS)

If isomers are not isobaric (i.e., they have slightly different exact masses), HRMS can distinguish them even if they co-elute.

  • Action: Analyze samples on a Q-TOF or Orbitrap instrument to obtain high-resolution mass data.

  • Benefit: This allows for the determination of the elemental composition of the ions, which can help in differentiating between closely related compounds.

Experimental Protocols

Protocol: LC-MS/MS Method for the Quantification of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 1 mL of the sample (e.g., urine, plasma) with an appropriate deuterated internal standard (e.g., cocaine-d3).[2]

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) and equilibration buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a stronger organic solvent, often containing a small amount of acid or base.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

3. Data Analysis

  • Integrate the chromatographic peaks for the analyte and internal standard.

  • Calculate the peak area ratio.

  • Quantify the analyte concentration using a calibration curve prepared with certified reference materials.

Visualizations

TroubleshootingWorkflow start Start: Isomeric Interference Suspected check_resolution Assess Chromatographic Resolution start->check_resolution poor_resolution Poor Resolution check_resolution->poor_resolution good_resolution Good Resolution check_resolution->good_resolution No (Co-elution) optimize_method Optimize LC/GC Method (Gradient, Temp, Flow) poor_resolution->optimize_method Yes change_column Select Chiral or Alternative Column poor_resolution->change_column If optimization fails optimize_method->check_resolution Re-evaluate change_column->check_resolution Re-evaluate quantify Proceed with Quantification good_resolution->quantify check_ms Assess Mass Spectra good_resolution->check_ms If peaks overlap end End: Isomers Resolved quantify->end similar_ms Similar MS/MS Spectra check_ms->similar_ms unique_ms Unique MS/MS Transitions check_ms->unique_ms No use_hrms Utilize High-Resolution MS (HRMS) similar_ms->use_hrms Yes use_hrms->quantify develop_mrm Develop MRM Method unique_ms->develop_mrm develop_mrm->quantify

Caption: Workflow for troubleshooting isomeric interference.

CocaineMetabolism cluster_cocaine Cocaine and its Isomers cluster_metabolites Primary Metabolites (-)-Cocaine (-)-Cocaine This compound This compound (-)-Cocaine->this compound + Ethanol Benzoylecgonine Benzoylecgonine (-)-Cocaine->Benzoylecgonine Hydrolysis Ecgonine Methyl Ester Ecgonine Methyl Ester (-)-Cocaine->Ecgonine Methyl Ester Hydrolysis Other Isomers\n(+)-Cocaine, Pseudococaine, etc. Other Isomers (+)-Cocaine, Pseudococaine, etc. Isomers of EEE Isomers of EEE Other Isomers\n(+)-Cocaine, Pseudococaine, etc.->Isomers of EEE + Ethanol This compound->Isomers of EEE Analytical Interference

References

Technical Support Center: High-Throughput Ecgonine Ethyl Ester Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their high-throughput screening (HTS) methods for ecgonine (B8798807) ethyl ester (EEE).

Troubleshooting Guide

High-throughput screening of ecgonine ethyl ester can present several challenges. This guide addresses common issues in a question-and-answer format to help you navigate and resolve them effectively.

Q1: Why am I observing high variability between replicate wells?

A1: High variability can stem from several sources. Inconsistent liquid handling is a primary suspect in automated systems.[1][2] Over time, wear and tear can reduce the accuracy of liquid handlers, leading to uneven dispensing.[1] Pipetting parameters should also be optimized for the specific liquid type to prevent errors.[1] Additionally, ensure proper mixing of all reagents and samples before and during the assay. Temperature and humidity fluctuations across the plate can also contribute to variability.[1]

Troubleshooting Steps:

  • Liquid Handler Calibration: Regularly calibrate and perform preventive maintenance on your automated liquid handlers.[3]

  • Pipetting Technique: Optimize aspiration and dispensing speeds, and use appropriate pipette tips for the viscosity of your samples and reagents.

  • Mixing: Ensure thorough mixing of solutions. For cell-based assays, ensure a homogenous cell suspension.

  • Environmental Control: Maintain a stable temperature and humidity in the screening environment.

  • Quality Control Checks: Use quality control samples to monitor the precision of the assay.

Q2: My assay signal is drifting over the course of the screening run. What could be the cause?

A2: Assay drift, a gradual change in signal during a run, can be caused by reagent degradation, temperature fluctuations, or instrument instability.[4] To mitigate this, it is recommended to run plates in a randomized order.[4] Robust normalization methods, such as the B-score, can also help to account for plate-to-plate variation.[4]

Troubleshooting Steps:

  • Reagent Stability: Prepare fresh reagents as needed and store them under appropriate conditions. Evaluate the stability of your reagents over the duration of a typical screening run.

  • Instrument Warm-up: Ensure that the plate reader and other instruments have had adequate time to warm up and stabilize before starting the assay.

  • Plate Randomization: Randomize the order in which plates are processed to minimize the impact of time-dependent signal drift.

  • Normalization: Apply appropriate data normalization techniques to correct for systematic trends.

Q3: I am experiencing a significant number of false positives. How can I reduce them?

A3: False positives in HTS can arise from compounds that interfere with the assay technology rather than exhibiting true biological activity.[4][5] For fluorescence-based assays, autofluorescent compounds are a common source of interference.[5][6] Compound aggregation can also lead to false positives in various assay formats.[5][6]

Troubleshooting Steps:

  • Counter-screens: Implement counter-screens to identify compounds that interfere with the detection method (e.g., a screen without the biological target).[4]

  • Orthogonal Assays: Confirm hits using an orthogonal assay that employs a different detection technology.[4]

  • Visual Inspection: Visually inspect the chemical structures of hits for known problematic functionalities that are often associated with assay interference.

  • Detergent Addition: For assays prone to compound aggregation, adding a non-ionic detergent to the assay buffer can help to reduce false positives.[5]

  • Mass Spectrometry Confirmation: Utilize high-throughput mass spectrometry (HT-MS) as a confirmatory assay to eliminate false positives resulting from optical interference. HT-MS directly measures the mass of the analyte, making it less susceptible to such artifacts.[7]

Q4: My results show poor sensitivity and I am missing known active compounds (false negatives). What should I do?

A4: False negatives can occur due to low compound potency, poor solubility, or degradation of the analyte.[4] For this compound, which is an ester, stability in the assay matrix is a critical factor to consider.

Troubleshooting Steps:

  • Multi-concentration Screening: Screen compounds at multiple concentrations to identify actives with a wider range of potencies.[4]

  • Solubility Enhancement: Ensure that compounds are fully dissolved in the assay buffer. The use of solvents like DMSO is common, but their final concentration should be carefully controlled and tested for effects on the assay.

  • Analyte Stability: Evaluate the stability of this compound in your specific sample matrix and under the assay conditions. Adjust pH or add preservatives if necessary to prevent degradation.

  • Optimize Sample Preparation: Ensure that the sample preparation method provides adequate recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-throughput screening platforms for this compound analysis?

A1: The most prevalent high-throughput platform for the analysis of small molecules like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] Advances in LC-MS/MS technology, such as the use of ultra-high-performance liquid chromatography (UHPLC) and multiplexing systems, have significantly increased throughput, allowing for analysis times of less than a minute per sample.[8][9] Automated systems that integrate robotic liquid handling for sample preparation with the LC-MS/MS are essential for HTS.[10]

Q2: How can I automate sample preparation for high-throughput this compound screening?

A2: Automation of sample preparation is critical for HTS.[10] For this compound analysis from biological matrices, automated solid-phase extraction (SPE) in a 96-well plate format is a common and effective approach.[11][12][13][14] This method allows for parallel processing of multiple samples, significantly reducing hands-on time and improving reproducibility.[15] Automated protein precipitation in 96-well filter plates is another high-throughput option, particularly when dealing with plasma or serum samples.[12][16]

Q3: What are the key quality control metrics I should monitor during a high-throughput screening campaign?

A3: Several quality control (QC) metrics are crucial for ensuring the reliability of HTS data. The Z'-factor is a widely accepted metric that reflects the statistical separation between the positive and negative controls.[4][17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The Signal-to-Background (S/B) ratio measures the dynamic range of the assay.[4] The Coefficient of Variation (%CV) for replicate controls should also be monitored to assess the precision of the assay.[18] Regular monitoring of these metrics helps to identify and troubleshoot issues early in the screening process.[10][19]

Q4: How can I minimize matrix effects in a high-throughput LC-MS/MS assay for this compound?

A4: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[20] To minimize these effects in a high-throughput setting:

  • Efficient Sample Cleanup: Utilize robust automated sample preparation methods like 96-well SPE to effectively remove interfering matrix components.[16][21]

  • Chromatographic Separation: While HTS methods often use rapid gradients, ensure there is sufficient chromatographic separation between this compound and the bulk of the matrix components.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification.

  • Dilution: If sensitivity allows, diluting the sample extract can significantly reduce the concentration of interfering matrix components.[16]

Q5: What are the best practices for data analysis and hit selection in high-throughput screening?

A5: A well-defined data analysis workflow is essential for reliable hit identification from large HTS datasets.[18][22]

  • Data Normalization: Apply appropriate normalization methods to correct for systematic variations between plates.[23]

  • Quality Control Filtering: Exclude data from plates or wells that fail predefined quality control criteria.[24]

  • Hit Identification: Define clear hit selection criteria. A common approach is to set a threshold based on a multiple of the standard deviation of the negative controls (e.g., >3 standard deviations).

  • Data Visualization: Utilize data visualization tools to review the overall data quality and to identify trends or patterns that may indicate systematic errors.[25]

  • Confirmation and Dose-Response: All initial "hits" should be re-tested to confirm their activity. Confirmed hits should then be evaluated in dose-response experiments to determine their potency.

Data Presentation

Table 1: Comparison of Automated Sample Preparation Methods

MethodThroughputCost per SampleTypical RecoveryMatrix Effect Reduction
Automated 96-well Protein Precipitation HighLowModerateModerate
Automated 96-well Liquid-Liquid Extraction ModerateModerateHighGood
Automated 96-well Solid-Phase Extraction (SPE) HighHighHighExcellent

Table 2: Key LC-MS/MS Parameters for High-Throughput this compound Analysis

ParameterTypical SettingRationale
LC Column Short (e.g., <50 mm), sub-2 µm particle sizeEnables fast gradient elution for high throughput.
Mobile Phase Acetonitrile (B52724)/Methanol (B129727) and water with formic acid or ammonium (B1175870) formateProvides good chromatographic peak shape and ionization efficiency.
Flow Rate > 0.5 mL/minReduces run time.
Injection Volume 1-10 µLBalances sensitivity with potential for matrix effects.
Ionization Mode Positive Electrospray Ionization (ESI+)EEE is a basic compound that ionizes well in positive mode.
MS/MS Transition Specific precursor-to-product ion transition for EEEProvides high selectivity and sensitivity for quantification.

Experimental Protocols

A detailed experimental protocol for a high-throughput this compound screening assay using automated 96-well SPE and LC-MS/MS analysis is provided below.

Objective: To quantify this compound in plasma samples in a 96-well format.

Materials:

  • 96-well SPE plate (e.g., mixed-mode cation exchange)

  • Automated liquid handling system

  • 96-well plate centrifuge

  • 96-well plate sealer

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid or ammonium formate

Procedure:

  • Sample Preparation (Automated Liquid Handler):

    • In a 96-well collection plate, add 100 µL of plasma sample to each well.

    • Add 10 µL of the internal standard working solution to each well.

    • Add 200 µL of 0.1% formic acid in water to each well and mix.

  • Automated Solid-Phase Extraction (SPE):

    • Place the 96-well SPE plate on the vacuum manifold of the automated liquid handler.

    • Conditioning: Add 500 µL of methanol to each well and apply vacuum.

    • Equilibration: Add 500 µL of 0.1% formic acid in water to each well and apply vacuum.

    • Loading: Transfer the pre-treated samples from the collection plate to the SPE plate and apply a gentle vacuum to slowly load the entire sample.

    • Washing 1: Add 500 µL of 0.1% formic acid in water to each well and apply vacuum.

    • Washing 2: Add 500 µL of methanol to each well and apply vacuum. Dry the sorbent bed completely.

    • Elution: Place a clean 96-well collection plate inside the vacuum manifold. Add 200 µL of 5% ammonium hydroxide (B78521) in acetonitrile to each well. Apply a gentle vacuum to elute the analytes.

  • Evaporation and Reconstitution:

    • Dry the eluate in the collection plate under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

    • Seal the 96-well plate.

  • LC-MS/MS Analysis:

    • Place the sealed 96-well plate in the autosampler of the UHPLC system.

    • Inject 5 µL of the reconstituted sample.

    • Perform LC-MS/MS analysis using a rapid gradient method.

    • Quantify the this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

HTS_Workflow cluster_0 Sample Preparation (Automated) cluster_1 Analysis cluster_2 Data Processing Sample_Receiving Sample Receiving (96-well plates) Internal_Standard Internal Standard Addition Sample_Receiving->Internal_Standard Precipitation_Lysis Protein Precipitation/ Cell Lysis Internal_Standard->Precipitation_Lysis SPE_Cleanup Solid-Phase Extraction (96-well SPE) Precipitation_Lysis->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS High-Throughput LC-MS/MS Reconstitution->LCMS Data_Acquisition Data Acquisition LCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification QC_Check Quality Control (Z', S/B, %CV) Quantification->QC_Check Hit_Selection Hit Selection QC_Check->Hit_Selection Confirmation Confirmation Hit_Selection->Confirmation Confirmation & Dose-Response

Caption: High-throughput screening workflow for this compound analysis.

Troubleshooting_Low_Z_Factor Start Low Z'-Factor (<0.5) Check_Controls Review Positive and Negative Controls Start->Check_Controls Control_Variability High Variability in Controls? Check_Controls->Control_Variability Low_Signal_Window Small Signal Window? Check_Controls->Low_Signal_Window Control_Variability->Low_Signal_Window No Liquid_Handling Check Liquid Handler Performance & Calibration Control_Variability->Liquid_Handling Yes Assay_Concentrations Optimize Reagent Concentrations Low_Signal_Window->Assay_Concentrations Yes Reagent_Prep Verify Reagent Preparation & Mixing Liquid_Handling->Reagent_Prep Plate_Effects Investigate Plate Edge Effects Reagent_Prep->Plate_Effects Solution Re-optimize and Validate Assay Plate_Effects->Solution Incubation_Time Adjust Incubation Time/Temperature Assay_Concentrations->Incubation_Time Reagent_Stability Assess Reagent Stability Incubation_Time->Reagent_Stability Reagent_Stability->Solution

Caption: Troubleshooting decision tree for a low Z'-factor in HTS assays.

References

stability issues of ecgonine ethyl ester in stored samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ecgonine (B8798807) ethyl ester (EEE) in stored samples. Given the limited direct research on EEE stability, this guidance is primarily based on data from structurally similar compounds, such as ecgonine methyl ester (EME) and cocaethylene (B1209957) (benzoylecgonine ethyl ester).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in stored samples?

The primary degradation product of this compound is expected to be ecgonine , formed through the hydrolysis of the ethyl ester bond. This process is analogous to the hydrolysis of ecgonine methyl ester (EME) to ecgonine.[1][2] In the presence of ethanol, transesterification can also occur, though this is more relevant to the formation of cocaethylene from cocaine.

Q2: What are the main factors that influence the stability of this compound in biological samples?

Based on studies of related compounds, the key factors affecting the stability of this compound are:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Storage at refrigerated (4°C) or room temperature leads to significant degradation, while freezing (-20°C) is the optimal condition for long-term stability.[3][4][5]

  • pH: Alkaline conditions (higher pH) promote the chemical hydrolysis of the ester bond. Acidifying samples can improve the stability of cocaine and its ester metabolites.[3][4]

  • Presence of Preservatives: The addition of preservatives, such as sodium fluoride (B91410) (NaF), can inhibit enzymatic activity in biological matrices like blood, thereby slowing down degradation.[3][4]

  • Matrix Type: The stability of cocaine and its metabolites can differ between various biological matrices, such as blood, plasma, and urine, due to differences in enzymatic activity and pH.[2][5]

Q3: What are the recommended storage conditions for samples containing this compound?

To ensure the stability of this compound in biological samples, the following storage conditions are recommended, based on findings for similar compounds:

  • Optimal Temperature: Samples should be stored frozen at -20°C for long-term stability.[3][4][6]

  • pH Adjustment: For urine samples, adjusting the pH to 4 can enhance stability.[3][4]

  • Use of Preservatives: For blood samples, the addition of sodium fluoride (NaF) as a preservative is recommended to inhibit enzymatic degradation.[3][4]

Troubleshooting Guide

Problem: I am observing lower than expected concentrations of this compound in my stored samples.

Potential Cause Troubleshooting Steps
Sample Degradation due to Improper Storage Temperature - Verify that samples were consistently stored at -20°C. - If samples were stored at 4°C or room temperature, significant degradation is likely. For future studies, ensure immediate freezing of samples after collection.[3][4]
Hydrolysis due to Sample pH - Measure the pH of the stored samples. An alkaline pH could have accelerated hydrolysis. - For future urine sample collections, consider adjusting the pH to an acidic range (e.g., pH 4) to improve stability.[3][4]
Enzymatic Degradation in Biological Matrices - If working with blood or plasma, confirm whether a preservative like sodium fluoride was added. The absence of a preservative can lead to rapid enzymatic hydrolysis.[3][4]
Issues with Analytical Method - Review the extraction efficiency of your analytical method. Ecgonine and its esters can be highly polar, which may lead to low recovery with some extraction techniques.[7][8] - Ensure your analytical method (e.g., GC-MS, LC-MS/MS) is properly validated for the quantification of this compound.[7][9][10]

Data Presentation

The following tables summarize the stability of compounds structurally related to this compound under various storage conditions. This data can be used to infer the expected stability of this compound.

Table 1: Stability of Cocaine and its Metabolites in Blood Samples Stored for 365 Days

CompoundStorage ConditionRecovery with NaFRecovery without NaF
Cocaine (COC)4°CDisappeared after 150 daysDisappeared after 30 days
Benzoylecgonine (BE)4°C68.5%3.7%
Ecgonine Methyl Ester (EME)4°CDisappeared after 215 daysDisappeared after 185 days
Benzoylthis compound (EBE)4°CDisappeared after 150 daysDisappeared after 30 days
All Compounds-20°C>80%>80%

Data adapted from a study on the in vitro stability of cocaine compounds in biological fluids.[3][4]

Table 2: Stability of Cocaine and its Metabolites in Urine Samples Stored at 4°C for up to 1 Year

CompoundpH 4pH 8
Cocaine (COC)StableDisappeared after 75 days
Benzoylecgonine (BE)Stable23% recovery after 1 year
Ecgonine Methyl Ester (EME)StableDisappeared after 15 days
Benzoylthis compound (EBE)StableDisappeared after 75 days

Data adapted from a study on the in vitro stability of cocaine compounds in biological fluids.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation for Stability Testing of this compound

  • Sample Spiking: Spike blank biological matrix (e.g., blood, urine) with a known concentration of this compound standard.

  • Aliquoting: Aliquot the spiked sample into multiple storage vials to be tested at different time points.

  • Group Division: Divide the aliquots into different groups based on the storage conditions to be tested (e.g., -20°C with NaF, 4°C with NaF, -20°C without NaF, 4°C without NaF). For urine samples, groups with different pH levels can be prepared.

  • Baseline Analysis (Time 0): Immediately analyze a set of aliquots to establish the initial concentration.

  • Storage: Store the remaining aliquots under their designated conditions.

  • Time Point Analysis: At predetermined time intervals (e.g., 1 day, 7 days, 30 days, etc.), retrieve a set of aliquots from each storage condition and analyze for the concentration of this compound.

  • Data Analysis: Calculate the percent recovery at each time point relative to the initial concentration to determine the stability under each condition.

Protocol 2: Analysis of this compound by GC-MS

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte of interest.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., PFP/PFPA) to the dried extract to improve the chromatographic properties and sensitivity of the analyte.[11]

    • Incubate at an elevated temperature to complete the reaction.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).[11]

    • Inject an aliquot into the GC-MS system.

    • Separate the analytes on an appropriate capillary column.

    • Detect and quantify the analyte using mass spectrometry, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[7]

Visualizations

cluster_degradation Degradation Pathway of this compound cluster_factors Influencing Factors Ecgonine_Ethyl_Ester This compound Ecgonine Ecgonine Ecgonine_Ethyl_Ester->Ecgonine Hydrolysis (enzymatic or chemical) Temperature Temperature Temperature->Ecgonine_Ethyl_Ester High temp accelerates pH pH pH->Ecgonine_Ethyl_Ester High pH accelerates Preservatives Preservatives Preservatives->Ecgonine_Ethyl_Ester Inhibits enzymatic hydrolysis Matrix Matrix

Caption: Degradation pathway of this compound and influencing factors.

cluster_workflow Analytical Workflow for EEE Stability Sample_Collection Sample Collection (Blood, Urine, etc.) Sample_Preparation Sample Preparation (Spiking, Aliquoting) Sample_Collection->Sample_Preparation Storage Storage under Varied Conditions (-20°C, 4°C, pH, Preservatives) Sample_Preparation->Storage Extraction Solid-Phase Extraction (SPE) Storage->Extraction At specified time points Derivatization Derivatization Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Analysis Data Analysis (% Recovery vs. Time) Analysis->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Ecgonine Ethyl Ester Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecgonine (B8798807) ethyl ester (EEE). The following information is designed to help optimize liquid-liquid extraction (LLE) protocols by addressing common challenges, with a particular focus on the critical role of pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most critical parameter for optimizing the liquid-liquid extraction of ecgonine ethyl ester?

A1: The most critical parameter is the pH of the aqueous phase. This compound is a basic compound, and its charge state is pH-dependent. For effective extraction into a non-polar organic solvent, the EEE must be in its neutral (free base) form. This is achieved by adjusting the pH of the aqueous solution to a value above its pKa.

Q2: What is the pKa of this compound, and how does it influence the extraction pH?

To ensure that at least 99% of the EEE is in its neutral form, the pH of the aqueous solution should be adjusted to approximately two pH units above the pKa. This would suggest an optimal extraction pH in the range of 10.5 to 11.5.

Q3: I've heard that this compound is unstable at alkaline pH. How does this affect the choice of extraction pH?

A3: This is a crucial consideration and the primary challenge in optimizing EEE extraction. Studies have shown that EEE is unstable and degrades at alkaline pH, with significant degradation observed at pH 8 and 9.[1][2] This creates a conflict: a high pH is required for efficient extraction, but the same conditions can lead to the degradation of the analyte.

Therefore, a compromise is necessary. The optimal pH will be a balance between maximizing the amount of EEE in its free base form and minimizing its degradation. It is recommended to perform the extraction at a moderately basic pH (e.g., 9.0-9.5) and to minimize the time the EEE is in the alkaline solution.

Q4: What are the signs of EEE degradation during extraction, and how can I minimize it?

A4: Signs of degradation include lower than expected recovery, the appearance of additional peaks in your chromatogram corresponding to degradation products, and poor reproducibility.

To minimize degradation:

  • Work quickly: Once the aqueous phase is made alkaline, proceed with the extraction immediately.

  • Use cold solutions: Perform the extraction on ice to slow down the rate of hydrolysis.

  • Optimize contact time: Shake the extraction vessel for the minimum time required to achieve good recovery. This will need to be determined empirically.

  • Consider a back-extraction: After the initial extraction into the organic phase, you can perform a back-extraction into an acidic aqueous solution (e.g., pH 2-3). EEE is much more stable at acidic pH.[1] This also serves as a purification step. The product can then be re-extracted into an organic solvent after briefly re-adjusting the pH to basic, or the acidic aqueous solution can be directly analyzed if your analytical method is compatible.

Q5: My extraction recovery is low. What are other potential causes and solutions?

A5: Besides pH and degradation, low recovery can be due to several factors:

  • Inappropriate solvent choice: The organic solvent should be immiscible with water and have a good affinity for EEE. Dichloromethane, chloroform, and mixtures of non-polar solvents with a small amount of a more polar solvent (e.g., isopropanol) are often used for similar compounds.

  • Insufficient mixing: Ensure vigorous mixing to maximize the surface area between the two phases, allowing for efficient partitioning of the analyte.

  • Emulsion formation: An emulsion is a stable mixture of the two immiscible liquids that can be difficult to separate. See the troubleshooting guide below for dealing with emulsions.

  • Incorrect phase separation: Ensure you are collecting the correct layer (organic or aqueous) after separation. The density of the organic solvent relative to water will determine if it is the upper or lower layer.

  • Insufficient salting-out effect: For polar analytes, adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning into the organic solvent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery pH is too low.Increase the pH of the aqueous phase to 9.0-9.5.
Analyte degradation.Work quickly, use cold solutions, and minimize time at high pH. Consider a back-extraction into an acidic solution for storage.
Inappropriate solvent.Use a solvent known to be effective for similar alkaloids, such as a dichloromethane/isopropanol mixture.
Insufficient mixing.Shake the separatory funnel vigorously for 1-2 minutes.
Emulsion formation.See "Emulsion Formation" below.
Emulsion Formation Vigorous shaking with high concentrations of surfactants or proteins.Let the mixture stand for a period. Gently swirl instead of vigorous shaking. Add a small amount of saturated NaCl solution (brine). Centrifuge the mixture.
Poor Reproducibility Inconsistent pH adjustment.Use a calibrated pH meter for accurate and consistent pH adjustments.
Variable extraction time.Standardize the mixing time for all extractions.
Analyte degradation.Follow the steps to minimize degradation consistently.
Presence of Impurities in the Final Extract Incomplete phase separation.Allow sufficient time for the layers to separate completely.
Extraction of other basic compounds.Consider a back-extraction for purification. Washing the organic phase with a neutral or slightly acidic buffer can also help.

Data Presentation

pH of Aqueous PhaseExpected Recovery of Cocaine (%)Comments
7.0ModerateA significant portion of the analyte is still in its protonated, water-soluble form.
8.0GoodThe majority of the analyte is in its free base form.
9.0HighApproaching optimal pH for maximizing the neutral form.
10.0Very HighWell above the pKa, ensuring the vast majority is in the free base form. For EEE, degradation is a significant concern at this pH.
11.0Very HighSimilar to pH 10, but with an even greater risk of EEE degradation.

This data is illustrative and based on the extraction behavior of cocaine. The optimal pH for this compound should be empirically determined to balance recovery and stability.

Experimental Protocols

Standard Liquid-Liquid Extraction Protocol for this compound

This protocol is a general guideline and may require optimization for your specific sample matrix and analytical requirements.

Materials:

  • Aqueous sample containing this compound

  • Organic extraction solvent (e.g., Dichloromethane:Isopropanol, 9:1 v/v)

  • 1 M Sodium hydroxide (B78521) or ammonium (B1175870) hydroxide for pH adjustment

  • 1 M Hydrochloric acid for pH adjustment

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • pH meter

  • Vortex mixer (optional)

  • Centrifuge (optional)

Procedure:

  • Sample Preparation:

    • Place a known volume of the aqueous sample into a separatory funnel.

    • Adjust the pH of the sample to 9.0-9.5 by slowly adding 1 M sodium hydroxide or ammonium hydroxide while monitoring with a pH meter. Mix gently after each addition.

  • Extraction:

    • Add a volume of the organic extraction solvent to the separatory funnel (a 1:1 volume ratio with the aqueous sample is a good starting point).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Phase Separation:

    • Carefully drain the lower layer (the organic phase if using dichloromethane) into a clean collection flask.

    • Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to improve recovery.

    • Combine the organic extracts.

  • Washing and Drying:

    • To remove residual water and water-soluble impurities, wash the combined organic extracts by adding an equal volume of brine, shaking for 30 seconds, and allowing the layers to separate. Discard the aqueous (upper) layer.

    • Dry the organic phase by adding a small amount of anhydrous sodium sulfate and swirling. The drying agent should move freely when the solution is dry.

  • Concentration:

    • Decant or filter the dried organic extract into a new flask.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the this compound.

    • Reconstitute the residue in a suitable solvent for your analytical method.

Back-Extraction Protocol for Purification and Stabilization

This protocol can be added after step 3 of the standard protocol.

  • Acidic Back-Extraction:

    • To the combined organic extracts in the separatory funnel, add a volume of 0.1 M hydrochloric acid (pH ~1).

    • Shake for 1-2 minutes. EEE will move into the acidic aqueous phase as its protonated salt.

    • Allow the layers to separate and collect the aqueous (upper) layer. This solution is more stable for storage.

  • Re-extraction (if the free base is required for analysis):

    • Adjust the pH of the collected acidic aqueous phase to 9.0-9.5 with 1 M sodium hydroxide or ammonium hydroxide.

    • Perform steps 2-5 of the standard LLE protocol.

Mandatory Visualizations

LLE_Workflow cluster_aqueous_phase Aqueous Phase cluster_extraction Extraction cluster_organic_phase Organic Phase A Aqueous Sample (EEE in protonated form) B Adjust pH to 9.0-9.5 (e.g., with NH4OH) EEE converts to free base A->B Basification C Add Organic Solvent (e.g., Dichloromethane) Shake & Separate B->C Transfer to Separatory Funnel D EEE in Organic Phase C->D Partitioning E Wash with Brine D->E F Dry with Na2SO4 E->F G Evaporate & Reconstitute F->G H Final Sample for Analysis G->H

Caption: Workflow for the liquid-liquid extraction of this compound.

Back_Extraction_Workflow A Organic Phase containing EEE and impurities B Add Acidic Aqueous Solution (e.g., 0.1M HCl, pH ~1) A->B Step 1 C Shake & Separate B->C Step 2 D Aqueous Phase (Protonated EEE, purified) C->D Collect E Organic Phase (Neutral impurities remain) C->E Discard

Caption: Back-extraction workflow for the purification and stabilization of EEE.

References

Validation & Comparative

A Comparative Analysis of Ecgonine Methyl Ester and Ecgonine Ethyl Ester for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of ecgonine (B8798807) methyl ester (EME) and ecgonine ethyl ester (EEE), two closely related metabolites of cocaine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, pharmacokinetics, pharmacodynamics, and the experimental protocols for their study. While extensive data exists for ecgonine methyl ester, direct experimental data for this compound is limited. In such cases, data from the structurally similar and concurrently formed metabolite, cocaethylene (B1209957) (benzoylthis compound), is used as a proxy to provide the most comprehensive comparison possible, with the clear acknowledgment of this extrapolation.

Physicochemical Properties

Ecgonine methyl ester and this compound share a core tropane (B1204802) structure, differing only in their ester group. This seemingly minor structural difference can influence their polarity, solubility, and interaction with biological systems.

PropertyEcgonine Methyl Ester (EME)This compound (EEE)Data Source(s)
Molecular Formula C₁₀H₁₇NO₃C₁₁H₁₉NO₃[1]
Molar Mass 199.25 g/mol 213.27 g/mol [1]
IUPAC Name methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylateethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1]
Appearance Colorless oilNot specified[2]
Solubility Soluble in water and organic solvents like chloroform (B151607).Expected to have slightly lower water solubility and higher lipid solubility than EME.[2][3]

Metabolic Formation

The formation of these esters in vivo is a direct consequence of cocaine metabolism. Ecgonine methyl ester is a primary, inactive metabolite of cocaine.[4] In contrast, this compound is formed when cocaine and ethanol (B145695) are consumed concurrently, through a transesterification process in the liver.[4][5] This process also yields cocaethylene, a pharmacologically active metabolite.[4]

cluster_0 Cocaine Metabolism cluster_1 Cocaine & Ethanol Metabolism Cocaine Cocaine Ecgonine Methyl Ester Ecgonine Methyl Ester Cocaine->Ecgonine Methyl Ester Butyrylcholinesterase Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine hCE-1 Cocaine_Ethanol Cocaine + Ethanol Cocaethylene Cocaethylene Cocaine_Ethanol->Cocaethylene hCE-1 (Transesterification) This compound This compound Cocaethylene->this compound Hydrolysis (postulated)

Metabolic pathways of ecgonine esters.

Pharmacokinetics

The pharmacokinetic profiles of ecgonine methyl ester and this compound are crucial for understanding their duration of action and detection windows in biological samples. While specific data for EEE is scarce, the pharmacokinetics of the concurrently produced cocaethylene can provide some insights.

ParameterEcgonine Methyl Ester (EME)This compound (EEE) / Cocaethylene*Data Source(s)
Formation Primary metabolite of cocaine.Formed in the presence of cocaine and ethanol.[4][6]
Half-life Longer than cocaine.Cocaethylene has a longer half-life than cocaine.[7]
Clearance Slower than cocaine.Cocaethylene clearance is similar to cocaine but is decreased in the presence of ethanol.[6]
Detection Window Detectable in urine for extended periods.EEE is a biomarker for concurrent cocaine and alcohol use.[5]

*Data for cocaethylene is used as a proxy for this compound due to limited direct data.

Pharmacodynamics

The pharmacodynamic properties determine the biological effects of these compounds. Ecgonine methyl ester is generally considered to be pharmacologically inactive.[4] The activity of this compound is not well-characterized, but the related compound, cocaethylene, is known to be pharmacologically active, with a higher affinity for the dopamine (B1211576) transporter than cocaine.[4][8]

FeatureEcgonine Methyl Ester (EME)This compound (EEE) / Cocaethylene*Data Source(s)
Primary Target Generally considered inactive.Cocaethylene has a high affinity for the dopamine transporter.[4][8]
Mechanism of Action Does not exhibit significant stimulant properties.Cocaethylene acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4]
Physiological Effects May cause cerebral vasodilation.[9]Cocaethylene is associated with enhanced euphoria and increased cardiotoxicity compared to cocaine alone.[5][7]
Receptor Binding Weak to no affinity for dopamine, serotonin (B10506), or norepinephrine (B1679862) transporters.Cocaethylene has a higher affinity for the dopamine transporter than cocaine but lower affinity for serotonin and norepinephrine transporters.[4]

*Data for cocaethylene is used as a proxy for this compound due to limited direct data.

Signaling Pathways

The primary signaling pathway affected by cocaine and its active metabolites involves the blockade of monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine. This increased neurotransmitter concentration activates downstream signaling cascades. While ecgonine methyl ester is considered inactive in this pathway, cocaethylene (and by extension, potentially EEE) potentiates this effect.

Cocaine_Metabolites Cocaine / Active Metabolites (e.g., Cocaethylene) DAT Dopamine Transporter (DAT) Cocaine_Metabolites->DAT Blockade Dopamine Synaptic Dopamine DAT->Dopamine Inhibition of Reuptake Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Activation Downstream_Signaling Downstream Signaling (e.g., cAMP, PKA) Dopamine_Receptors->Downstream_Signaling Initiation Cellular_Response Cellular Response (e.g., Euphoria, Reinforcement) Downstream_Signaling->Cellular_Response

Monoamine transporter blockade pathway.

Experimental Protocols

Synthesis of Ecgonine Methyl Ester

A common method for the synthesis of ecgonine methyl ester involves the reduction of 2-carbomethoxytropinone (2-CMT).[10]

Materials:

  • 2-carbomethoxytropinone (2-CMT)

  • Sodium amalgam (Na(Hg))

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroform

  • Petroleum ether

  • Diethyl ether

  • Ethereal HCl

Procedure:

  • Dissolve 2-CMT in ice-cold 10% sulfuric acid.

  • Slowly add 1.5% sodium amalgam to the solution while maintaining the temperature below 5°C and the pH between 3 and 4 with the addition of 30% sulfuric acid.

  • After the reaction is complete, separate the aqueous solution from the mercury and adjust the pH to 12 with sodium hydroxide.

  • Extract the aqueous solution three times with chloroform.

  • Dry the combined chloroform extracts over sodium sulfate (B86663) and evaporate in vacuo to obtain an oil containing a mixture of ecgonine methyl ester and pseudoecgonine (B1221877) methyl ester.

  • Dissolve the oil in petroleum ether, filter, and evaporate the filtrate.

  • Dissolve the resulting oil in dry diethyl ether and precipitate the hydrochloride salts with ethereal HCl.

  • Filter the salts and dissolve them in a minimal amount of dry methanol (B129727).

  • Evaporate the methanol and add dry chloroform to the crystals.

  • Filter the slurry to yield ecgonine methyl ester hydrochloride.[10]

Synthesis of this compound (General Protocol)

General Procedure:

  • Dissolve ecgonine methyl ester in ethanol.

  • Add a suitable acid or base catalyst.

  • Heat the reaction mixture to drive the transesterification reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Upon completion, neutralize the catalyst and purify the this compound using standard techniques such as column chromatography or crystallization.

Quantification in Biological Matrices

A common method for the simultaneous quantification of cocaine and its metabolites, including EME, in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

Sample Biological Sample (Plasma, Urine) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction LC Liquid Chromatography (LC) (e.g., HILIC column) Extraction->LC MSMS Tandem Mass Spectrometry (MS/MS) (Positive Ion Mode, MRM) LC->MSMS Quantification Quantification MSMS->Quantification

Analytical workflow for quantification.

Protocol Outline:

  • Sample Preparation: Spike the biological sample (e.g., plasma, urine) with an internal standard (e.g., deuterated analogs).

  • Extraction:

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to isolate the analytes from the matrix.

    • Liquid-Liquid Extraction (LLE): Extract the analytes into an immiscible organic solvent.

  • Chromatographic Separation: Inject the extracted sample into an LC system equipped with a suitable column (e.g., HILIC) to separate the analytes.

  • Mass Spectrometric Detection: Detect the separated analytes using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: Construct a calibration curve using standards of known concentrations to quantify the analytes in the samples.[11]

Conclusion

Ecgonine methyl ester and this compound are important metabolites of cocaine that provide valuable information for clinical and forensic investigations. While EME is a well-characterized, inactive metabolite, the understanding of EEE is still evolving. The available data suggests that the ethyl ester, likely through its association with the pharmacologically active cocaethylene, may contribute to the altered psychoactive effects and increased toxicity observed with concurrent cocaine and alcohol use. Further direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound are warranted to fully elucidate its role. The experimental protocols provided herein offer a foundation for researchers to pursue these investigations.

References

A Comparative Guide to Cocaine Biomarkers: The Case for Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ecgonine (B8798807) ethyl ester (EEE) with established biomarkers of cocaine use—benzoylecgonine (B1201016) (BE), ecgonine methyl ester (EME), and cocaethylene (B1209957) (CE). By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for the evaluation and consideration of EEE as a specific biomarker in research and clinical settings.

Introduction to Cocaine Biomarkers

The detection of cocaine use relies on the identification of the parent drug or its metabolites in biological specimens. The choice of biomarker is critical and depends on factors such as the detection window, specificity, and the analytical methods available. The primary metabolites, benzoylecgonine (BE) and ecgonine methyl ester (EME), are the most commonly targeted analytes in routine drug testing.[1] The presence of cocaethylene (CE) is a specific indicator of concurrent cocaine and alcohol use.[2] Ecgonine ethyl ester (EEE), a metabolite of cocaethylene, presents a potential biomarker that could offer additional insights into the pattern of substance use.[3]

Metabolic Pathway of Cocaine and Formation of this compound

Cocaine is extensively metabolized in the body. The primary routes of metabolism are hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME).[2] When cocaine is consumed with ethanol (B145695), a portion of the cocaine is transesterified in the liver to form cocaethylene (CE).[2] Cocaethylene is itself metabolized, and one of its metabolites is this compound (EEE).[3]

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) (Primary Metabolite) Cocaine->BE Hydrolysis EME Ecgonine Methyl Ester (EME) (Primary Metabolite) Cocaine->EME Hydrolysis CE Cocaethylene (CE) (Specific to Cocaine + Ethanol) Cocaine->CE Transesterification Ethanol Ethanol Ethanol->CE Transesterification Ecgonine Ecgonine BE->Ecgonine Hydrolysis EME->Ecgonine Hydrolysis EEE This compound (EEE) CE->EEE Hydrolysis EEE->Ecgonine Hydrolysis

Caption: Metabolic pathway of cocaine, illustrating the formation of primary metabolites and the specific pathway leading to this compound (EEE) in the presence of ethanol.

Comparison of Analytical Performance

The validation of a biomarker is intrinsically linked to the analytical methods used for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the confirmatory analysis of cocaine and its metabolites.

The following tables summarize the analytical performance parameters for the detection of cocaine biomarkers in various biological matrices. It is important to note that data for this compound (EEE) is limited, reflecting its status as an emerging area of research.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) in Urine (ng/mL)

BiomarkerLOD (ng/mL)LOQ (ng/mL)Analytical Method
Benzoylecgonine (BE)2.0[4]2.5 - 25[5][6]GC-MS / LC-MS/MS
Ecgonine Methyl Ester (EME)0.5[4]2.5 - 25[5][6]GC-MS / LC-MS/MS
Cocaethylene (CE)~1[7]2.5 - 15[5]GC-MS / LC-MS/MS
This compound (EEE) 2 [8]Data Not Available GC-MS

Table 2: Comparison of Linearity, Precision, and Accuracy in Urine

BiomarkerLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Benzoylecgonine (BE)25 - 1000[6]< 15%[6]< 10%[6]93 - 107%[6]
Ecgonine Methyl Ester (EME)25 - 1000[6]< 15%[6]< 10% (except lowest calibrator)[6]83 - 117%[6]
Cocaethylene (CE)15 - 2000[9]5.9 - 12.3%[9]Data Not Available90.6 - 101.5%[9]
This compound (EEE) Data Not Available Data Not Available Data Not Available Data Not Available

Table 3: Detection Windows of Cocaine Biomarkers

BiomarkerUrineBloodHair
Benzoylecgonine (BE)2-4 daysUp to 24 hoursUp to 90 days or longer
Ecgonine Methyl Ester (EME)2-4 daysUp to 24 hoursUp to 90 days or longer
Cocaethylene (CE)2-4 daysUp to 24 hoursUp to 90 days or longer
This compound (EEE) Likely similar to CELikely similar to CELikely similar to CE

Experimental Protocols

The following provides a generalized experimental protocol for the simultaneous analysis of cocaine and its metabolites in urine using LC-MS/MS, a commonly employed and highly sensitive method.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate the analytes of interest from the urine matrix and concentrate them.

  • Procedure:

    • A 1 mL urine sample is centrifuged to remove particulate matter.

    • The supernatant is transferred to a clean tube and an internal standard solution (e.g., deuterated analogs of the analytes) is added.

    • The sample is subjected to solid-phase extraction using a mixed-mode cation exchange cartridge.

    • The cartridge is washed with a series of solvents to remove interfering substances.

    • The analytes are eluted from the cartridge with a specific solvent mixture.

    • The eluate is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a small volume of the mobile phase for LC-MS/MS analysis.[10][11]

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate, detect, and quantify the target analytes.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Urine_Sample Urine Sample (1 mL) Centrifugation Centrifugation Urine_Sample->Centrifugation Add_IS Add Internal Standards Centrifugation->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column, Gradient Elution) Reconstitute->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of cocaine biomarkers in urine using SPE and LC-MS/MS.

Discussion and Conclusion

The validation of a biomarker is a rigorous process that requires comprehensive data on its analytical performance, stability, and clinical relevance.

  • Benzoylecgonine (BE) remains the most widely used and accepted biomarker for cocaine use due to its relatively long detection window and high concentrations in urine. Numerous validated methods are available for its detection.[1]

  • Ecgonine Methyl Ester (EME) is another major metabolite that can be used to confirm cocaine use. It is particularly amenable to gas chromatographic analysis without derivatization.

  • Cocaethylene (CE) is a highly specific biomarker for the concurrent use of cocaine and alcohol. Its detection provides crucial information about a pattern of polysubstance use that is associated with increased toxicity.[2]

  • This compound (EEE) , as a metabolite of cocaethylene, holds promise as a secondary or confirmatory biomarker for combined cocaine and ethanol consumption. The available data, although limited, indicates that it can be detected at low ng/mL levels in biological samples.[8] Its structural similarity to other cocaine metabolites suggests that it is likely to have a comparable detection window. However, further research is needed to fully validate EEE as a standalone biomarker. This would involve comprehensive studies to determine its linearity, precision, accuracy, and stability in various biological matrices.

References

Performance Showdown: A Comparative Analysis of Cocaine Immunoassays and their Cross-Reactivity with Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a critical comparison of leading commercial cocaine immunoassays, focusing on their cross-reactivity profile with ecgonine (B8798807) ethyl ester (EEE), a key metabolite formed in the presence of ethanol (B145695). Understanding the specificity of these assays is paramount for accurate toxicological screening and the development of novel therapeutic interventions. This guide presents quantitative data, detailed experimental protocols, and a clear visualization of the underlying assay mechanism to aid researchers in selecting the most appropriate tools for their studies.

Quantitative Cross-Reactivity Analysis

The cross-reactivity of an immunoassay determines its ability to distinguish between the target analyte and structurally similar compounds. In the context of cocaine metabolism, the presence of ethanol can lead to the formation of cocaethylene (B1209957) and its subsequent metabolite, ecgonine ethyl ester. It is therefore crucial to assess whether screening immunoassays designed to detect the primary cocaine metabolite, benzoylecgonine (B1201016) (BE), will cross-react with EEE, potentially leading to inaccurate interpretations.

The following table summarizes the cross-reactivity of three widely used cocaine metabolite immunoassays with this compound. The data is compiled from published studies and manufacturer-provided information.

ImmunoassayManufacturerAnalyte TestedConcentration Tested (ng/mL)Observed Cross-Reactivity
DRI® Cocaine Metabolite AssayThermo Fisher ScientificThis compound1,000No cross-reactivity observed[1]
Lin-Zhi® Cocaine Metabolite EIALin-Zhi International, Inc.This compound1,000No cross-reactivity observed[1]
EMIT® II Plus Cocaine Metabolite AssaySiemens HealthineersThis compoundNot explicitly reportedNo significant cross-reactivity indicated in product literature[1][2]

Note: For the EMIT® II Plus Cocaine Metabolite Assay, while this compound is not explicitly mentioned in the cross-reactivity tables of the reviewed product inserts and FDA submissions, the absence of its inclusion alongside other tested metabolites suggests a lack of significant cross-reactivity. Manufacturers are generally required to report substances that demonstrate notable interference.

Experimental Methodologies

The data presented in this guide is based on homogeneous enzyme immunoassay techniques. The general principle involves the competition between a drug-enzyme conjugate and the free drug in the sample for a limited number of antibody binding sites.

General Immunoassay Protocol (Homogeneous Enzyme Immunoassay)
  • Sample Preparation: Urine specimens are collected and allowed to reach room temperature. For turbid samples, centrifugation is performed to remove particulate matter.

  • Reagent Preparation: The antibody/substrate reagent and the enzyme-conjugate reagent are prepared according to the manufacturer's instructions. These are typically ready-to-use liquid reagents.

  • Assay Procedure (Automated Analyzer):

    • A specific volume of the urine sample is pipetted into a reaction vessel by an automated clinical chemistry analyzer.

    • The antibody/substrate reagent is added to the sample and incubated.

    • The enzyme-conjugate reagent is then added.

    • The rate of enzyme activity is measured spectrophotometrically at a specific wavelength (commonly 340 nm). The change in absorbance is directly proportional to the concentration of the analyte in the sample.

  • Calibration and Control: The assay is calibrated using manufacturer-provided calibrators. Quality control samples are run to ensure the accuracy and precision of the results.

Specific Parameters for DRI® and Lin-Zhi® Assays

A study evaluating the DRI® and Lin-Zhi® assays utilized a Siemens ADVIA 1200 Chemistry System with the following parameters[1]:

  • DRI® Cocaine Metabolite Assay:

    • Sample Volume: 3.2 µL

    • Antibody Reagent Volume: 40 µL

    • Enzyme Conjugate Volume: 40 µL

  • Lin-Zhi® Cocaine Metabolite Enzyme Immunoassay:

    • Sample Volume: 8 µL

    • Antibody Reagent Volume: 80 µL

    • Enzyme Conjugate Volume: 30 µL

  • Incubation Temperature: 37°C for both assays.

Mechanism of Action: Competitive Binding Immunoassay

The following diagram illustrates the principle of a competitive homogeneous enzyme immunoassay, which is the fundamental mechanism for the DRI®, Lin-Zhi®, and EMIT® II Plus cocaine metabolite assays.

CompetitiveImmunoassay cluster_Negative Negative Sample (No Free Drug) cluster_Positive Positive Sample (Free Drug Present) Ab Antibody Enz_Drug Enzyme-Labeled Drug Ab->Enz_Drug Binding (Inhibition) Substrate Substrate Product No/Low Signal Substrate->Product No Reaction Ab_p Antibody Free_Drug Free Drug (from sample) Ab_p->Free_Drug Preferential Binding Enz_Drug_p Enzyme-Labeled Drug Substrate_p Substrate Enz_Drug_p->Substrate_p Reaction Product_p Signal Generated Substrate_p->Product_p

Competitive Enzyme Immunoassay Workflow

In a sample negative for the target drug, the antibody binds to the enzyme-labeled drug, inhibiting the enzyme's activity on the substrate, resulting in a low signal. Conversely, in a positive sample, the free drug from the sample preferentially binds to the antibody, leaving the enzyme-labeled drug free to react with the substrate and generate a measurable signal.

Conclusion

For researchers and drug development professionals, the choice of immunoassay should be guided by the specific requirements of their study. When the presence of ethanol co-ingestion is a factor, assays with demonstrated low cross-reactivity to this compound, such as the DRI® and Lin-Zhi® assays, are preferable for initial screening to minimize the risk of false-positive results. It is imperative to confirm all presumptive positive results from any immunoassay with a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

Inter-laboratory Comparison of Ecgonine Ethyl Ester and its Precursor, Cocaethylene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of analytical methodologies and performance data for the key biomarkers of concurrent cocaine and ethanol (B145695) use.

The simultaneous consumption of cocaine and ethanol presents unique challenges in clinical and forensic toxicology. This combination leads to the formation of cocaethylene (B1209957) (CE), a pharmacologically active metabolite, and its subsequent hydrolysis product, ecgonine (B8798807) ethyl ester (EEE). Accurate and reliable measurement of these compounds is crucial for toxicological investigations. This guide provides a comparative overview of the analytical performance for cocaethylene, the direct precursor to ecgonine ethyl ester, based on published validation data from various laboratories. Due to a lack of publicly available, direct inter-laboratory proficiency testing data for this compound, this guide focuses on the performance characteristics of methods validated for cocaethylene.

Quantitative Performance Data

The following table summarizes the performance of various analytical methods for the quantification of cocaethylene in different biological matrices. The data is compiled from single-laboratory validation studies and offers a comparative look at the capabilities of current analytical techniques.

Biological MatrixAnalytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%CV)Reference
UrineGC-MS101515 - 200090.6 - 101.55.9 - 12.3[1][2]
Dried Blood SpotsUPLC-MS/MS-55 - 50097 - 113.781.27 - 6.82[3][4]
PlasmaGC-MS~3-6 µg/L-3.1 - 1000 µg/L>90 (relative)<10[5][6]
MeconiumGC-MS10 ng/g20 ng/g20 - 1000 ng/g91.47 - 105.315.31 - 11.12[7]
HairDI-SPME-GC-MS0.01 ng/mg0.02 ng/mg---[8]
UrineDART-TOF-MS9.8-75 - 1100--[5]

Note: The performance characteristics presented are from individual laboratory validations and may not reflect the full range of inter-laboratory variability.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic formation of this compound and a typical analytical workflow for its measurement.

Cocaine Cocaine Cocaethylene Cocaethylene (CE) Cocaine->Cocaethylene Hepatic Carboxylesterases Ethanol Ethanol Ethanol->Cocaethylene EEE This compound (EEE) Cocaethylene->EEE Hydrolysis

Metabolic pathway of cocaine and ethanol to EEE.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification & Confirmation Analysis->Quantification Report Reporting of Results Quantification->Report

A general experimental workflow for EEE analysis.

Experimental Protocols

The following are generalized experimental protocols for the analysis of cocaethylene in biological samples, based on commonly employed techniques.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices.

  • Sample Pre-treatment: Biological samples (e.g., 1 mL of urine or plasma) are often pre-treated by adding an internal standard (e.g., cocaethylene-d3) and a buffer to adjust the pH.

  • Column Conditioning: An SPE cartridge (e.g., mixed-mode cation exchange) is conditioned with methanol (B129727) followed by the buffer.

  • Sample Loading: The pre-treated sample is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a series of solvents (e.g., water, acidic buffer, methanol) to remove interfering substances.

  • Elution: The analytes of interest are eluted from the cartridge with a specific solvent mixture (e.g., dichloromethane/isopropanol/ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for instrumental analysis.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the confirmatory analysis of drugs of abuse.

  • Derivatization: Prior to GC-MS analysis, polar metabolites like cocaethylene often require derivatization to increase their volatility and thermal stability. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

  • Gas Chromatography:

    • Injection: A small volume (e.g., 1-2 µL) of the derivatized extract is injected into the GC.

    • Column: A capillary column (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

    • Temperature Program: A temperature gradient is applied to the oven to separate the analytes based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized cocaethylene and the internal standard.[5]

3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

  • Liquid Chromatography:

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Column: A reverse-phase column (e.g., C18) is commonly used for separation.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for cocaethylene and its internal standard are monitored for quantification and confirmation.[3][4]

Conclusion

While direct inter-laboratory comparison data for this compound remains elusive in publicly accessible literature, the validation data for its precursor, cocaethylene, demonstrates that robust and reliable analytical methods are available. Both GC-MS and LC-MS/MS are capable of achieving low limits of detection and quantification with good accuracy and precision. The choice of method often depends on the available instrumentation, sample matrix, and the desired sample throughput. For researchers and drug development professionals, the presented data and protocols provide a valuable guide for establishing and evaluating analytical methods for the monitoring of concurrent cocaine and ethanol use. The variability in reported performance across different studies underscores the importance of in-house validation and participation in external proficiency testing programs to ensure the quality and comparability of results.

References

GC-MS vs. LC-MS/MS for Ecgonine Ethyl Ester Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ecgonine (B8798807) ethyl ester (EEE), a key biomarker of concurrent cocaine and ethanol (B145695) consumption, is critical in forensic toxicology, clinical diagnostics, and drug development research. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two platforms for EEE analysis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: GC-MS vs. LC-MS/MS for EEE Analysis

FeatureGC-MSLC-MS/MS
Sample Derivatization MandatoryNot required
Sample Throughput LowerHigher
Sensitivity Good, but can be limited by derivatization efficiencyGenerally higher, with lower limits of detection
Specificity HighVery High, especially with tandem MS
Matrix Effects Less prone to ion suppressionMore prone to ion suppression/enhancement
Versatility Limited to volatile and thermally stable compoundsWide range of compounds, including non-volatile and thermally labile ones
Cost Generally lower initial instrument costGenerally higher initial instrument cost

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of cocaine metabolites, including ecgonine esters, using GC-MS and LC-MS/MS. It is important to note that specific values can vary significantly based on the matrix, sample preparation method, and instrument configuration.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 15 - 50 ng/mL0.2 - 2.0 ng/mL[1][2][3]
Limit of Quantitation (LOQ) 50 ng/mL1 - 40 ng/mL[2][4]
Linearity (R²) > 0.99> 0.99[2][4][5]
Intra-day Precision (%RSD) 1.2% - 14.9%[4]< 10% - 18.1%[2][3]
Inter-day Precision (%RSD) 1.8% - 17.9%[4]< 10% - 18.1%[2][3]
Accuracy (%RE) ± 16.4%[4]80.0% - 122.9%[2]
Extraction Efficiency/Recovery 84% - 103%[4]41.0% - 114.3%[2]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS/MS differ primarily in the sample preparation stage and the separation technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Blood, etc.) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (e.g., Silylation, Acylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS workflow for ecgonine ethyl ester analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Blood, etc.) Extraction SPE or Liquid-Liquid Extraction (LLE) Sample->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

LC-MS/MS workflow for this compound analysis.

Detailed Experimental Protocols

GC-MS Protocol Example (Adapted for EEE)

This protocol is a generalized procedure based on common methods for cocaine metabolite analysis.[4][6]

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., EEE-d3).

    • Perform a solid-phase extraction (SPE) using a suitable cation-exchange cartridge.

    • Wash the cartridge with appropriate solvents to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to form a volatile TMS-derivative of EEE.

    • Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

    • Oven Program: Implement a temperature gradient to separate EEE from other components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and monitor for characteristic ions of the derivatized EEE and the internal standard in selected ion monitoring (SIM) mode for quantification.

LC-MS/MS Protocol Example

This protocol is a generalized procedure based on published methods for cocaine and its metabolites.[5][7][8]

  • Sample Preparation:

    • To 100 µL of plasma or whole blood, add an internal standard (e.g., EEE-d3).

    • Perform a protein precipitation with a solvent like acetonitrile (B52724) or an acid like formic acid.[7]

    • Alternatively, for cleaner samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][8]

    • Centrifuge the sample to pellet precipitated proteins.

    • Dilute the supernatant with mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a C18 reversed-phase column.[7]

    • Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

    • Injection: Inject 5-10 µL of the prepared sample.

    • Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Use multiple reaction monitoring (MRM) to detect at least two transitions for EEE and its internal standard for confident quantification and qualification.

Logical Comparison of Techniques

Comparison cluster_adv Advantages cluster_disadv Disadvantages GCMS GC-MS GCMS_adv Lower cost Less matrix effects GCMS->GCMS_adv GCMS_disadv Requires derivatization Lower throughput Limited to volatile compounds GCMS->GCMS_disadv LCMSMS LC-MS/MS LCMSMS_adv Higher sensitivity & specificity No derivatization Higher throughput Broader applicability LCMSMS->LCMSMS_adv LCMSMS_disadv Higher cost Prone to matrix effects LCMSMS->LCMSMS_disadv

Key advantages and disadvantages of GC-MS and LC-MS/MS.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are robust and reliable techniques for the analysis of this compound.

GC-MS is a well-established technique and may be a more cost-effective option if an instrument is already available. However, the mandatory derivatization step adds time and complexity to the sample preparation, potentially introducing variability and lowering sample throughput.[1]

LC-MS/MS is generally the superior technique for the analysis of EEE and other cocaine metabolites in biological matrices.[9] Its major advantages include the elimination of the need for derivatization, leading to simpler and faster sample preparation, and typically higher sensitivity and specificity.[1][9] The ability to directly analyze the native compound reduces potential analytical errors and improves overall workflow efficiency. While LC-MS/MS systems have a higher initial cost and can be more susceptible to matrix effects, these are often outweighed by the significant benefits in performance and throughput, especially for laboratories with high sample loads.

For researchers requiring high sensitivity, high throughput, and a streamlined workflow for the analysis of this compound, LC-MS/MS is the recommended choice . For laboratories with established GC-MS protocols and lower sample volumes, GC-MS remains a viable, albeit more labor-intensive, alternative.

References

Stability of Ecgonine Ethyl Ester in Various Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and forensic toxicology, understanding the stability of analytes in biological samples is paramount for accurate quantification and interpretation of results. This guide provides a comparative analysis of the stability of ecgonine (B8798807) ethyl ester (EEE), a significant metabolite of concurrent cocaine and ethanol (B145695) use, in different biological sample types. The information presented is compiled from peer-reviewed studies and is intended to assist in the development of robust analytical protocols.

Comparative Stability of Ecgonine Ethyl Ester

The stability of this compound, also known as cocaethylene, is influenced by several factors including the sample matrix, storage temperature, and the presence of preservatives. The following table summarizes quantitative data on the stability of this compound in whole blood and urine under various storage conditions.

Sample MatrixStorage TemperaturePreservativeDurationAnalyte Stability (Remaining %)Reference
Blood -20°CWith and Without NaF1 year>80%[1][2]
4°CWith NaF150 daysComplete degradation[1][2]
4°CWithout NaF30 daysComplete degradation[1][2]
Urine -20°CN/A1 yearStable[1][2]
4°CN/A (pH not specified)7 days~90% (Cocaethylene)[3][4]
4°CN/A (pH 8)75 daysComplete degradation[1][2]
Oral Fluid (Dried Saliva Spot) Room Temperature1% Sodium Fluoride (B91410)7 daysStable[5]

Note: "Stable" indicates that the analyte concentration remained within an acceptable range of the initial concentration as defined by the respective study (e.g., >80%). "Complete degradation" signifies that the analyte was no longer detectable. N/A indicates that a preservative was not specified in the study for that sample type.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the stability of this compound in biological samples, based on methodologies described in the cited literature.[1][2][4][6]

Sample Preparation and Fortification
  • Objective: To prepare biological samples with a known concentration of this compound.

  • Procedure:

    • Obtain drug-free biological samples (e.g., whole blood, urine) from verified sources.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the biological samples with the stock solution to achieve a desired final concentration (e.g., 100 ng/mL).

    • For blood samples, divide them into two sets: one with a preservative such as sodium fluoride (NaF) and one without.

    • For urine samples, the pH may be adjusted to investigate its effect on stability.

    • Homogenize the fortified samples thoroughly.

Storage Conditions
  • Objective: To evaluate the stability of this compound under different storage conditions.

  • Procedure:

    • Aliquot the fortified samples into appropriate storage vials.

    • Store the aliquots at various temperatures, such as:

      • Refrigerated: 4°C

      • Frozen: -20°C

      • Room Temperature: ~25°C

    • Establish a timeline for analysis at different intervals (e.g., day 0, day 1, day 7, day 30, etc.) to monitor degradation over time.

Sample Extraction
  • Objective: To isolate this compound from the biological matrix prior to analysis.

  • Procedure (Solid-Phase Extraction - SPE):

    • Condition a solid-phase extraction cartridge (e.g., C8) with methanol (B129727) followed by a buffer solution.

    • Load the biological sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances.

    • Elute the this compound from the cartridge using an appropriate elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Analytical Quantification
  • Objective: To determine the concentration of this compound in the extracted samples.

  • Procedure (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Inject the reconstituted sample into the GC-MS system.

    • Separate the analytes on a suitable capillary column.

    • Detect and quantify this compound using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

    • Use a deuterated internal standard (e.g., cocaethylene-d3) to correct for variations in extraction and injection.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for assessing the stability of this compound in biological samples.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points start Obtain Drug-Free Biological Matrix (Blood, Urine, etc.) spike Spike with this compound (Known Concentration) start->spike preservative Add Preservatives (e.g., NaF for blood) spike->preservative aliquot Aliquot Samples preservative->aliquot temp1 Store at -20°C aliquot->temp1 Time 0, 1, 7, 30... days temp2 Store at 4°C aliquot->temp2 temp3 Store at Room Temp aliquot->temp3 extract Sample Extraction (e.g., SPE) temp1->extract temp2->extract temp3->extract quantify Quantification (e.g., GC-MS) extract->quantify data Data Analysis (Calculate % Recovery) quantify->data end end data->end Compare Stability G CE This compound (Cocaethylene) EH Ecgonine CE->EH Hydrolysis (Chemical/Enzymatic)

References

A Comparative Guide to the Validation of a Novel Method for Ecgonine Ethyl Ester Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of ecgonine (B8798807) ethyl ester (EEE) against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. EEE is a significant metabolite of cocaine, particularly when alcohol is consumed concurrently, making its accurate detection crucial in clinical and forensic toxicology. This document outlines the performance characteristics and experimental protocols of both methodologies, supported by experimental data, to assist researchers in selecting the most suitable technique for their applications.

Disclaimer: Direct comparative validation data specifically for ecgonine ethyl ester (EEE) is limited in the available literature. Therefore, the performance characteristics presented in this guide are based on studies of closely related cocaine metabolites, such as ecgonine methyl ester (EME) and benzoylecgonine (B1201016) (BZE), analyzed by the respective technologies.

Performance Characteristics: A Quantitative Comparison

The following tables summarize the key performance indicators for the novel LC-MS/MS method and the traditional GC-MS method.

Table 1: Comparison of Performance Metrics

Performance MetricTraditional GC-MS MethodNovel LC-MS/MS Method
Limit of Detection (LOD) 25-50 ng/mL[1][2]0.5-2.0 ng/mL[3][4]
Limit of Quantification (LOQ) 25-50 ng/mL1-10 ng/mL[5]
Linearity (Correlation Coefficient) > 0.99> 0.99[6]
Precision (%CV) < 15%< 10%[3][4]
Accuracy (% Recovery) 75-81%[2]97-113%[3][4]
Sample Volume 1-2.5 mL100 µL - 1 mL
Analysis Time per Sample 30-60 minutes< 5 minutes[3][4]
Derivatization Required Yes[1][7]No

Table 2: Summary of Methodological Differences

FeatureTraditional GC-MS MethodNovel LC-MS/MS Method
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by tandem mass spectrometry for high selectivity.
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), followed by chemical derivatization.[1][7]SPE, LLE, or simple protein precipitation/dilution.[8]
Throughput LowerHigher
Specificity HighVery High
Cost Lower initial instrument cost.Higher initial instrument cost.

Experimental Protocols

Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires the derivatization of EEE to increase its volatility for gas chromatographic analysis.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., EEE-d3) and 1 mL of 0.1 M phosphate (B84403) buffer (pH 7).

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of 0.1 M phosphate buffer (pH 7).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with deionized water, followed by an acidic wash (e.g., 0.1 M HCl) and a wash with an organic solvent (e.g., methanol).

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analyte with a mixture of dichloromethane (B109758) and isopropanol (B130326) with ammonium (B1175870) hydroxide.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Add 50 µL of a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and 30 µL of ethyl acetate.[1]

    • Heat the mixture at 70°C for 20 minutes to form the TBDMS derivative of EEE.[1]

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or equivalent, operated in Selected Ion Monitoring (SIM) mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Monitored Ions: Specific ions for the derivatized EEE and the internal standard are monitored for quantification.

Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and throughput, and does not require derivatization.

1. Sample Preparation (On-line Extraction or Simple Dilution)

  • Sample Pre-treatment: To 100 µL of urine, add an internal standard (e.g., EEE-d3).

  • On-line SPE-LC-MS/MS:

    • Directly inject the pre-treated sample into the LC-MS/MS system equipped with an on-line SPE column. The system automatically performs sample cleanup and transfer to the analytical column.[3][4]

  • Offline SPE (Alternative):

    • Perform a similar SPE procedure as described for GC-MS, but elute with a mobile-phase compatible solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • "Dilute-and-Shoot" (for simpler matrices):

    • Centrifuge the sample to remove particulates.

    • Dilute the supernatant with the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

  • Analytical Column: Zorbax Eclipse XDB-C8 or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for EEE and its internal standard, ensuring high selectivity and sensitivity.[6][8]

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows and a logical comparison of the two methods.

cluster_0 Traditional GC-MS Workflow cluster_1 Novel LC-MS/MS Workflow A Sample Collection (Urine) B Addition of Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation to Dryness D->E F Derivatization (Silylation) E->F G GC-MS Analysis F->G H Sample Collection (Urine) I Addition of Internal Standard H->I J On-line SPE or Dilution I->J K LC-MS/MS Analysis J->K

Caption: Experimental workflows for EEE detection.

cluster_gcms Traditional GC-MS cluster_lcmsms Novel LC-MS/MS Method Method Selection for EEE Detection GCMS_Node GC-MS Method->GCMS_Node LCMSMS_Node LC-MS/MS Method->LCMSMS_Node Pros_GCMS Pros: - Lower instrument cost - Well-established method GCMS_Node->Pros_GCMS Advantages Cons_GCMS Cons: - Requires derivatization - Longer analysis time - Lower sensitivity GCMS_Node->Cons_GCMS Disadvantages Pros_LCMSMS Pros: - High sensitivity & specificity - No derivatization needed - High throughput LCMSMS_Node->Pros_LCMSMS Advantages Cons_LCMSMS Cons: - Higher instrument cost - Potential for matrix effects LCMSMS_Node->Cons_LCMSMS Disadvantages

Caption: Comparison of GC-MS and LC-MS/MS methods.

References

A Comparative Analysis of Cocaine Metabolites in Chronic Users: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative study of the primary metabolites of cocaine found in chronic users. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of metabolic pathways, comparative concentrations in various biological matrices, and the analytical methodologies used for their detection and quantification.

Introduction to Cocaine Metabolism

Cocaine is extensively metabolized in the human body, with only a small fraction of the parent drug excreted unchanged. The biotransformation of cocaine primarily occurs through two major pathways: hydrolysis and N-demethylation.[1][2] Chronic use of cocaine can lead to an altered pharmacokinetic profile, including a longer plasma half-life of the parent drug and its metabolites compared to acute or occasional use.[3]

The primary metabolites resulting from these pathways include:

  • Benzoylecgonine (BE): The major metabolite, formed by the hydrolysis of the methyl ester group.[1][2] It is often used as the primary marker for cocaine use in drug testing.

  • Ecgonine Methyl Ester (EME): Another major hydrolytic metabolite, produced by the action of plasma butyrylcholinesterase.[4][5]

  • Norcocaine: A minor but pharmacologically active metabolite formed through N-demethylation by cytochrome P450 enzymes.[2][5]

  • Cocaethylene (B1209957): A unique metabolite formed only when cocaine is consumed concurrently with ethanol, through a transesterification process in the liver.[2]

Metabolic Pathways of Cocaine

The metabolic cascade of cocaine is complex, involving several enzymatic and non-enzymatic reactions. The following diagram illustrates the primary metabolic pathways leading to the formation of the major metabolites.

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE Hydrolysis (hCE-1 in liver) EME Ecgonine Methyl Ester (EME) Cocaine->EME Hydrolysis (Butyrylcholinesterase in plasma) Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation (CYP3A4 in liver) Cocaethylene Cocaethylene Cocaine->Cocaethylene Transesterification (in presence of Ethanol) Ethanol Ethanol Ethanol->Cocaethylene

Caption: Primary metabolic pathways of cocaine.

Comparative Concentrations of Cocaine Metabolites in Chronic Users

The concentrations of cocaine and its metabolites can vary significantly among chronic users depending on factors such as the dose, frequency of use, route of administration, and individual metabolic differences. The following table summarizes typical concentration ranges found in various biological matrices of chronic users.

MetaboliteUrine (ng/mL)Blood/Plasma (ng/mL)Hair (ng/mg)Saliva (ng/mL)
Cocaine 4 - 40,130[6]2 - 162[7]0.5 - 39.29[8]5.1 - 170.7[9]
Benzoylecgonine (BE) 106 - 3,361,000[6]67 - 1716[7]0.19 - 5.77[8]3.8 - 144.4[9]
Ecgonine Methyl Ester (EME) 36 - 660,500[6]4 - 290[7]<0.01 - 0.46[10]5.1 - 337.0[9]
Norcocaine 9 - 2,520[6]Detected, but often at low levels[11]0.22 - 3.14[8]Not typically reported
Cocaethylene Detected in cases of co-ingestion with alcohol[12]Detected in cases of co-ingestion with alcohol[13]0.22 - 1.98[8]Not typically reported

Experimental Protocols for Metabolite Analysis

The accurate quantification of cocaine and its metabolites is crucial for clinical and forensic toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed confirmatory methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Analysis

GC-MS is a robust and widely used technique for the analysis of cocaine metabolites in urine. A typical protocol involves the following steps:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (optional, for glucuronide conjugates) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (e.g., silylation) SPE->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Spectrometry (MS) Analysis Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Library_Matching Mass Spectral Library Matching Peak_Integration->Library_Matching Quantification Quantification using Internal Standards Library_Matching->Quantification

Caption: General workflow for GC-MS analysis of cocaine metabolites in urine.

Methodology:

  • Sample Preparation: Urine samples are often pre-treated to release conjugated metabolites, for example, through enzymatic hydrolysis. This is followed by a solid-phase extraction (SPE) step to isolate the analytes from the complex urine matrix.[12]

  • Derivatization: To improve the volatility and chromatographic properties of the metabolites, a derivatization step, such as silylation, is typically performed.[14]

  • GC-MS Analysis: The derivatized extract is then injected into the GC-MS system. The compounds are separated on a capillary column and subsequently ionized and fragmented. The resulting mass spectra are used for identification and quantification.[12][14]

  • Data Analysis: Identification is confirmed by comparing the retention time and mass spectrum of the analyte to that of a certified reference standard. Quantification is achieved by using an internal standard and generating a calibration curve.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Hair Analysis

LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for the analysis of drugs in hair, where concentrations are often low.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Hair_Sample Hair Sample Collection & Decontamination Digestion Incubation/Digestion (e.g., with acid or enzyme) Hair_Sample->Digestion Extraction Solid-Phase or Liquid-Liquid Extraction Digestion->Extraction LC_Injection Injection into LC Extraction->LC_Injection LC_Separation Liquid Chromatographic Separation LC_Injection->LC_Separation Ionization_ESI Electrospray Ionization (ESI) LC_Separation->Ionization_ESI MSMS_Analysis Tandem Mass Spectrometry (MS/MS) Analysis Ionization_ESI->MSMS_Analysis MRM_Monitoring Multiple Reaction Monitoring (MRM) MSMS_Analysis->MRM_Monitoring Peak_Integration_LC Peak Integration MRM_Monitoring->Peak_Integration_LC Quantification_LC Quantification using Internal Standards Peak_Integration_LC->Quantification_LC

Caption: General workflow for LC-MS/MS analysis of cocaine metabolites in hair.

Methodology:

  • Sample Decontamination and Preparation: Hair samples are first decontaminated to remove external contaminants. The hair is then typically washed, dried, and pulverized or cut into small segments. To release the incorporated drugs, the hair is digested, often using an acidic or enzymatic solution.[15][16]

  • Extraction: The analytes are then extracted from the digest using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[15][16]

  • LC-MS/MS Analysis: The extract is injected into the LC-MS/MS system. The compounds are separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM), providing high selectivity and sensitivity.[15][17]

  • Data Analysis: The identification and quantification are based on the retention time and the specific MRM transitions for each metabolite, using isotopically labeled internal standards for accurate measurement.[17]

Conclusion

The analysis of cocaine metabolites in chronic users provides valuable insights into the extent and pattern of drug use. Benzoylecgonine remains the most reliable long-term marker of cocaine consumption due to its high concentrations and longer detection window in various biological matrices. The choice of analytical method depends on the specific matrix and the required sensitivity. Both GC-MS and LC-MS/MS are powerful techniques for the definitive identification and quantification of cocaine and its metabolites, with LC-MS/MS generally offering superior sensitivity for trace-level analysis in matrices like hair. This guide provides a foundational understanding for professionals in the fields of toxicology, pharmacology, and drug development.

References

Confirming Ecgonine Ethyl Ester: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the confirmation of ecgonine (B8798807) ethyl ester (EEE), a metabolite of cocaine, with alternative analytical methods. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate technique for their specific needs.

Ecgonine ethyl ester is a significant biomarker in forensic and clinical toxicology, indicating the co-consumption of cocaine and ethanol. Its accurate detection and confirmation are crucial for definitive toxicological findings. While traditional methods like gas chromatography-mass spectrometry (GC-MS) have been widely used, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) offers distinct advantages in terms of specificity and sensitivity.

Performance Comparison: HRMS vs. GC-MS

The following table summarizes the key performance characteristics of LC-HRMS (specifically, ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry, UHPLC-QTOF-MS) and GC-MS for the analysis of this compound and related compounds. Data is compiled from various studies to provide a comparative overview.

ParameterLC-HRMS (UHPLC-QTOF-MS)[1]GC-MS[2]
Linearity Range 1-50 ng/mL (for most cocaine metabolites)Not explicitly stated for EEE
Limit of Detection (LOD) 0.2 - 16 ng/mL (for various cocaine metabolites)Not explicitly stated for EEE
Precision (%RSD) < 18.1%Not explicitly stated for EEE
Sample Preparation Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE), Derivatization
Derivatization Required NoYes (silylation)
Specificity High (based on accurate mass measurement)Moderate (based on mass-to-charge ratio and retention time)

Experimental Protocols

LC-HRMS (UHPLC-QTOF-MS) Method for this compound Confirmation

This protocol is adapted from a method for the analysis of cocaine and its metabolites in biological matrices.[1]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine or blood, add an internal standard (e.g., this compound-d3).

  • Precondition a mixed-mode cation exchange SPE cartridge with methanol (B129727) and water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water and methanol.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase).

b. Chromatographic Conditions

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. High-Resolution Mass Spectrometry Conditions

  • Mass Spectrometer: A quadrupole time-of-flight (QTOF) mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Full scan MS and targeted MS/MS (product ion scan).

  • Mass Range: m/z 50-500.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS.

d. Confirmation Criteria

The presence of this compound is confirmed by:

  • A retention time consistent with a reference standard.

  • The detection of the protonated molecule [M+H]⁺ at the accurate mass of m/z 214.1389.[3]

  • The presence of characteristic product ions in the MS/MS spectrum.

GC-MS Method for this compound Detection

This protocol is a general representation of GC-MS methods used for cocaine metabolite analysis and requires derivatization.[2]

a. Sample Preparation (SPE and Derivatization)

  • Perform solid-phase extraction as described in the LC-HRMS protocol.

  • Evaporate the eluate to dryness.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

  • The sample is now ready for GC-MS analysis.

b. Gas Chromatography Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: A single quadrupole mass spectrometer.

  • Ionization Source: Electron ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Acquisition Mode: Full scan or selected ion monitoring (SIM).

  • Mass Range: m/z 40-500.

d. Identification Criteria

This compound is identified by:

  • The retention time of its TMS derivative matching that of a derivatized reference standard.

  • The presence of the molecular ion (m/z 213 for the underivatized form) and characteristic fragment ions in the mass spectrum.[3]

Visualizing the Process

The following diagrams illustrate the analytical workflow and the proposed fragmentation of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Confirmation BiologicalSample Biological Sample (Urine/Blood) SPE Solid-Phase Extraction BiologicalSample->SPE Add Internal Standard Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution (for LC-HRMS) Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LCHRMS LC-HRMS (QTOF) Reconstitution->LCHRMS GCMS GC-MS Derivatization->GCMS Confirmation_HRMS Accurate Mass of [M+H]+ & MS/MS Spectrum LCHRMS->Confirmation_HRMS Confirmation_GCMS Retention Time & Mass Spectrum GCMS->Confirmation_GCMS

Caption: Analytical workflow for EEE confirmation.

fragmentation_pathway EEE This compound [M+H]+ = m/z 214 Fragment1 Loss of H2O (m/z 196) EEE->Fragment1 - H2O Fragment2 Loss of C2H5OH (m/z 168) EEE->Fragment2 - C2H5OH Fragment3 Loss of C2H5OCHO (m/z 140) Fragment2->Fragment3 - CO TropaneCore Tropane Core Fragments (e.g., m/z 124, 96, 82) Fragment2->TropaneCore

Caption: Proposed fragmentation of this compound.

References

A Comparative Guide to Analytical Methods for Ecgonine Ethyl Ester Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ecgonine (B8798807) ethyl ester (EEE), a key metabolite indicating co-consumption of cocaine and ethanol, is critical in forensic toxicology, clinical research, and drug development. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of their performance characteristics, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Performance Characteristics: A Side-by-Side Comparison

The choice between GC-MS and LC-MS/MS for ecgonine ethyl ester analysis often depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the biological matrix, and sample throughput. Below is a summary of the key performance characteristics for each method, compiled from various validation studies.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.5 - 10 ng/mL0.01 - 5 ng/mL[1]
Limit of Quantification (LOQ) 1 - 25 ng/mL0.01 - 15 ng/mL[1][2]
Linearity (Correlation Coefficient) > 0.99> 0.99[3][4]
Accuracy (% Bias) Within ± 15%Within ± 15%[5]
Precision (% RSD) < 15%< 15%[3][4][5]
Sample Preparation Requires derivatizationMinimal sample preparation, direct injection possible
Analysis Time Longer, due to derivatization and chromatographic run timesFaster, with shorter chromatographic runs
Matrix Effects Less susceptibleMore susceptible to ion suppression or enhancement

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is mandatory to increase their volatility and thermal stability.

Sample Preparation and Derivatization:

  • Solid-Phase Extraction (SPE): Urine or blood samples are first subjected to solid-phase extraction to isolate the analytes of interest and remove interfering matrix components. Mixed-mode cation exchange cartridges are commonly employed.

  • Elution: The analytes are eluted from the SPE cartridge using an organic solvent mixture, such as isopropanol/methylene chloride with ammonium (B1175870) hydroxide.

  • Derivatization: The dried eluate is derivatized, typically using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFP). This step converts the polar functional groups of this compound into more volatile derivatives.

Instrumental Analysis:

  • Gas Chromatograph: A capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is used for chromatographic separation.

  • Injection: The derivatized sample is injected into the GC inlet, typically in splitless mode.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection. Data is often acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific technique that often requires less sample preparation than GC-MS.

Sample Preparation:

  • Protein Precipitation: For blood or plasma samples, a simple protein precipitation step using a cold organic solvent like acetonitrile (B52724) is often sufficient.

  • Solid-Phase Extraction (SPE): For urine or more complex matrices, SPE can be used for cleanup and pre-concentration of the analyte.

  • Dilution ("Dilute-and-Shoot"): In some cases, a simple dilution of the sample with the mobile phase may be adequate, significantly reducing sample preparation time.

Instrumental Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 or similar reversed-phase column is used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in the positive ion mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams depict the typical experimental workflows for GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine/Blood) SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Derivatization Derivatization Elution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI/SIM) GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition & Processing

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Blood/Plasma/Urine) Preparation Protein Precipitation / SPE / Dilution Sample->Preparation LC_Injection LC Injection Preparation->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI/MRM) LC_Separation->MSMS_Detection Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis Data Acquisition & Processing

LC-MS/MS Experimental Workflow

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the determination of this compound in biological matrices.

  • GC-MS is a well-established method with lower susceptibility to matrix effects. However, the requirement for derivatization can increase sample preparation time and introduce potential variability.

  • LC-MS/MS offers higher sensitivity and throughput due to simpler sample preparation and faster analysis times. Its high specificity, achieved through MRM, makes it particularly suitable for complex matrices. However, careful method development is required to mitigate potential matrix effects.

The selection of the most appropriate method will depend on the specific analytical goals, available instrumentation, and the nature of the samples being analyzed. For high-throughput screening and applications requiring the highest sensitivity, LC-MS/MS is often the preferred choice. For routine analysis where high sensitivity is not the primary concern, GC-MS remains a robust and cost-effective option.

References

Safety Operating Guide

Proper Disposal Procedures for Ecgonine Ethyl Ester: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of ecgonine (B8798807) ethyl ester, a metabolite of cocaine and a compound requiring careful handling due to its acute toxicity and potential classification as a controlled substance analog. The following procedures are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information

Ecgonine ethyl ester is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Sensitization: It may cause an allergic skin reaction.[2][3]

Immediate action in case of exposure is critical. In case of ingestion, immediately call a poison center or doctor. If the substance comes into contact with skin, wash with plenty of soap and water. For inhalation, move the individual to fresh air and seek immediate medical attention.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If not handled in a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

Data sourced from Safety Data Sheets.[1][2][3]

Disposal Procedures

There are two primary methods for the disposal of this compound, depending on laboratory capabilities and local regulations. The choice of method should be made in consultation with your institution's Environmental Health and Safety (EHS) department.

This is the most straightforward and recommended method for most laboratory settings.

Step 1: Waste Collection

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats), in a designated, sealed, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its toxic properties.

Step 2: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • The storage area should be locked to prevent unauthorized access.[1]

Step 3: Arrange for Pickup and Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Disposal will be conducted in accordance with local, regional, national, and international regulations for hazardous and potentially controlled substances.[1] This typically involves incineration by a licensed hazardous waste management company to ensure the substance is rendered non-retrievable, a requirement for controlled substances.[4][5][6]

This method involves the chemical degradation of this compound to less hazardous compounds through base-catalyzed hydrolysis. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from the institution's EHS department.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound into ecgonine and ethanol, which are generally considered less toxic, prior to disposal.

Materials:

  • This compound waste (in a suitable solvent if applicable).

  • Sodium hydroxide (B78521) (NaOH).

  • Water.

  • pH meter or pH paper.

  • Stir plate and stir bar.

  • Heating mantle or water bath.

  • Appropriate reaction vessel (e.g., round-bottom flask with condenser).

  • Personal Protective Equipment (PPE) as listed in Section 2.

Procedure:

  • Preparation: In a chemical fume hood, carefully transfer the this compound waste into a reaction vessel. If the waste is in a non-aqueous solvent, the solvent should be evaporated under reduced pressure if it is safe to do so. The residue should then be dissolved in water.

  • Addition of Base: Slowly add a solution of sodium hydroxide (NaOH) to the aqueous solution of this compound with stirring to reach a final concentration of 0.025 M NaOH.

  • Reaction: Gently heat the mixture to 55°C with continuous stirring for a minimum of 2 hours. A reflux condenser should be used to prevent the loss of solvent. This procedure is adapted from a method shown to be effective for the hydrolysis of cocaine and its metabolites.

  • Neutralization: After the reaction is complete, allow the solution to cool to room temperature. Neutralize the solution by slowly adding a dilute acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Disposal of Hydrolyzed Solution: The resulting neutralized solution, containing primarily ecgonine and ethanol, can then be disposed of as non-hazardous aqueous waste, in accordance with institutional and local regulations. Always confirm with your EHS department before disposing of the treated solution down the drain.

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated.

Procedure:

  • Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., methanol (B129727) or acetonitrile) to remove the bulk of the contamination. Collect this rinse as hazardous waste.

  • Cleaning: Wash the equipment with a laboratory detergent and hot water.[7]

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

For surfaces such as benchtops and fume hoods, wipe down with a cloth soaked in a suitable solvent, followed by a detergent solution and then water. All cleaning materials (e.g., wipes) should be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

EcgonineEthylEsterDisposal start This compound Waste Generated assess Assess Lab Capabilities & EHS Approval for Chemical Neutralization start->assess chem_neutralization Chemical Neutralization (Hydrolysis) assess->chem_neutralization Yes hazardous_waste Dispose as Hazardous / Controlled Substance Waste assess->hazardous_waste No hydrolysis_protocol Follow Base-Catalyzed Hydrolysis Protocol chem_neutralization->hydrolysis_protocol neutralize Neutralize Solution (pH 6-8) hydrolysis_protocol->neutralize dispose_aqueous Dispose as Non-Hazardous Aqueous Waste (per EHS) neutralize->dispose_aqueous end Disposal Complete dispose_aqueous->end collect_waste Collect in Labeled, Sealed Container hazardous_waste->collect_waste store_waste Store in Secure Secondary Containment collect_waste->store_waste ehs_pickup Arrange for EHS Pickup and Incineration store_waste->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ecgonine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ecgonine Ethyl Ester in a laboratory setting. The following guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction[1][2][3]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against exposure and must be used consistently when handling this compound[4]. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free, chemical-resistant chemotherapy gloves (e.g., nitrile) meeting ASTM D6978 standard.[5][6]Prevents skin contact and absorption. Double-gloving provides additional protection against contamination.[4][5] Powder-free gloves are recommended to avoid aerosolization of the substance.[4]
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5]Protects skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately if contaminated.[6]
Eye/Face Protection Chemical safety goggles or a full-face shield.[1][7]Protects against splashes, sprays, and aerosols.
Respiratory Protection A NIOSH-certified N95 or higher respirator.[1][7]Prevents inhalation of airborne particles or aerosols. A surgical mask is not sufficient.[6]
Additional Protection Disposable shoe covers and head/hair coverings.[4][7]Minimizes the spread of contamination to other areas.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory.

1. Preparation and Pre-Handling:

  • Ensure a designated area for handling, preferably a chemical fume hood or a ventilated enclosure, is clean and prepared.

  • Verify that a safety shower and eyewash station are accessible and operational.[1]

  • Assemble all necessary materials and equipment before handling the substance to minimize movement and potential for contamination.

  • Post warning signs indicating the handling of a toxic substance.

2. Donning PPE:

  • Wash hands thoroughly with soap and water.

  • Don shoe covers and head/hair covering.

  • Don the first pair of gloves.

  • Don the protective gown, ensuring cuffs are tucked into the first pair of gloves.

  • Don the second pair of gloves, pulling them over the cuff of the gown.[5]

  • Don respiratory protection.

  • Don eye and face protection.

3. Handling this compound:

  • Conduct all manipulations of the substance within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for transfer.

  • Keep the container tightly closed when not in use.[1]

  • Avoid creating dust or aerosols.

  • Do not eat, drink, or smoke in the handling area.[1]

4. Post-Handling and Doffing PPE:

  • After handling, decontaminate the work surface.

  • Remove the outer pair of gloves and dispose of them as hazardous waste.

  • Remove the gown by rolling it away from the body and dispose of it as hazardous waste.

  • Remove shoe covers.

  • Remove eye and face protection and clean as per manufacturer's instructions.

  • Remove respiratory protection.

  • Remove the inner pair of gloves and dispose of them as hazardous waste.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

1. Waste Segregation and Collection:

  • Collect all solid waste, including contaminated gloves, gowns, shoe covers, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container.

  • Do not allow the substance or contaminated waste to enter drains or surface water.[1]

2. Decontamination of Reusable Equipment:

  • Thoroughly clean and decontaminate all reusable equipment that has come into contact with this compound. Follow established laboratory procedures for decontaminating equipment used with toxic substances.

3. Final Disposal:

  • Dispose of all hazardous waste containers through the institution's environmental health and safety office, following all local, regional, and national regulations.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep Prepare Workspace & Verify Safety Equipment Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Handle this compound in Ventilated Enclosure Don_PPE->Handle Decon Decontaminate Workspace & Equipment Handle->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Waste Segregate & Dispose of Hazardous Waste Doff_PPE->Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ecgonine Ethyl Ester
Reactant of Route 2
Ecgonine Ethyl Ester

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